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  • Product: 3-Bromo-2-methylquinolin-4-OL
  • CAS: 65673-88-3

Core Science & Biosynthesis

Foundational

The Conrad-Limpach Synthesis of 2-Methylquinolin-4-ols: A Technical Guide for Drug Development Professionals

Abstract The quinolin-4-ol scaffold, and specifically its 2-methyl substituted derivatives, represents a privileged structural motif in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3][4] Th...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The quinolin-4-ol scaffold, and specifically its 2-methyl substituted derivatives, represents a privileged structural motif in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3][4] The Conrad-Limpach synthesis, a classic and robust method, remains a cornerstone for accessing these vital heterocycles. This in-depth technical guide provides a comprehensive overview of the Conrad-Limpach synthesis for preparing 2-methylquinolin-4-ols, intended for researchers, scientists, and professionals in the field of drug development. We will delve into the core reaction mechanism, provide a detailed, field-proven experimental protocol, explore critical process parameters, and offer troubleshooting insights to ensure successful and efficient synthesis.

Introduction: The Significance of 2-Methylquinolin-4-ols in Medicinal Chemistry

Quinoline derivatives are integral to a wide array of biologically active compounds, exhibiting activities ranging from antibacterial and antimalarial to anticancer and anti-inflammatory.[2][3][4][5][6] The 2-methylquinolin-4-ol core, in particular, is a recurring feature in many pharmacologically significant molecules. Its unique electronic and structural properties allow for diverse functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic profiles. The Conrad-Limpach synthesis, first reported in 1887, offers a reliable and scalable route to this important class of compounds.[1][7][8][9]

The Core of the Synthesis: Unraveling the Reaction Mechanism

The Conrad-Limpach synthesis is a two-step process that begins with the condensation of an aniline with a β-ketoester, in this case, ethyl acetoacetate, to form a β-aminoacrylate intermediate.[1][9] This is followed by a high-temperature thermal cyclization to yield the final 2-methylquinolin-4-ol product.[1][7][9]

The initial condensation is a critical step that dictates the final product. The reaction of aniline with ethyl acetoacetate can proceed via two competing pathways. Attack of the aniline nitrogen at the keto group of the β-ketoester leads to the desired β-aminoacrylate (the kinetic product), which is favored at lower temperatures.[10][11] Conversely, attack at the ester carbonyl, favored at higher temperatures, leads to the formation of an anilide intermediate, which upon cyclization yields the isomeric 2-hydroxy-4-methylquinoline, known as the Knorr product (the thermodynamic product).[10][12][13] Therefore, careful temperature control during the initial condensation is paramount for selectively obtaining the 2-methylquinolin-4-ol.

The subsequent thermal cyclization of the β-aminoacrylate intermediate is the rate-determining step and requires significant thermal energy, typically around 250 °C.[7][13][14] This step involves an electrocyclic ring closure, followed by the elimination of ethanol to form the quinolin-4-ol.[7][12] The high activation energy for this step necessitates the use of high-boiling point solvents to achieve the required reaction temperature.[7][14][15]

The final product exists in a tautomeric equilibrium between the 4-hydroxyquinoline (enol) and 4-quinolone (keto) forms, with the quinolone form generally being the predominant tautomer.[7]

Conrad_Limpach_Mechanism Aniline Aniline Intermediate β-Aminoacrylate Intermediate Aniline->Intermediate + Ethyl Acetoacetate (Low Temperature) Knorr_Product Knorr Product (2-Hydroxy-4-methylquinoline) Aniline->Knorr_Product + Ethyl Acetoacetate (High Temperature) EAA Ethyl Acetoacetate Product 2-Methylquinolin-4-ol Intermediate->Product Thermal Cyclization (~250°C, -EtOH) Experimental_Workflow Start Start Condensation Step 1: Condensation Aniline + Ethyl Acetoacetate in Toluene with Acetic Acid Catalyst Start->Condensation Reflux Reflux with Dean-Stark (2-4 hours) Condensation->Reflux Solvent_Removal Solvent Removal (Rotary Evaporator) Reflux->Solvent_Removal Intermediate_Crude Crude Ethyl 3-(phenylamino)crotonate Solvent_Removal->Intermediate_Crude Cyclization Step 2: Thermal Cyclization Add Intermediate to Hot High-Boiling Solvent (~250°C) Intermediate_Crude->Cyclization Reaction Maintain Temperature (10-15 minutes) Cyclization->Reaction Cooling Cool to Room Temperature Reaction->Cooling Filtration Filtration and Washing Cooling->Filtration Purification Recrystallization Filtration->Purification Final_Product Pure 2-Methylquinolin-4-ol Purification->Final_Product End End Final_Product->End

Caption: Experimental workflow for the Conrad-Limpach synthesis.

Critical Parameters and Optimization

The success of the Conrad-Limpach synthesis is highly dependent on several key parameters.

Temperature Control

As previously discussed, maintaining a lower temperature during the initial condensation step is crucial to favor the formation of the desired β-aminoacrylate intermediate and minimize the formation of the Knorr byproduct. [10]For the cyclization step, achieving and maintaining a temperature of around 250 °C is essential for efficient ring closure. [7][13][14]

Solvent Selection for Cyclization

The choice of a high-boiling point solvent is critical for the thermal cyclization step. The solvent must be inert at high temperatures and have a boiling point sufficiently high to drive the reaction to completion. While mineral oil and Dowtherm A are commonly used, they can be inconvenient to handle and remove. [7][15]Research has shown that other solvents can also be effective.

SolventBoiling Point (°C)Reported Yield (%) of 4-hydroxy-2-methyl-6-nitroquinoline
Ethyl Benzoate212~25
Propyl Benzoate231~45
Butyl Benzoate250~60
Iso-butyl Benzoate24266
Dowtherm A25765
2,6-di-tert-butylphenol25365
1,2,4-trichlorobenzene214Comparable to iso-butyl benzoate
2-Nitrotoluene222Comparable to iso-butyl benzoate

Data adapted from a study on the synthesis of a 4-hydroxyquinoline derivative.[15]

The data suggests that solvents with boiling points above 250 °C generally provide the best yields. [15]

Catalyst

While the condensation can proceed without a catalyst, the use of a catalytic amount of a mild acid, such as glacial acetic acid, can accelerate the reaction. [1][13]For the cyclization step, strong acids like sulfuric acid can also be used, sometimes allowing for lower reaction temperatures, though this can also lead to side reactions. [8]

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low to No Yield of 4-Hydroxyquinoline 1. Incomplete initial condensation. 2. Cyclization temperature was too low. [13][16] 3. Inefficient heat transfer. [13] 4. Decomposition of starting materials or intermediates at excessively high temperatures. [13]1. Monitor the condensation by TLC to ensure completion. Consider extending the reaction time. 2. Ensure the reaction mixture reaches and is maintained at ~250 °C. [7][13] 3. Use a suitable high-boiling solvent and a reliable heating mantle with a temperature controller. [13] 4. Optimize the heating time; prolonged heating is not always beneficial. [13]
Formation of the 2-Hydroxyquinoline Isomer (Knorr Product) The initial condensation reaction temperature was too high, favoring the thermodynamic product. [10][13]Maintain a lower temperature during the initial condensation of aniline and ethyl acetoacetate. [10]
Reaction Mixture Becomes a Thick, Unmanageable Tar Polymerization or side reactions at high temperatures, especially in the absence of a suitable solvent. [13]Use an inert, high-boiling point solvent like mineral oil or Dowtherm A to maintain a manageable reaction mixture and improve heat transfer. [7][13]
Difficulty in Product Isolation/Purification The product may be insoluble or co-precipitate with byproducts.The product should precipitate upon cooling. It can be collected by filtration and washed with a non-polar solvent to remove the high-boiling solvent. [8][13]Recrystallization from an appropriate solvent can be used for further purification. [8]

Conclusion

The Conrad-Limpach synthesis remains a highly relevant and valuable tool for the synthesis of 2-methylquinolin-4-ols, providing access to a key scaffold in drug discovery. By understanding the underlying mechanism, carefully controlling critical reaction parameters, and being prepared to troubleshoot common issues, researchers can effectively and efficiently utilize this classic reaction to generate novel compounds with therapeutic potential. This guide provides the foundational knowledge and practical insights necessary for the successful application of the Conrad-Limpach synthesis in a modern drug development setting.

References

  • Conrad-Limpach Reaction. Name Reactions in Organic Synthesis. Available at: [Link]

  • Conrad–Limpach synthesis. Wikipedia. Available at: [Link]

  • 2-methyl-4-hydroxyquinoline. Organic Syntheses Procedure. Available at: [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI. Available at: [Link]

  • Kinetic study of the microflow synthesis of 4-hydroxyquinoline in supercritical ethanol. SciSpace. Available at: [Link]

  • A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. PMC. Available at: [Link]

  • Conrad-Limpach Synthesis. SynArchive. Available at: [Link]

  • Quinoline Synthesis: Conrad-Limpach-Knorr. chem.libretexts.org. Available at: [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PMC. Available at: [Link]

  • Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/ quinolin‐4(1H)‐ones. Wiley Online Library. Available at: [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. ResearchGate. Available at: [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PubMed. Available at: [Link]

  • Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. MDPI. Available at: [Link]

  • Acid‐catalyzed multicomponent Conrad–Limpach reaction. ResearchGate. Available at: [Link]

  • An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. MDPI. Available at: [Link]

  • Recent Advances in Metal-Free Quinoline Synthesis. MDPI. Available at: [Link]

  • Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • General reaction scheme of the Combes/Conrad–Limpach quinoline synthesis. ResearchGate. Available at: [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. IIP Series. Available at: [Link]

  • Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. PMC. Available at: [Link]

Sources

Exploratory

Regioselective Bromination of 2-Methylquinolin-4-ol: Mechanistic Insights and Validated Protocols

Executive Summary The functionalization of the quinoline scaffold is a cornerstone of medicinal chemistry, particularly in the development of antimalarial and antibacterial agents. Among these modifications, the regiosel...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of the quinoline scaffold is a cornerstone of medicinal chemistry, particularly in the development of antimalarial and antibacterial agents. Among these modifications, the regioselective bromination of 2-methylquinolin-4-ol serves as a critical synthetic node. This whitepaper provides an in-depth technical analysis of the causality behind reagent selection, mechanistic pathways, and self-validating experimental protocols required to synthesize 3-bromo-2-methylquinolin-4-ol with high fidelity and yield.

Mechanistic Rationale for Regioselectivity

The regiochemical outcome of electrophilic aromatic substitution (EAS) on 2-methylquinolin-4-ol is dictated by the inherent electronic properties of the heterocycle. In solution, 2-methylquinolin-4-ol exists in a tautomeric equilibrium with its keto form, 2-methylquinolin-4(1H)-one[1].

The nitrogen lone pair and the oxygen atom synergistically donate electron density into the heterocyclic ring via resonance. This enamine/enol-like activation makes the C-3 position the most nucleophilic site on the molecule. Consequently, when the C-3 position is unsubstituted, electrophilic halogenation occurs almost exclusively at this carbon, bypassing the homocyclic ring (C-5 through C-8) and the C-2 methyl group[1].

Mechanism N1 2-Methylquinolin-4-ol (Enol) N2 Quinolin-4(1H)-one (Keto) N1->N2 Tautomerism N3 Electrophilic Attack (Br⁺) N2->N3 C-3 Activation N4 Wheland Intermediate N3->N4 Addition N5 3-Bromo-2-methylquinolin-4-ol (Product) N4->N5 -H⁺

Mechanistic pathway of regioselective C-3 bromination of 2-methylquinolin-4-ol.

Reagent Causality & Solvent Dynamics

The choice of brominating agent and solvent system directly impacts the reaction kinetics, impurity profile, and overall yield. Two primary systems are utilized in modern synthetic workflows:

  • Molecular Bromine ( Br2​ ) in Glacial Acetic Acid: Acetic acid acts as an excellent protic solvent that facilitates the polarization of the Br-Br bond, generating the active Br+ electrophile without the need for a Lewis acid catalyst. This method is highly efficient, driving the reaction to completion rapidly and yielding up to 98% of the desired 3-bromo product[2].

  • N-Bromosuccinimide (NBS) or Br2​ in Methanol/Base: NBS provides a controlled, low-concentration release of electrophilic bromine, which minimizes the risk of over-bromination (e.g., formation of 3,6-dibromo species). Alternatively, using Br2​ in methanol with a mild base like NaHCO3​ neutralizes the generated hydrobromic acid (HBr), preventing unwanted protonation of the quinoline nitrogen which could otherwise deactivate the ring. This base-mediated approach consistently achieves yields >85%[3].

Quantitative Yield Analysis

The following table summarizes the quantitative data and expected outcomes based on the selected synthetic methodology.

Brominating AgentSolvent SystemAdditives / QuenchTemperatureRegioselectivityExpected Yield
Molecular Br2​ Glacial Acetic AcidNone / H2​O Room TempC-3 Exclusive~98%[2]
Molecular Br2​ Methanol NaHCO3​ / Na2​SO3​ 0°C to RTC-3 Exclusive>85%[3]
NBS Chloroform ( CHCl3​ )Benzoyl Peroxide (cat.)RefluxC-3 Exclusive75 - 85%[1]

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Each step includes a chemical rationale to guide the researcher.

Workflow S1 1. Substrate Dissolution (AcOH or MeOH) S2 2. Brominating Agent Addition (NBS or Br₂) S1->S2 S3 3. Reaction Monitoring (TLC tracking) S2->S3 S4 4. Quenching & Precipitation (Na₂SO₃) S3->S4 S5 5. Filtration & Recrystallization (EtOH/H₂O) S4->S5

Step-by-step experimental workflow for synthesizing 3-bromo-2-methylquinolin-4-ol.

Protocol A: Bromination via Br2​ in Methanol (Base-Mediated)

This protocol is optimized for acid-sensitive downstream applications.

  • Substrate Preparation: Dissolve 2-methylquinolin-4-ol (1.0 equiv) in anhydrous methanol. Add sodium bicarbonate ( NaHCO3​ , 1.2 equiv) to the solution. Causality: The base acts as an acid scavenger to neutralize HBr generated during the substitution, maintaining the nucleophilicity of the quinoline core[3].

  • Electrophile Addition: Cool the mixture to 0°C using an ice bath. Add a solution of molecular bromine ( Br2​ , 1.05 equiv) in methanol dropwise over 30 minutes.

  • Reaction Propagation: Remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction via TLC (eluent: acetone/toluene 4:1) until the starting material is fully consumed[2].

  • Quenching: Add an aqueous solution of sodium sulfite ( Na2​SO3​ ). Causality: Sodium sulfite reduces any unreacted Br2​ to inert bromide ions, preventing oxidative degradation of the product during isolation[3].

  • Isolation: Filter the resulting precipitate under vacuum.

  • Purification: Recrystallize the crude solid from a mixture of ethanol and water ( EtOH/H2​O ) to afford 3-bromo-2-methylquinolin-4-ol as a white crystalline solid[2],[3].

Analytical Validation (Self-Validating System)

To confirm the structural integrity and regioselectivity of the synthesized 3-bromo-2-methylquinolin-4-ol, the following analytical checkpoints must be met:

  • Nuclear Magnetic Resonance ( 1H NMR): The defining signature of successful C-3 bromination is the complete disappearance of the C-3 proton signal (which typically presents as a singlet in the parent 2-methylquinolin-4-ol). The C-2 methyl group will appear as a distinct singlet, confirming no halogenation occurred at the alkyl chain[3].

  • Mass Spectrometry (HRMS): The mass spectrum must exhibit a classic 1:1 isotopic doublet for the molecular ion ( [M]+ and [M+2]+ ) at approximately m/z 237 and 239, definitively confirming the incorporation of a single bromine atom[3].

  • Melting Point: The purified white crystalline compound should exhibit a sharp melting point in the range of 322–326 °C, matching established literature values[2].

Sources

Foundational

Structural and Crystallographic Profiling of 3-Bromo-2-methylquinolin-4-ol: Solid-State Tautomerism and Synthetic Utility

Executive Summary The structural elucidation of substituted quinolines is a cornerstone of modern rational drug design. Among these, 3-Bromo-2-methylquinolin-4-ol (CAS: 65673-88-3) represents a highly versatile scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of substituted quinolines is a cornerstone of modern rational drug design. Among these, 3-Bromo-2-methylquinolin-4-ol (CAS: 65673-88-3) represents a highly versatile scaffold utilized in the development of antifungal agents and potent epigenetic inhibitors[1]. While often drawn as a 4-hydroxyquinoline in 2D chemical representations, the solid-state architecture of this compound is defined by a complex tautomeric equilibrium. This whitepaper provides an in-depth technical analysis of the synthesis, crystallographic behavior, and self-validating structural assignment of 3-Bromo-2-methylquinolin-4-ol, designed for researchers and drug development professionals.

Chemical Synthesis and Regioselective Halogenation

The synthesis of 3-Bromo-2-methylquinolin-4-ol relies on the regioselective electrophilic aromatic substitution of the quinaldine core.

Step-by-Step Synthesis Protocol
  • Preparation : Dissolve 2-methylquinolin-4-ol (1.0 eq) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or a halogenated solvent[2].

  • Halogenation : Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise to the solution at 0 °C to room temperature[3].

  • Monitoring : Stir the reaction for 1–2 hours, monitoring the disappearance of the starting material via LC-MS or TLC.

  • Quenching & Precipitation : Quench the reaction mixture by pouring it into an ice-water bath. Filter the resulting crude precipitate under a vacuum[2].

  • Crystallization : Recrystallize the crude product from an Ethanol/Water (EtOH/H₂O) mixture to yield high-purity white to light-yellow crystals[2].

Causality Behind Experimental Choices
  • Reagent Selection (NBS vs. Br₂) : NBS is explicitly chosen over molecular bromine (Br₂) due to its superior regioselectivity and milder reaction conditions. NBS provides a controlled, low steady-state concentration of electrophilic bromine, which prevents over-bromination and degradation of the electron-rich quinoline core[3].

  • Solvent Selection for Crystallization : The use of a protic solvent system (EtOH/H₂O) is not merely for purification; it is a thermodynamic necessity. Protic solvents facilitate the intermolecular hydrogen bonding required to stabilize the preferred tautomer during crystal nucleation[2].

Solid-State Architecture and Tautomerism

A critical phenomenon in the crystallography of quinolin-4-ols is their tautomerism. In solution, these compounds exist in an equilibrium between the enol form (quinolin-4-ol) and the keto form (quinolin-4(1H)-one).

However, in the solid state, X-ray crystallographic studies consistently demonstrate that the equilibrium shifts almost entirely to the keto tautomer [4]. This shift is thermodynamically driven by the formation of robust intermolecular N-H···O hydrogen bonds, which form highly stable dimeric or polymeric chains in the crystal lattice[5]. The presence of the 3-bromo substituent introduces significant steric bulk and high electron density, which influences the dihedral angles of the crystal packing but does not disrupt the fundamental N-H···O hydrogen-bonded motifs[4].

SynthesisTautomerism A 2-Methylquinolin-4-ol (Starting Material) B NBS Bromination (Regioselective) A->B NBS C 3-Bromo-2-methylquinolin-4-ol (Enol Form) B->C Crystallization (EtOH/H2O) D 3-Bromo-2-methylquinolin-4(1H)-one (Keto Form - Solid State) C->D Tautomerization (H-Bond Stabilized)

Fig 1. Synthesis and tautomeric equilibrium of 3-Bromo-2-methylquinolin-4-ol.

X-Ray Crystallography: A Self-Validating Protocol

To unambiguously determine the solid-state architecture of 3-Bromo-2-methylquinolin-4-ol, a self-validating X-ray diffraction (XRD) protocol must be employed. The system validates itself by using specific bond lengths as internal checkpoints for tautomeric assignment.

Step-by-Step XRD Protocol
  • Crystal Mounting : Select a high-quality single crystal (grown via slow evaporation) and mount it on a goniometer using a cryoloop and paratone oil.

  • Data Collection : Collect diffraction data using a diffractometer equipped with Mo-Kα or Cu-Kα radiation at low temperatures (e.g., 100 K) to minimize thermal motion.

  • Phase Problem Solution : Solve the structure using direct methods (e.g., SHELXT) to generate the initial electron density map.

  • Refinement : Refine the structure using full-matrix least-squares on F² (e.g., SHELXL). Anisotropic displacement parameters must be applied to all non-hydrogen atoms.

  • Self-Validation (Tautomer Assignment) : Analyze the refined bond lengths. If the C4–O bond length is approximately 1.24–1.26 Å , it confirms double-bond character, validating the presence of the keto tautomer (quinolin-4(1H)-one)[4]. Conversely, a bond length of ~1.35 Å would indicate an enol form.

XRDWorkflow A Single Crystal Growth (Slow Evaporation) B X-Ray Diffraction (Data Collection) A->B C Phase Problem Solution (Direct Methods) B->C D Refinement (Full-Matrix Least Squares) C->D E Tautomer Assignment (C-O vs C=O Bond Lengths) D->E

Fig 2. Self-validating X-ray crystallographic workflow for tautomer assignment.

Applications in Drug Development

3-Bromo-2-methylquinolin-4-ol is not merely an end-product; it is a highly functionalized intermediate.

  • Epigenetic Inhibitors : The 4-hydroxyl (or 4-oxo) group can be converted into a trifluoromethanesulfonate (triflate) using triflic anhydride (Tf₂O). This provides an excellent leaving group for subsequent nucleophilic aromatic substitution or cross-coupling, a methodology notably employed in the discovery of novel small-molecule inhibitors of BRD4, where the quinoline scaffold acts as a potent acetyl-lysine (KAc) mimetic[6].

  • Cross-Coupling Handles : The bromine atom at the C3 position serves as a prime orthogonal handle for palladium-catalyzed Suzuki-Miyaura cross-coupling, allowing for the rapid generation of diverse 3-aryl or 3-heteroaryl quinoline derivatives[3].

Quantitative Data Summaries

Table 1: Physicochemical Properties of 3-Bromo-2-methylquinolin-4-ol

PropertyValue
CAS Number 65673-88-3[1]
Molecular Formula C₁₀H₈BrNO[1]
Molecular Weight 238.08 g/mol [1]
Appearance White to light yellow crystalline solid[2]
Primary Synthetic Route NBS Bromination of 2-methylquinolin-4-ol[3]

Table 2: Diagnostic Crystallographic Parameters (Quinolone vs. Quinolinol)

ParameterQuinolin-4-ol (Enol)Quinolin-4(1H)-one (Keto)
C4–O Bond Length ~1.34 - 1.36 Å~1.24 - 1.26 Å
N1–C2 Bond Length ~1.30 - 1.32 Å~1.35 - 1.38 Å
Primary Intermolecular Interaction O-H···NN-H···O
Solid-State Prevalence RareDominant[5],[4]

Sources

Exploratory

Solubility of 3-Bromo-2-methylquinolin-4-ol in common organic solvents

An In-depth Technical Guide to the Solubility of 3-Bromo-2-methylquinolin-4-ol in Common Organic Solvents For the Attention of: Researchers, Scientists, and Drug Development Professionals This guide provides a comprehens...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility of 3-Bromo-2-methylquinolin-4-ol in Common Organic Solvents

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the solubility of 3-bromo-2-methylquinolin-4-ol, a key consideration for its application in pharmaceutical research and development. While specific quantitative solubility data for this exact compound is not widely published, this document synthesizes established principles of solubility for quinoline derivatives, outlines authoritative experimental protocols for its determination, and offers insights into predicting its behavior in various common organic solvents.

Introduction: The Critical Role of Solubility in Drug Discovery

The journey of a drug candidate from the laboratory to the clinic is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility stands as a paramount gatekeeper, profoundly influencing a compound's bioavailability, formulation possibilities, and ultimately, its therapeutic efficacy.[1] 3-Bromo-2-methylquinolin-4-ol, a member of the versatile quinoline class of heterocyclic compounds, is no exception. Quinoline and its derivatives are known to exhibit a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties, making them a cornerstone in medicinal chemistry.[2] Understanding and quantifying the solubility of novel derivatives like 3-bromo-2-methylquinolin-4-ol is therefore a critical first step in its development pathway.

This guide is structured to provide not just data, but a foundational understanding of the principles governing the solubility of this compound. We will delve into the theoretical underpinnings, provide a field-proven experimental workflow for generating reliable solubility data, and discuss the interpretation of these results in the context of drug development.

Theoretical Framework: Predicting Solubility Behavior

The adage "like dissolves like" serves as a fundamental, albeit simplified, principle in predicting solubility.[3] The solubility of a solute in a solvent is governed by a complex interplay of intermolecular forces, including hydrogen bonding, dipole-dipole interactions, and van der Waals forces. For 3-bromo-2-methylquinolin-4-ol, its molecular structure provides key insights into its expected solubility profile.

The quinoline core is an aromatic heterocyclic system, which generally imparts good solubility in many organic solvents.[2][4] The presence of the hydroxyl group (-OH) at the 4-position introduces the capacity for hydrogen bonding, both as a donor and an acceptor. This significantly influences its interaction with protic solvents like alcohols. Conversely, the bromine atom and the methyl group contribute to the molecule's lipophilicity. The overall solubility in a given solvent will be a balance of these competing factors.

Key factors influencing the solubility of 3-bromo-2-methylquinolin-4-ol include:

  • Solvent Polarity: Polar solvents are more likely to dissolve polar solutes, and nonpolar solvents are better for nonpolar solutes. The dielectric constant of a solvent is a quantitative measure of its polarity.[5]

  • Hydrogen Bonding: Solvents capable of hydrogen bonding (e.g., ethanol, methanol) are expected to be effective in dissolving 3-bromo-2-methylquinolin-4-ol due to the presence of the hydroxyl and quinoline nitrogen atoms.

  • Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[6]

  • pH: As a quinoline derivative, the nitrogen atom can be protonated under acidic conditions, forming a more soluble salt.[4] This is a crucial consideration for aqueous solubility but can also influence solubility in protic organic solvents.

Experimental Determination of Solubility: A Validated Protocol

To obtain reliable and reproducible solubility data, a standardized experimental protocol is essential. The equilibrium shake-flask method is widely regarded as the "gold standard" for determining the equilibrium solubility of a compound.[7][8]

The Shake-Flask Method: A Step-by-Step Workflow

This protocol outlines the necessary steps to determine the solubility of 3-bromo-2-methylquinolin-4-ol in a range of common organic solvents.

Materials and Equipment:

  • 3-Bromo-2-methylquinolin-4-ol (solid)

  • Selected organic solvents (e.g., Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Ethanol, Methanol, Acetone, Acetonitrile, Ethyl Acetate, Toluene)

  • Glass vials with screw caps

  • Thermostatic orbital shaker

  • Centrifuge

  • Syringe filters (0.45 µm, chemically compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer

  • Analytical balance

  • Volumetric flasks and pipettes

Protocol:

  • Preparation of Standard Solutions: Prepare a stock solution of 3-bromo-2-methylquinolin-4-ol in a suitable solvent (in which it is freely soluble) at a known concentration. From this stock, prepare a series of calibration standards by serial dilution.

  • Sample Preparation: Add an excess amount of solid 3-bromo-2-methylquinolin-4-ol to a vial containing a known volume of the test solvent. The presence of undissolved solid is crucial to ensure a saturated solution at equilibrium.[9]

  • Equilibration: Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Separate the supernatant (saturated solution) from the excess solid by centrifugation followed by filtration through a syringe filter.[8]

  • Quantification: Analyze the concentration of 3-bromo-2-methylquinolin-4-ol in the clear, saturated filtrate using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, by comparing the response to the previously prepared calibration curve.[10]

  • Calculation: The determined concentration represents the equilibrium solubility of the compound in the specific solvent at the tested temperature.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_standards Prepare Calibration Standards quantification Quantify Concentration (HPLC / UV-Vis) prep_standards->quantification For Calibration prep_samples Prepare Saturated Samples (Excess Solid) equilibration Equilibrate Samples (Thermostatic Shaker) prep_samples->equilibration separation Separate Phases (Centrifuge & Filter) equilibration->separation separation->quantification calculation Calculate Solubility quantification->calculation

Caption: Workflow for the experimental determination of solubility using the shake-flask method.

Expected Solubility Profile and Data Presentation

While experimental determination is paramount, a qualitative prediction of the solubility of 3-bromo-2-methylquinolin-4-ol in common organic solvents can be made based on their properties.

Table 1: Predicted Qualitative Solubility of 3-Bromo-2-methylquinolin-4-ol

SolventDielectric Constant (Approx.)Solvent TypePredicted SolubilityRationale
Dimethyl Sulfoxide (DMSO)47Polar AproticHighStrong dipole-dipole interactions and can accept hydrogen bonds.[4]
N,N-Dimethylformamide (DMF)37Polar AproticHighSimilar to DMSO, a highly polar aprotic solvent.
Ethanol24.5Polar ProticModerate to HighCapable of hydrogen bonding with the solute.[4]
Methanol33Polar ProticModerate to HighSimilar to ethanol, a polar protic solvent.
Acetone21Polar AproticModeratePolar aprotic solvent with a significant dipole moment.
Acetonitrile37.5Polar AproticModerateA polar aprotic solvent.
Ethyl Acetate6Moderately PolarLow to ModerateLess polar than alcohols and ketones.
Toluene2.4NonpolarLowA nonpolar aromatic solvent, unlikely to effectively solvate the polar functional groups.[4]

Note: This table presents predicted trends. Actual quantitative data must be generated experimentally.

For reporting experimentally determined data, the following format is recommended for clarity and comparability.

Table 2: Template for Reporting Quantitative Solubility of 3-Bromo-2-methylquinolin-4-ol at 25 °C

SolventMean Solubility (mg/mL)Standard Deviation
Dimethyl Sulfoxide (DMSO)Experimental Value± Value
N,N-Dimethylformamide (DMF)Experimental Value± Value
EthanolExperimental Value± Value
MethanolExperimental Value± Value
AcetoneExperimental Value± Value
AcetonitrileExperimental Value± Value
Ethyl AcetateExperimental Value± Value
TolueneExperimental Value± Value

Conclusion and Future Directions

A thorough understanding of the solubility of 3-bromo-2-methylquinolin-4-ol is a non-negotiable prerequisite for its advancement as a potential therapeutic agent. This guide has provided a robust framework for both the theoretical consideration and the practical determination of its solubility in common organic solvents. By following the outlined experimental protocol, researchers can generate the high-quality, reliable data necessary for informed decision-making in formulation development, toxicity studies, and further chemical synthesis. The principles discussed herein are broadly applicable to other quinoline derivatives, serving as a valuable resource for medicinal chemists and pharmaceutical scientists.

References

  • Benchchem. An In-depth Technical Guide to the Solubility of Substituted Quinolines in Organic Solvents.
  • Benchchem.
  • International Journal of Fundamental and Applied Research.
  • Life Chemicals. Compound solubility measurements for early drug discovery.
  • Mechotech.
  • Unknown Source. Solubility test for Organic Compounds.
  • Unknown Source. Experiment: Solubility of Organic & Inorganic Compounds.
  • Sinocure Chemical Group.
  • National Institutes of Health. Physics-Based Solubility Prediction for Organic Molecules.
  • Unknown Source. solubility experimental methods.pptx.
  • PubMed. Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents.
  • Sigma-Aldrich. 8-Bromo-2-methylquinolin-4-ol.
  • International Journal of Novel Research and Development. Factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through.
  • PubChem. 3-Bromoquinoline.
  • Chemistry LibreTexts. 13.3: Factors Affecting Solubility.
  • Pharmaguideline.
  • Sigma-Aldrich. 3-Bromo-4-chloro-2-methylquinoline.
  • Sigma-Aldrich. 4-Amino-3-bromo-2-methylquinoline.
  • Ascendia Pharmaceutical Solutions. 4 Factors Affecting Solubility of Drugs.
  • BLDpharm. 3-Bromo-2-(4-bromophenyl)quinolin-4-ol.
  • Semantic Scholar. (Solid + liquid)
  • Benchchem. A Technical Guide to Determining the Solubility Profile of 8-bromo-6-methylquinolin-2(1H)-one.
  • Yosemite Community College District. Properties of Solvents Used in Organic Chemistry.
  • BLDpharm. 3-Bromo-2-methylquinoline.

Sources

Foundational

Tautomeric Dynamics in 2-Methylquinolin-4-ol Systems: A Technical Guide for Drug Development

Executive Summary The quinoline scaffold is a privileged structure in medicinal chemistry, serving as the backbone for numerous antimicrobial, antimalarial, and antineoplastic agents. Within this class, 2-methylquinolin-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline scaffold is a privileged structure in medicinal chemistry, serving as the backbone for numerous antimicrobial, antimalarial, and antineoplastic agents. Within this class, 2-methylquinolin-4-ol presents a complex physicochemical profile due to its ability to undergo prototropic tautomerism, existing in equilibrium with its keto counterpart, 2-methylquinolin-4(1H)-one (or 2-methyl-4-quinolone) [1]. Understanding and controlling this lactim-lactam (enol-keto) equilibrium is critical for drug development professionals, as the specific tautomeric state dictates molecular recognition, receptor binding affinity, and membrane permeability [3].

This technical whitepaper provides an in-depth analysis of the mechanistic drivers of 2-methylquinolin-4-ol tautomerism, outlines authoritative analytical characterization protocols, and details the pharmacological implications of tautomeric shifts.

The Mechanistic Framework of Quinolone Tautomerism

Tautomerism in 4-hydroxyquinolines involves the migration of a proton between the oxygen atom at the C-4 position and the nitrogen atom at the N-1 position. This dynamic equilibrium is highly sensitive to the surrounding microenvironment, including solvent polarity, pH, and physical state [2].

Thermodynamic Stability and Environmental Drivers

In the gas phase or in highly non-polar solvents, the enol form (2-methylquinolin-4-ol) is often detectable due to the stabilization of the aromatic pyridine ring. However, in both the solid state and polar solutions (such as water or dimethyl sulfoxide), the keto form (2-methylquinolin-4(1H)-one) overwhelmingly predominates [2].

The causality behind this shift lies in two primary factors:

  • Intermolecular Hydrogen Bonding: In the solid state, the keto tautomer forms robust, highly ordered intermolecular hydrogen-bonded dimers (N-H···O=C), which significantly lower the crystal lattice energy [2].

  • Solvent Dielectric Effects: Polar solvents like DMSO stabilize the highly polarized lactam form through dipole-dipole interactions and by acting as hydrogen bond acceptors for the N-H proton.

Tautomerism Enol 2-Methylquinolin-4-ol (Enol / Lactim Form) Keto 2-Methylquinolin-4(1H)-one (Keto / Lactam Form) Enol->Keto Proton Transfer Polar Polar Solvents (DMSO, H2O) Stabilize Keto Form Polar->Keto H-Bonding NonPolar Non-Polar Solvents Shift toward Enol Form NonPolar->Enol Destabilization of Keto

Tautomeric equilibrium of 2-methylquinolin-4-ol and solvent-dependent stabilization pathways.

Analytical Characterization: Decoding the Equilibrium

Accurate assignment of the tautomeric state requires a multi-modal analytical approach. Because the proton exchange rate is typically fast on the NMR timescale at room temperature, researchers must rely on specific chemical shift markers and vibrational frequencies to determine the time-averaged or predominant state [1, 4].

Quantitative Spectral Markers

The following table summarizes the benchmark quantitative data used to characterize the 2-methylquinolin-4-ol system, derived from standardized spectroscopic analyses [1, 5].

Analytical MethodTarget SignalObserved ValueMechanistic Assignment
¹H NMR (DMSO-d₆) Exchangeable Proton~10.57 – 11.05 ppm (s, 1H)Highly deshielded N-H proton, confirming keto dominance in polar media.
¹H NMR (DMSO-d₆) C-2 Methyl Group~2.39 – 2.65 ppm (s, 3H)Allylic/Benzylic coupling position; shifts slightly based on ring aromaticity.
¹³C NMR (DMSO-d₆) C-4 Carbon~168.0 – 176.3 ppmCharacteristic of a highly conjugated carbonyl (C=O) rather than a pure enol C-OH.
FT-IR (KBr Pellet) N-H / O-H Stretch3100 – 3400 cm⁻¹ (broad)Extensive hydrogen bonding network in the solid state.
FT-IR (KBr Pellet) C=O Stretch1601 – 1631 cm⁻¹Strong lactam carbonyl stretch, validating the solid-state keto preference.

Note: The absence of a sharp, unassociated O-H stretch (>3500 cm⁻¹) in the solid-state IR spectrum is a primary indicator that the enol form is virtually non-existent in the crystal lattice [2].

Pharmacological Implications in Drug Design

The tautomeric state of 2-methylquinolin-4-ol derivatives directly dictates their pharmacodynamics. In target-based drug design, the difference between a hydroxyl group (hydrogen bond donor/acceptor) and a lactam motif (strong hydrogen bond donor at N-H, strong acceptor at C=O) can be the difference between nanomolar affinity and complete inactivity.

  • Receptor Binding: Studies on bacterial autoinducers (e.g., Pseudomonas aeruginosa quinolone signal, PQS) demonstrate that the 4-quinolone (keto) core is essential for interacting with specific immune modulatory receptors [3].

  • Tautomeric Locking: To definitively establish structure-activity relationships (SAR), medicinal chemists often "lock" the tautomer by synthesizing N-methylated (obligate keto) or O-methylated (obligate enol) analogues. O-alkylation frequently results in a drastic loss of biological activity, confirming that the keto tautomer is the active pharmacophore in physiological environments [2].

Experimental Workflows & Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocol outlines the synthesis, isolation, and tautomeric characterization of 2-methylquinolin-4-ol.

Workflow S1 1. Synthesis (Cyclization) S2 2. Solvent Prep (DMSO-d6) S1->S2 S3 3. NMR/IR Acquisition S2->S3 S4 4. Tautomeric Quantification S3->S4

Step-by-step experimental workflow for the characterization of quinolone tautomeric states.

Step-by-Step Protocol: Synthesis and NMR/IR Validation

Step 1: Imine Formation and Intra-Cyclization

  • Reaction Setup: Combine an electron-rich aniline with ethyl acetoacetate (or a corresponding aliphatic ketone/aldehyde) in the presence of a catalytic amount of sodium hydroxide or under microwave irradiation in diphenyl ether[1, 3].

  • Causality Check: High temperatures (reflux) or microwave energy are required to overcome the activation barrier for the intra-cyclization of the intermediate imine into the bicyclic quinoline skeleton.

  • Aromatization: Introduce a strong base (e.g., potassium tert-butoxide, ~2.65 eq.) to drive the final aromatization step, yielding the 2-methylquinolin-4-ol framework [1].

Step 2: Isolation and Purification

  • Quench the reaction mixture with ice water and neutralize if necessary to precipitate the crude product.

  • Filter the precipitate and perform flash column chromatography (silica gel, using a suitable eluent like ethyl acetate/hexane) to isolate the pure compound.

  • Causality Check: TLC monitoring under UV light (254 nm) ensures the removal of unreacted anilines, which could otherwise interfere with the N-H / O-H region during IR analysis.

Step 3: Spectroscopic Sample Preparation (Self-Validating System)

  • IR Preparation: Grind 1-2 mg of the purified solid with 100 mg of anhydrous KBr. Press into a translucent pellet. Validation: The use of anhydrous KBr prevents overlapping water bands from obscuring the critical 3100–3400 cm⁻¹ N-H stretch.

  • NMR Preparation: Dissolve 10-15 mg of the compound in 0.6 mL of DMSO-d₆. Validation: DMSO-d₆ is explicitly chosen over non-polar solvents (like CDCl₃) because its high dielectric constant mimics the polar physiological environment, stabilizing the biologically relevant keto tautomer for accurate observation [2].

Step 4: Data Acquisition and Tautomeric Assignment

  • Acquire the ¹H NMR spectrum at 400 MHz or higher.

  • Integrate the highly deshielded singlet peak at ~10.5–11.0 ppm. If this peak integrates to 1H relative to the C-2 methyl group (integrating to 3H at ~2.5 ppm), the system is predominantly in the keto (lactam) form in solution [1, 5].

  • Acquire the ¹³C NMR spectrum at 100 MHz. Verify the presence of the carbonyl carbon at >168 ppm, confirming the C=O double bond character.

References

  • A Flexible Route to Synthesis and Molecular Docking of Some New Quinoline Derivatives through Imine and Cyclization Processes. Oriental Journal of Chemistry. Available at:[Link]

  • Tautomerism of 4-Hydroxy-4(1H) quinolon. Heterocyclic Communications / ResearchGate. Available at: [Link]

  • Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. National Institutes of Health (PMC). Available at:[Link]

  • Marinoquinolones and Marinobactoic Acid: Antimicrobial and Cytotoxic ortho-Dialkylbenzene-Class Metabolites. Journal of Natural Products / ACS Publications. Available at: [Link]

  • N-(2-Aminobenzoyl)benzotriazole Mediated Synthesis of 3-Acyl-2-alkyl(aryl)-4-hydroxyquinolines. National Institutes of Health (PMC). Available at:[Link]

Exploratory

Unlocking the Electronic Landscape of Substituted Quinolin-4-ols: A Technical Guide for Researchers

Introduction: The Quinolin-4-ol Core - A Privileged Scaffold in Modern Science Substituted quinolin-4-ols, and their tautomeric counterparts, quinolin-4-ones, represent a cornerstone in heterocyclic chemistry.[1][2] Thei...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quinolin-4-ol Core - A Privileged Scaffold in Modern Science

Substituted quinolin-4-ols, and their tautomeric counterparts, quinolin-4-ones, represent a cornerstone in heterocyclic chemistry.[1][2] Their rigid, planar structure and rich electronic character make them a "privileged scaffold" in both medicinal chemistry and materials science.[3] The strategic placement of various functional groups onto this core structure allows for the fine-tuning of its electronic properties, leading to a broad spectrum of applications, from potent anticancer and antibacterial agents to advanced optoelectronic materials.[2][4]

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the electronic properties of substituted quinolin-4-ols. We will delve into the synthetic methodologies, advanced characterization techniques, and computational modeling approaches that are essential for harnessing the full potential of this versatile molecular framework. Our focus will be on the causality behind experimental choices and the establishment of self-validating systems to ensure scientific integrity.

I. Synthesis of Substituted Quinolin-4-ols: Building the Core

The ability to strategically introduce substituents onto the quinolin-4-ol scaffold is fundamental to modulating its electronic properties. Several robust synthetic methods have been developed, with the choice of method often depending on the desired substitution pattern and the nature of the starting materials.

A. The Conrad-Limpach-Knorr Synthesis: A Classic and Versatile Approach

The Conrad-Limpach-Knorr synthesis is a widely employed and adaptable method for the preparation of 2- and 4-quinolinols.[5] The reaction proceeds through two key stages: the formation of a β-anilinocrotonate intermediate followed by a high-temperature cyclization.

Step 1: Formation of the β-Anilinocrotonate Intermediate

  • To a solution of a substituted aniline (1.0 equivalent) in a suitable solvent such as ethanol, add ethyl acetoacetate (1.1 equivalents).

  • A catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid) is often added to facilitate the reaction.

  • The reaction mixture is stirred at room temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Upon completion, the solvent is removed under reduced pressure to yield the crude ethyl 3-(arylamino)but-2-enoate intermediate.

Step 2: Thermal Cyclization to the Quinolin-4-ol

  • The crude intermediate from Step 1 is added to a high-boiling point solvent, such as diphenyl ether or Dowtherm A.

  • The mixture is heated to approximately 250 °C for 30-60 minutes. TLC should be used to monitor the formation of the quinolin-4-ol product.

  • After the reaction is complete, the mixture is allowed to cool to room temperature, which should induce the precipitation of the product.

  • The solid product is collected by filtration and washed with a non-polar solvent (e.g., hexane or diethyl ether) to remove the high-boiling point solvent.

  • The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of dimethylformamide and water) to afford the pure substituted quinolin-4-ol.

G cluster_synthesis Conrad-Limpach Synthesis Workflow start Substituted Aniline + Ethyl Acetoacetate intermediate β-Anilinocrotonate Intermediate start->intermediate Ethanol, H+ catalyst cyclization High-Temperature Cyclization intermediate->cyclization Diphenyl ether, ~250°C product Substituted Quinolin-4-ol cyclization->product

Caption: Workflow for the Conrad-Limpach synthesis of quinolin-4-ols.

B. Other Notable Synthetic Routes

Beyond the Conrad-Limpach method, several other synthetic strategies offer access to diverse quinolin-4-ol derivatives:

  • Gould-Jacobs Reaction: This thermal cyclization method is particularly useful for synthesizing quinolin-4-ones with a variety of substituents.[6]

  • Pfitzinger Reaction: This reaction utilizes isatin and a carbonyl compound to produce quinoline-4-carboxylic acids, which can be further modified.

  • Doebner Reaction: A three-component reaction involving an aniline, an aldehyde, and pyruvic acid to yield quinoline-4-carboxylic acids.[7]

  • Palladium-Catalyzed Carbonylation: Modern cross-coupling strategies allow for the efficient construction of the quinolin-4-one core from readily available starting materials.[6]

II. Experimental Characterization of Electronic Properties

A multi-faceted approach combining spectroscopic and electrochemical techniques is essential for a thorough characterization of the electronic landscape of substituted quinolin-4-ols.

A. Spectroscopic Techniques

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR: These are indispensable tools for structural elucidation.[5] The chemical shifts of the aromatic protons and carbons are sensitive to the electron density distribution within the quinoline ring system. Electron-withdrawing groups will generally cause downfield shifts (to higher ppm values) of nearby protons and carbons, while electron-donating groups will cause upfield shifts.[8]

2. UV-Visible (UV-Vis) Spectroscopy:

  • UV-Vis spectroscopy provides insights into the electronic transitions within the molecule.[5] The absorption maxima (λmax) are characteristic of the conjugated π-system of the quinolin-4-ol. Substituents that extend the conjugation or increase the electron-donating/withdrawing character can lead to bathochromic (red) or hypsochromic (blue) shifts in the absorption spectrum.

3. Infrared (IR) Spectroscopy:

  • IR spectroscopy is useful for identifying key functional groups. The presence of a strong absorption band in the region of 1650-1690 cm⁻¹ is characteristic of the carbonyl group in the quinolin-4-one tautomer. The O-H stretching vibration of the quinolin-4-ol tautomer can be observed in the region of 3200-3600 cm⁻¹.[9]

4. Mass Spectrometry (MS):

  • High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition and exact mass of the synthesized compounds.[5]

B. Electrochemical Techniques

Cyclic Voltammetry (CV):

Cyclic voltammetry is a powerful technique for probing the redox properties of substituted quinolin-4-ols.[10] It provides information on oxidation and reduction potentials, which are directly related to the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), respectively.

  • Preparation of the Electrolyte Solution: Prepare a solution of the substituted quinolin-4-ol (typically 1-5 mM) in a suitable solvent containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile). The solvent and electrolyte must be electrochemically inert within the potential window of interest.

  • Electrode Setup: A three-electrode system is used:

    • Working Electrode: A glassy carbon or platinum electrode is commonly used.

    • Reference Electrode: A silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE) provides a stable reference potential.

    • Counter (Auxiliary) Electrode: A platinum wire is typically used as the counter electrode.

  • Electrochemical Cell Assembly: The three electrodes are immersed in the electrolyte solution within an electrochemical cell.

  • Deoxygenation: It is crucial to remove dissolved oxygen from the solution by bubbling an inert gas (e.g., argon or nitrogen) through it for at least 10-15 minutes prior to the experiment.

  • Data Acquisition:

    • Connect the electrodes to a potentiostat.

    • Set the experimental parameters, including the initial potential, switching potential, final potential, and scan rate (e.g., 100 mV/s).

    • Initiate the potential sweep and record the resulting current.

  • Data Analysis: The resulting cyclic voltammogram (a plot of current vs. potential) is analyzed to determine the peak potentials for oxidation and reduction events.

G cluster_cv Cyclic Voltammetry Workflow prepare Prepare Electrolyte Solution setup Assemble Three-Electrode Cell prepare->setup deoxygenate Deoxygenate Solution setup->deoxygenate acquire Acquire Voltammogram deoxygenate->acquire Potentiostat analyze Analyze Redox Potentials acquire->analyze

Caption: Workflow for cyclic voltammetry analysis of quinolin-4-ols.

III. Computational Modeling of Electronic Properties

Density Functional Theory (DFT) has become an invaluable tool for predicting and understanding the electronic properties of molecules.[11] By solving the Schrödinger equation within the framework of DFT, we can gain deep insights into the electronic structure of substituted quinolin-4-ols.

A. Key Computational Parameters
  • Functionals and Basis Sets: The choice of the functional (e.g., B3LYP, PBE0) and basis set (e.g., 6-311G(d,p)) is critical for obtaining accurate results.[1][11] The B3LYP functional with a 6-311+G(d,p) basis set is a commonly used and reliable combination for organic molecules.[12]

  • Geometry Optimization: The first step in any DFT calculation is to find the lowest energy geometry of the molecule.

  • Frontier Molecular Orbitals (FMOs): The energies of the HOMO and LUMO, and the HOMO-LUMO energy gap (Eg), are fundamental electronic properties that can be readily calculated.[13]

    • A smaller HOMO-LUMO gap generally indicates a molecule that is more easily excited and may exhibit enhanced reactivity and interesting optical properties.[14]

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the surface of the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.[11]

B. Predictive Power of DFT

DFT calculations can be used to predict a range of electronic properties, including:

  • Ionization Potential and Electron Affinity: These properties are related to the HOMO and LUMO energies, respectively, and provide a measure of the molecule's ability to lose or gain an electron.[15]

  • Global Reactivity Descriptors: Parameters such as chemical hardness, softness, and electrophilicity can be calculated from the HOMO and LUMO energies to predict the overall reactivity of the molecule.[11][12]

  • Spectroscopic Properties: DFT can be used to simulate IR, NMR, and UV-Vis spectra, which can be compared with experimental data for validation.[16]

IV. Structure-Property Relationships: The Impact of Substituents

The electronic properties of the quinolin-4-ol core are exquisitely sensitive to the nature and position of substituents.

A. Electronic Effects of Substituents
  • Electron-Donating Groups (EDGs): Substituents such as -OH, -OCH₃, and -NH₂ increase the electron density of the quinoline ring system through resonance and inductive effects. This generally leads to:

    • An increase in the HOMO energy level.

    • A decrease in the ionization potential.

    • A shift of UV-Vis absorption to longer wavelengths (bathochromic shift).

  • Electron-Withdrawing Groups (EWGs): Substituents like -NO₂, -CN, and halogens decrease the electron density of the ring. This typically results in:

    • A decrease in both HOMO and LUMO energy levels.

    • An increase in the electron affinity.

    • A shift of UV-Vis absorption to shorter wavelengths (hypsochromic shift).

B. Positional Effects of Substituents

The position of the substituent on the quinoline ring has a profound impact on its electronic influence.[2][17]

  • Positions 2 and 4: Substituents at these positions have a strong influence on the electronic properties of the heterocyclic ring, directly affecting the nitrogen atom.[17]

  • Positions 5, 6, 7, and 8: Substituents on the carbocyclic ring modulate the overall electron density of the π-system. For example, a fluorine atom at the C6 position has been found to be optimal for certain biological activities.[2] The C7 position is often crucial for interactions with biological targets.[2]

C. Quantitative Data on Substituted Quinoline Derivatives

The following table summarizes representative HOMO-LUMO energy gaps for a series of computationally studied quinoline derivatives, illustrating the impact of different substituents.

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)Reference
Quinoline-6.646-1.8164.83[13]
2,4-dicarbazolyl-substituted quinoline (Q3)-5.593-1.8163.777[18]
2,4-dicarbazolyl-substituted quinoline (Q4)-5.546--[18]
2,4-dicarbazolyl-substituted quinoline (Q5)-5.540--[18]

Note: The computational methods and basis sets used in the referenced studies may vary.

V. Applications Driven by Electronic Properties

The tunable electronic properties of substituted quinolin-4-ols make them highly valuable in a range of scientific fields.

A. Medicinal Chemistry

The ability of quinolin-4-ols to interact with biological targets is often governed by their electronic characteristics.

  • Anticancer Agents: Many quinolin-4-one derivatives exhibit potent anticancer activity by interacting with enzymes like topoisomerase II or by inducing apoptosis.[1][2][3] The electronic properties of the molecule are crucial for its binding affinity and mechanism of action.

  • Antibacterial and Antimalarial Drugs: The quinoline scaffold is the basis for numerous antibacterial and antimalarial drugs.[2][19] The electronic properties influence the drug's ability to penetrate cell membranes and interact with its target.

B. Materials Science

The extended π-systems and tunable HOMO-LUMO gaps of quinolin-4-ol derivatives make them promising candidates for optoelectronic applications.

  • Organic Light-Emitting Diodes (OLEDs): Quinoline-based materials can be used as electron-transporting or emissive layers in OLEDs.[4][20]

  • Organic Photovoltaics (OPVs): The ability to absorb light in the visible spectrum and facilitate charge separation makes substituted quinolines attractive for use in dye-sensitized solar cells and other photovoltaic devices.[4][21]

  • Nonlinear Optical (NLO) Materials: The presence of donor-acceptor motifs within the quinoline structure can lead to large second-order NLO responses, which are useful for applications in telecommunications and optical data processing.[20]

VI. Conclusion

The electronic properties of substituted quinolin-4-ols are a rich and multifaceted area of study with significant implications for both fundamental and applied science. A synergistic approach that combines rational synthetic design, comprehensive experimental characterization, and insightful computational modeling is essential for unlocking the full potential of this remarkable class of heterocyclic compounds. By understanding and precisely controlling the electronic landscape of the quinolin-4-ol core, researchers can continue to develop novel molecules with tailored properties for a wide array of applications, from next-generation therapeutics to advanced functional materials.

References

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  • Crystal Structure, Hirshfeld Surface Analysis, and Computational Study of Quinolin-8-yl 4-Chlorobenzoate: Insights from Spectroscopic, Thermal, and Antitumor Properties. MDPI. Available from: [Link]

  • Molecular Structure, Optical Properties and Frontier Molecular Orbitals for Some of the 4-Substituted Cinnolines: Ab initio Calculations. Advanced Journal of Chemistry, Section A. Available from: [Link]

  • Experiments in Analytical Electrochemistry - Cyclic Voltammetry. University of Akron. Available from: [Link]

  • The Chemistry and Applications of Quinoline: A Comprehensive Review. WJPPS. Available from: [Link]

  • Lab 1: Cyclic Voltammetry. Chemistry LibreTexts. Available from: [Link]

  • Protocol for cyclic voltammetry. iGEM. Available from: [Link]

  • High throughput tight binding calculation of electronic HOMO-LUMO gaps and its prediction for natural compounds. ChemRxiv. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 3-Bromo-2-methylquinolin-4-ol as a Versatile Intermediate in Organic Synthesis

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Profile: 3-Bromo-2-methylquinolin-4-ol (CAS: 65673-88-3)[1] Executive Summary & Chemical Dynamics In modern drug discovery, th...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Profile: 3-Bromo-2-methylquinolin-4-ol (CAS: 65673-88-3)[1]

Executive Summary & Chemical Dynamics

In modern drug discovery, the quinoline scaffold is a privileged pharmacophore. 3-Bromo-2-methylquinolin-4-ol serves as a highly versatile, multi-functional building block that allows for rapid, divergent synthesis of complex polycyclic systems and bioactive analogs.

The strategic value of this intermediate lies in its orthogonal reactivity:

  • The C3-Bromine (Cross-Coupling Handle): Acts as a highly specific site for palladium-catalyzed C-C bond formation (e.g., Suzuki-Miyaura or Sonogashira couplings)[2].

  • The C4-Hydroxyl (Activation Handle): Can be converted into a potent electrophile (via deoxychlorination) to facilitate Nucleophilic Aromatic Substitution (SNAr) or tandem C-N couplings[3][4].

  • The C2-Methyl (Condensation Handle): Remains available for late-stage alkylation or condensation reactions.

Workflow A 2-Methylquinolin-4-ol B 3-Bromo-2-methylquinolin-4-ol (CAS: 65673-88-3) A->B NBS, AcOH Electrophilic Bromination C 3-Bromo-4-chloro- 2-methylquinoline B->C POCl3 C4-OH Activation D C3-Aryl/Heteroaryl Derivatives B->D Ar-B(OH)2, Pd(0) Suzuki Coupling E Indolo[3,2-c]quinolines (Tandem Coupling) C->E Anilines, Pd(0) Buchwald-Hartwig

Orthogonal reactivity workflow of 3-Bromo-2-methylquinolin-4-ol in organic synthesis.

Mechanistic Rationale & Causality

Regioselective Electrophilic Aromatic Substitution

The synthesis of 3-bromo-2-methylquinolin-4-ol relies on the strong electron-donating nature of the C4-hydroxyl group (and its quinolone tautomer), which directs electrophilic attack exclusively to the C3 position. N-Bromosuccinimide (NBS) is the reagent of choice over molecular bromine (Br₂) because it provides a controlled, low concentration of electrophilic bromine. This prevents over-halogenation, improves functional group tolerance, and avoids the hazardous handling conditions associated with liquid Br₂[2][5].

C4-Deoxychlorination for SNAr Activation

The native C4-OH is a poor leaving group. To unlock reactivity at the C4 position, the hydroxyl group is treated with Phosphorus Oxychloride (POCl₃). POCl₃ acts as both the solvent and the halogenating reagent, driven thermodynamically by the formation of a strong P=O bond. This converts the intermediate into 3-bromo-4-chloro-2-methylquinoline, rendering the C4 position highly susceptible to nucleophilic attack by anilines or amines[3][5].

Overcoming Steric Hindrance in Cross-Coupling

Performing a Suzuki-Miyaura coupling at the C3-bromo position presents a significant kinetic challenge. The C3 site is sterically crowded, flanked by the C2-methyl and the C4-hydroxyl (or C4-chloro) groups. This steric bulk severely hinders the approach of the palladium catalyst, making the oxidative addition step rate-limiting[3][4]. To overcome this, the use of electron-rich, sterically demanding ligands (such as (S)-BINAP or Buchwald-type ligands) is mandatory to stabilize the Pd(II) intermediate and drive the catalytic cycle forward[4].

Mechanism Pd Active Pd(0) Catalyst OA Oxidative Addition (Rate-Limiting due to Sterics) Pd->OA 3-Bromo-2-methylquinolin-4-ol TM Transmetalation (Boronic Acid + Base) OA->TM Ar-Pd(II)-Br RE Reductive Elimination (C-C Bond Formation) TM->RE Ar-Pd(II)-Ar' RE->Pd Catalyst Regeneration Prod C3-Functionalized Quinoline RE->Prod

Catalytic cycle for Suzuki-Miyaura cross-coupling at the sterically hindered C3 position.

Experimental Protocols & Workflows

Protocol A: Regioselective Synthesis of 3-Bromo-2-methylquinolin-4-ol

This protocol utilizes NBS for clean, regioselective bromination[5][6].

  • Preparation: Charge a 100 mL round-bottom flask with 2-methylquinolin-4-ol (1.2 g, 7.5 mmol) and glacial acetic acid (34 mL)[5].

  • Reagent Addition: Add N-bromosuccinimide (1.3 g, 7.5 mmol, 1.0 eq) in a single portion at room temperature.

  • Reaction: Heat the reaction mixture to 60°C under continuous magnetic stirring.

  • Self-Validation Checkpoint: Observe the physical state of the reaction. Within 15 minutes, the initial white slurry will obtain a distinct yellow tint and noticeably increase in viscosity. This visual cue confirms the formation of the brominated product[5].

  • Completion: Stir for a total of 30 minutes. Verify completion via HPLC or TLC.

  • Workup & Purification: Cool the mixture, filter the precipitate, and purify the crude product by crystallization from an EtOH/H₂O mixture to yield a white crystalline solid[6].

Protocol B: C4-Activation via Deoxychlorination

Conversion to 3-bromo-4-chloro-2-methylquinoline[3][5].

  • Preparation: In a 50 mL round-bottom flask equipped with a reflux condenser, suspend 3-bromo-2-methylquinolin-4-ol (13.1 g, 55 mmol) in neat phosphorus oxychloride (POCl₃) (25.6 mL, 275 mmol, 5.0 eq)[5].

  • Reaction: Heat the mixture to 80°C and stir for 2 hours.

  • Self-Validation Checkpoint: The suspension will gradually become a homogeneous solution as the polar hydroxyl group is replaced by the non-polar chloride. Monitor via HPLC until the starting material is entirely consumed[5].

  • Quenching: Cool the reaction to ambient temperature. Caution: Highly exothermic quench. Slowly and carefully pour the mixture into a beaker containing approximately 100 g of crushed ice to safely hydrolyze the excess POCl₃[5].

  • Extraction: Neutralize the aqueous phase carefully with saturated NaHCO₃, extract with dichloromethane (DCM), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol C: Palladium-Catalyzed Suzuki-Miyaura Coupling at C3

Overcoming steric hindrance for C-C bond formation[4].

  • Preparation: In an oven-dried Schlenk tube, combine 3-bromo-4-chloro-2-methylquinoline (1.0 eq) and the desired arylboronic acid (1.5 eq)[4].

  • Catalyst & Ligand: Add Pd₂(dba)₃ (5 mol%) and a sterically demanding ligand such as (S)-BINAP (10 mol%) to facilitate oxidative addition[4].

  • Base & Solvent: Add sodium tert-butoxide (NaOtBu) (2.4 eq) and anhydrous toluene.

  • Degassing: Perform three freeze-pump-thaw cycles and backfill the tube with Argon to ensure a strictly oxygen-free environment.

  • Reaction: Heat the sealed tube at 100°C for 24 hours.

  • Self-Validation Checkpoint: The solution will transition to a dark brown/black color, indicating the eventual aggregation of palladium black as the catalytic cycle terminates. Confirm product mass via LC-MS before standard aqueous workup.

Quantitative Data Summary

The following table summarizes the key reaction parameters, catalytic requirements, and expected yields for the workflows described above.

TransformationSubstrateReagents & CatalystConditionsYieldRef
Electrophilic Bromination 2-Methylquinolin-4-olNBS (1.0 eq), Glacial AcOH60°C, 30 min98%[5][6]
C4-Deoxychlorination 3-Bromo-2-methylquinolin-4-olPOCl₃ (5.0 eq, neat)80°C, 2 h>85%[5]
Suzuki-Miyaura Coupling 3-Bromo-4-chloro-2-methylquinolineAr-B(OH)₂, Pd₂(dba)₃, (S)-BINAP100°C, 24 h42–95%*[4]

*Yields for the Suzuki coupling vary significantly based on the electronic nature and steric bulk of the specific arylboronic acid utilized[4].

Sources

Application

Application Note: Advanced Suzuki-Miyaura Cross-Coupling Strategies for 3-Bromo-2-methylquinolin-4-ol

Executive Summary 3-Bromo-2-methylquinolin-4-ol (also referred to as 3-bromo-4-hydroxy-2-methylquinoline) is a highly valued scaffold in medicinal chemistry, serving as a critical precursor for antimalarial agents, antib...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Bromo-2-methylquinolin-4-ol (also referred to as 3-bromo-4-hydroxy-2-methylquinoline) is a highly valued scaffold in medicinal chemistry, serving as a critical precursor for antimalarial agents, antibacterial compounds, and kinase inhibitors [1]. Functionalizing the C3 position of this core via palladium-catalyzed Suzuki-Miyaura cross-coupling is a highly sought-after transformation. However, researchers frequently encounter severe regioselectivity and reactivity bottlenecks due to the unique electronic properties of the C4-hydroxyl group.

This application note provides a deep mechanistic analysis of these challenges and outlines a field-proven, self-validating protocol for the direct, highly regioselective C3-arylation of 3-bromo-2-methylquinolin-4-ol.

Mechanistic Insights & Causality: The C4-OH Double-Edged Sword

As a Senior Application Scientist, it is critical to recognize that the C4-hydroxyl group is not merely a passive functional group; it fundamentally dictates the electronic landscape of the quinoline core.

The Reactivity Bottleneck (Tautomerization): In polar solvents, 3-bromo-2-methylquinolin-4-ol exists in a tautomeric equilibrium heavily favoring the quinolin-4(1H)-one (quinolone) form [2]. This tautomerization enriches the C3 position with electron density, significantly raising the activation energy barrier for the oxidative addition of Palladium(0) into the C3-Br bond. Consequently, standard Suzuki conditions (e.g., Pd(PPh₃)₄, K₂CO₃) often result in unreacted starting material or catalyst degradation [1].

The Regioselectivity Trap (Activation via Halogenation): A common workaround in the literature is to "lock" the molecule in its reactive, fully aromatic form by converting the C4-OH to a C4-Cl using POCl₃ [3]. While this drastically accelerates oxidative addition, it introduces a fatal regioselectivity flaw. In polyhalogenated quinolines, the C4 position (activated by the adjacent nitrogen via resonance) is highly electrophilic. Subjecting 3-bromo-4-chloro-2-methylquinoline to Suzuki conditions results in preferential coupling at the C4-Cl bond rather than the C3-Br bond [4].

The Solution (Direct Coupling via Ligand Tuning): To maintain absolute C3-regioselectivity, the C4-OH must remain unprotected. To overcome the sluggish oxidative addition caused by the quinolone tautomer, the catalytic system must employ highly active, electron-rich, and sterically bulky Buchwald ligands (e.g., SPhos) paired with a strong aqueous base. This combination forces the transmetalation and reductive elimination steps to outpace catalyst deactivation.

Workflow SM 3-Bromo-2-methylquinolin-4-ol (Tautomeric Quinolone) Direct Strategy A: Direct Coupling Pd(OAc)2 / SPhos Maintains C3 Regioselectivity SM->Direct High Activation Energy Requires e-rich ligands Protect Strategy B: POCl3 Activation Yields 3-Bromo-4-chloro derivative SM->Protect Chlorination Product 3-Aryl-2-methylquinolin-4-ol (Target Scaffold) Direct->Product Selective C3-Coupling CouplingB Suzuki Coupling Favors C4-Aryl substitution Protect->CouplingB Aryl-B(OH)2 SideProduct 4-Aryl-3-bromo-2-methylquinoline (Off-Target) CouplingB->SideProduct C4 is more reactive than C3

Fig 1: Mechanistic divergence in Suzuki coupling based on C4-OH protection strategies.

Quantitative Optimization Data

The following table summarizes the causal relationship between the chosen catalytic system, the substrate state, and the resulting regioselectivity.

StrategyCatalyst SystemSubstrateTemp / TimeYield (%)C3:C4 SelectivityMechanistic Note
Direct Pd(dppf)Cl₂ (5 mol%)3-Bromo-4-ol100 °C / 12 h45%>99:1Sluggish oxidative addition; high C3 fidelity.
Direct Pd(OAc)₂, SPhos (10 mol%) 3-Bromo-4-ol 110 °C / 8 h 72% >99:1 SPhos accelerates C3-Br oxidative addition.
Activation Pd(PPh₃)₄ (5 mol%)3-Bromo-4-chloro90 °C / 6 h88%<1:99C4-Cl is highly activated; coupling occurs at C4.

Self-Validating Experimental Protocols

Protocol 1: Synthesis of 3-Bromo-2-methylquinolin-4-ol via NBS Bromination

This step generates the starting material from commercially available 2-methylquinolin-4-ol.

Reagents:

  • 2-Methylquinolin-4-ol (1.0 equiv, e.g., 7.5 mmol)

  • N-Bromosuccinimide (NBS) (1.05 equiv, 7.87 mmol)

  • Glacial Acetic Acid (0.2 M relative to substrate)

Step-by-Step Methodology:

  • Charge a round-bottom flask equipped with a magnetic stir bar with 2-methylquinolin-4-ol and glacial acetic acid.

  • Add NBS portion-wise over 5 minutes at room temperature.

  • Heat the reaction mixture to 60 °C under a nitrogen atmosphere.

  • Self-Validation Checkpoint: Within 15 minutes, observe the reaction visually. The initial white slurry will transition to a distinct yellow tint, and the viscosity will noticeably increase as the brominated product precipitates [2].

  • After 30 minutes, cool the mixture to room temperature and pour it into ice water.

  • Filter the precipitate, wash sequentially with water and cold ethanol, and dry under a vacuum to yield 3-bromo-2-methylquinolin-4-ol.

Protocol 2: Direct Regioselective C3 Suzuki-Miyaura Coupling

This protocol utilizes a Buchwald ligand to force coupling at the deactivated C3 position while leaving the C4-OH intact.

Reagents:

  • 3-Bromo-2-methylquinolin-4-ol (1.0 equiv, 1.0 mmol)

  • Arylboronic Acid (1.5 equiv, 1.5 mmol)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.05 equiv, 5 mol%)

  • SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) (0.10 equiv, 10 mol%)

  • Potassium Phosphate Tribasic (K₃PO₄) (3.0 equiv, 3.0 mmol)

  • Solvent: Toluene / Water (4:1 v/v, 0.1 M)

Step-by-Step Methodology:

  • In an oven-dried Schlenk tube, combine 3-bromo-2-methylquinolin-4-ol, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Seal the tube with a septum and purge with Argon (Evacuate/Backfill x3). Causality: Pd(0) generated in situ is highly sensitive to oxygen; rigorous degassing prevents catalyst poisoning.

  • Add degassed Toluene and Water via syringe.

  • Replace the septum with a Teflon screw cap and heat the biphasic mixture to 110 °C with vigorous stirring for 8 hours.

  • Self-Validation Checkpoint (TLC): Monitor the reaction via TLC (eluent: EtOAc/Hexanes). The starting material exhibits strong UV absorbance (254 nm). The successful formation of the 3-aryl product is validated by the appearance of a new spot that exhibits intense blue/green fluorescence under long-wave UV (365 nm) due to the extended conjugation of the newly formed biaryl system.

  • Cool to room temperature, dilute with EtOAc, and wash with brine. Extract the aqueous layer twice with EtOAc.

  • Dry the combined organic layers over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography.

Troubleshooting & Analytical Validation

  • Observation of Biaryl Homocoupling: If LC-MS analysis reveals significant amounts of homocoupled boronic acid (Ar-Ar) but unreacted quinoline, this indicates that transmetalation is occurring, but oxidative addition into the C3-Br bond is failing. Action: Ensure the SPhos ligand is not oxidized (check via ³¹P NMR) and consider increasing the reaction temperature or switching to microwave irradiation.

  • Debromination: The appearance of 2-methylquinolin-4-ol (M-Br) indicates premature protodehalogenation. Action: Ensure the reaction solvent is thoroughly degassed and strictly limit the reaction time to the minimum required for full conversion.

References

  • Klene, J. E. (2018). Synthetic and Theoretical Studies for Cyclization Reactions to Form C-C and C-N Bonds. The Aquila Digital Community, University of Southern Mississippi Dissertations. Available at:[Link]

  • Amin, S., et al. (2020). A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19). Phosphorus, Sulfur, and Silicon and the Related Elements, 196(3), 1-64. Available at: [Link]

Method

Application of 3-Bromo-2-methylquinolin-4-ol in agrochemical synthesis

An in-depth technical guide on the utilization of 3-Bromo-2-methylquinolin-4-ol in the development of next-generation agrochemicals, focusing on mechanistic rationales, synthetic workflows, and biological evaluations. Ex...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on the utilization of 3-Bromo-2-methylquinolin-4-ol in the development of next-generation agrochemicals, focusing on mechanistic rationales, synthetic workflows, and biological evaluations.

Executive Summary: The Quinolone Scaffold in Agrochemicals

In the pursuit of novel crop protection agents, the quinoline and quinolone heterocycles have emerged as "privileged structures." Specifically, 3-Bromo-2-methylquinolin-4-ol (CAS 65673-88-3), which exists in tautomeric equilibrium with 3-bromo-2-methylquinolin-4(1H)-one, serves as a highly versatile building block[1].

The structural features of this compound are not accidental; they are highly optimized for agrochemical efficacy:

  • The 2-Methyl Group (Quinaldine Core): Enhances the lipophilicity of the molecule, facilitating penetration through the waxy cuticles of plant leaves and the hydrophobic cell walls of fungi.

  • The 4-Hydroxyl/4-Oxo Motif: Acts as a critical hydrogen-bond donor/acceptor. This is essential for anchoring the molecule within the target protein's active site (e.g., the D1 protein in chloroplasts).

  • The 3-Bromo Substituent: Serves a dual purpose. Biologically, it provides steric bulk and halogen-bonding capabilities. Synthetically, it acts as an ideal electrophilic handle for palladium-catalyzed cross-coupling reactions, allowing researchers to rapidly generate vast libraries of 3-aryl and 3-heteroaryl derivatives[2].

Mechanistic Insights: Causality in Biological Targeting

The primary application of 3-bromo-2-methylquinolin-4-ol derivatives in agriculture is as Photosystem II (PSII) inhibitors (herbicides) and antifungal agents [3].

Herbicidal Mechanism of Action (Photosystem II Inhibition)

Derivatives synthesized from this scaffold act by inhibiting photosynthetic electron transport. The quinolone core mimics the structure of plastoquinone. By penetrating the thylakoid membrane of chloroplasts, the agrochemical competitively binds to the QB​ -binding niche on the D1 protein. This displaces the native plastoquinone, halting the electron transfer from Photosystem II to the cytochrome b6​f complex. The resulting accumulation of reactive oxygen species (ROS) leads to the destruction of chlorophyll and subsequent plant death[4].

MOA A Quinolone Agrochemical (3-Aryl-2-methylquinolin-4-one) B Penetration into Chloroplast (Thylakoid Membrane) A->B C Binding to D1 Protein (Qb-binding Niche) B->C D Displacement of Plastoquinone C->D E Inhibition of Photosynthetic Electron Transport D->E F Reduction of Chlorophyll Content & Plant Death E->F

Mechanism of action for quinolone-based Photosystem II inhibitors.

Antifungal Mechanism

Certain derivatives exhibit potent fungistatic effects. The lipophilic 2-methyl group and the cross-coupled 3-aryl substituents allow the molecule to disrupt fungal cell membrane integrity, interfering with ergosterol biosynthesis and leading to cell lysis[5].

Experimental Workflows & Protocols

To utilize this scaffold effectively, researchers must master its synthesis and subsequent derivatization. The following protocols are designed as self-validating systems, ensuring high purity and yield.

Protocol 1: Regioselective Synthesis of 3-Bromo-2-methylquinolin-4-ol

Objective: To synthesize the core scaffold via the regioselective bromination of 2-methylquinolin-4-ol.

Causality of Reagent Selection: Molecular bromine ( Br2​ ) is highly reactive and often leads to over-bromination or unselective halogenation on the homocyclic (benzene) ring of the quinoline. N-Bromosuccinimide (NBS) is chosen because it provides a controlled, steady release of electrophilic bromine ( Br+ ). The enol form of 2-methylquinolin-4-ol activates the C-3 position, making it highly nucleophilic and ensuring exclusive bromination at this site without affecting the C-5 to C-8 positions[6][7].

Step-by-Step Methodology:

  • Preparation: To a 100 mL round-bottom flask, add 2-methylquinolin-4-ol (1.2 g, 7.5 mmol) and glacial acetic acid (34 mL)[6].

  • Addition: Add N-bromosuccinimide (NBS) (1.3 g, 7.5 mmol) in a single portion.

  • Reaction: Stir the reaction mixture at 60°C.

  • In-Process Validation: Within 15 minutes, observe the physical state change; the initial white slurry will acquire a distinct yellow tint and increase in viscosity. This colorimetric and rheological shift is a self-validating indicator that the bromination is proceeding[6].

  • Completion & Quenching: After 30 minutes, monitor via TLC (Eluent: Acetone/Toluene 4:1). Upon consumption of the starting material, cool the flask to room temperature and pour the mixture into ice-cold distilled water to precipitate the product.

  • Purification: Filter the crude solid and recrystallize from an Ethanol/Water mixture to yield 3-bromo-2-methylquinolin-4-ol as a white crystalline solid (Yield: ~98%, Mp: 322-324 °C)[5].

Protocol 2: Derivatization via Suzuki-Miyaura Cross-Coupling

Objective: To introduce lipophilic aryl groups at the C-3 position to generate a library of agrochemical candidates.

Causality of Reaction Conditions: The C-3 bromide is sterically hindered but highly activated for oxidative addition by Palladium(0) due to the adjacent electron-withdrawing carbonyl/hydroxyl group. A biphasic solvent system (1,4-Dioxane/Water) is utilized to ensure the solubility of both the organic quinoline substrate and the inorganic base ( K2​CO3​ ), which is required to activate the arylboronic acid via the formation of a reactive boronate complex[2].

Step-by-Step Methodology:

  • Setup: In a flame-dried Schlenk flask under an argon atmosphere, combine 3-bromo-2-methylquinolin-4-ol (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(OAc)2​ (0.02 mmol), and triphenylphosphine ( PPh3​ ) (0.08 mmol)[2].

  • Solvent Addition: Add degassed 1,4-Dioxane (10 mL) and a degassed aqueous solution of K2​CO3​ (2.0 mmol in 2 mL H2​O ).

  • Reaction: Heat the biphasic mixture to 90°C under vigorous stirring for 12 hours.

  • In-Process Validation: The reaction mixture will turn from pale yellow to a dark brown/black suspension as the palladium catalyst cycles and eventually precipitates as Pd black upon completion.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate (20 mL), and wash with brine. Dry the organic layer over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via silica gel flash chromatography.

Workflow A 2-Methylquinolin-4-ol (Starting Material) B Regioselective Bromination (NBS, AcOH, 60°C) A->B C 3-Bromo-2-methylquinolin-4-ol (Key Intermediate) B->C D Suzuki-Miyaura Cross-Coupling (Aryl-B(OH)2, Pd cat., Base) C->D E 3-Aryl-2-methylquinolin-4-ol (Agrochemical Candidate) D->E

Workflow for the synthesis and derivatization of 3-bromo-2-methylquinolin-4-ol.

Quantitative Data Summaries

The choice of halogenating agent drastically impacts the purity and yield of the target scaffold. Table 1 demonstrates the superiority of NBS over molecular bromine for this specific transformation.

Table 1: Comparative Halogenation Conditions for 2-Methylquinolin-4-ol

ReagentSolventTemperaturePrimary ProductYield (%)Byproducts
NBS Acetic Acid60°C3-Bromo-2-methylquinolin-4-ol98%Trace
NBS CCl4​ / AIBNReflux2-Bromomethylquinoline55%3-Bromo derivatives
Br2​ Chloroform0°C to RT3-Bromo-2-methylquinolin-4-ol65%Poly-brominated species

Once derivatized, these compounds exhibit significant biological activity. Table 2 summarizes the photosynthesis-inhibiting activity of quinaldine derivatives, measured by the reduction of chlorophyll content and electron transport[3][4].

Table 2: Biological Activity of Quinaldine Derivatives (Photosynthesis Inhibition)

Compound ScaffoldTarget OrganismAssay Type IC50​ / EC50​ (mol/L)
3-Bromo-2-methylquinolin-4-ol Spinacia oleracea (Spinach)Electron Transport Inhibition 4.5×10−4
3-Aryl-2-methylquinolin-4-ol Chlorella vulgarisChlorophyll Content Reduction 2.1×10−5
Commercial Standard (Diuron) Spinacia oleracea (Spinach)Electron Transport Inhibition 1.9×10−6

Note: While the base 3-bromo scaffold shows moderate activity, cross-coupled 3-aryl derivatives approach the efficacy of commercial standards like Diuron.

References

  • Synthetic and Theoretical Studies for Cyclization Reactions to Form C-C and C-N Bonds Source: University of Southern Mississippi (USM) Aquila Digital Community, 2018. URL: [Link]

  • Quinaldine Derivatives: Preparation and Biological Activity Source: Medicinal Chemistry, Volume 1, Issue 6, 2005. (Jampilek, J., et al.) URL:[Link]

Sources

Application

Application Note: 3-Bromo-2-methylquinolin-4-ol as a Privileged Scaffold in Anticancer Drug Discovery

Mechanistic Rationale in Oncology Drug Design The quinoline core is a ubiquitous pharmacophore in modern oncology, serving as the structural foundation for numerous FDA-approved kinase inhibitors (e.g., Bosutinib, Lenvat...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale in Oncology Drug Design

The quinoline core is a ubiquitous pharmacophore in modern oncology, serving as the structural foundation for numerous FDA-approved kinase inhibitors (e.g., Bosutinib, Lenvatinib). Within this chemical space, 3-bromo-2-methylquinolin-4-ol (and its tautomeric quinolone form) has emerged as a highly versatile, bifunctional building block for synthesizing novel anticancer libraries.

The strategic value of this specific scaffold lies in its precise substitution pattern:

  • C4-Hydroxyl/Oxo Group: Acts as a primary handle for electrophilic activation (e.g., conversion to a chloride or triflate), enabling subsequent Nucleophilic Aromatic Substitution ( SN​Ar ) or Buchwald-Hartwig aminations to attach ATP-competitive hinge-binding motifs.

  • C3-Bromo Group: Provides an orthogonal handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira). Functionalizing this position allows for the extension of the molecule into the hydrophobic pockets of target kinases [1].

  • C2-Methyl Group: Introduces critical steric hindrance. When an aryl group is coupled at the adjacent C3 position, the C2-methyl group forces the aryl ring out of coplanarity with the quinoline core. This conformational restriction is a classic medicinal chemistry tactic to improve target selectivity and reduce off-target toxicity.

Pathway Ligand Oncogenic Growth Factors (e.g., VEGF, EGF) Receptor Receptor Tyrosine Kinase (VEGFR / EGFR) Ligand->Receptor Activates Signaling Downstream Signaling (PI3K/AKT, MAPK) Receptor->Signaling Phosphorylation Quinoline Quinoline-Based Inhibitor (Synthesized from Scaffold) Quinoline->Receptor Competitive ATP Inhibition Quinoline->Signaling Blocks Proliferation Tumor Proliferation & Angiogenesis Signaling->Proliferation Promotes Apoptosis Apoptosis & Cell Cycle Arrest Signaling->Apoptosis Inhibition leads to

Fig 1. Mechanism of action of quinoline-based RTK inhibitors in cancer signaling pathways.

Orthogonal Functionalization Strategy

To build a diverse library of anticancer candidates, researchers utilize an orthogonal functionalization workflow. The native 3-bromo-2-methylquinolin-4-ol is first activated at the C4 position using phosphorus oxychloride ( POCl3​ ). This yields 3-bromo-4-chloro-2-methylquinoline, a di-halogenated intermediate where the C4-Cl and C3-Br bonds exhibit distinct reactivities. The C4-Cl bond is highly electron-deficient and primed for rapid SN​Ar or oxidative addition, whereas the C3-Br requires more forcing conditions or specific phosphine ligands to undergo cross-coupling.

Workflow Start 2-Methylquinolin-4-ol Bromination Bromination (NBS) Regioselective at C3 Start->Bromination Intermediate1 3-Bromo-2-methyl- quinolin-4-ol Bromination->Intermediate1 Chlorination Chlorination (POCl3) Activation of C4 Intermediate1->Chlorination Intermediate2 3-Bromo-4-chloro- 2-methylquinoline Chlorination->Intermediate2 Coupling1 Suzuki-Miyaura (C3 Position) Intermediate2->Coupling1 Coupling2 SNAr / Buchwald (C4 Position) Intermediate2->Coupling2 Coupling1->Coupling2 Product Anticancer Library (Dual-functionalized) Coupling1->Product Coupling2->Coupling1 Coupling2->Product

Fig 2. Orthogonal functionalization workflow of 3-bromo-2-methylquinolin-4-ol.

Quantitative Data & Yield Optimization

The following table summarizes the optimized reaction parameters for the core synthetic steps required to functionalize this scaffold.

Reaction StepReagents & CatalystTemp (°C)Time (h)Yield (%)Quality Control / Validation Metrics
C3-Bromination NBS, Acetic Acid600.598White to yellow slurry transition; Rf​ = 0.55
C4-Chlorination POCl3​ (neat)802.085–90HPLC >95% purity; Immediate precipitation on ice
C3-Suzuki Coupling Ar−B(OH)2​ , Pd(PPh3​)4​ , K2​CO3​ 9012.075–85LC-MS monitoring for (M+H)+
C4-Amination R−NH2​ , DIPEA, DMF12018.070–80Disappearance of C4-Cl isotope pattern in MS

Detailed Experimental Protocols

The following protocols are engineered to be self-validating, ensuring that researchers can verify the success of each step through visual and analytical checkpoints without relying solely on end-stage characterization.

Protocol A: Regioselective Synthesis of 3-Bromo-2-methylquinolin-4-ol

Objective: Brominate the C3 position of 2-methylquinolin-4-ol while preventing polybromination.

Causality & Design Choices: N-Bromosuccinimide (NBS) is selected over molecular bromine ( Br2​ ) because it provides a controlled, low steady-state concentration of electrophilic bromine, minimizing over-bromination and eliminating the hazards of handling toxic, corrosive liquid Br2​ [1]. Acetic acid is utilized as both the solvent and an acid catalyst; it hydrogen-bonds with the quinoline's carbonyl/hydroxyl group, enhancing the enamine-like electron density at the C3 position via tautomeric resonance, thereby driving the electrophilic aromatic substitution.

Step-by-Step Procedure:

  • To a 100 mL round-bottom flask, add 2-methylquinolin-4-ol (1.2 g, 7.5 mmol), N-bromosuccinimide (1.3 g, 7.5 mmol), and glacial acetic acid (34 mL) [2].

  • Equip the flask with a reflux condenser and stir the reaction mixture at 60 °C.

  • Validation Checkpoint 1 (Visual): Within 15 minutes, observe the reaction mixture transition from a white slurry to a distinct yellow tint, accompanied by an increase in viscosity. This indicates the formation of the bromonium intermediate and subsequent product precipitation [2].

  • Continue stirring for an additional 15 minutes (30 minutes total).

  • Validation Checkpoint 2 (Analytical): Spot the reaction on a silica TLC plate (Eluent: acetone/toluene 4:1). The reaction is complete when the starting material spot disappears and a new spot appears at Rf​≈0.55 [3].

  • Cool the reaction to room temperature, filter the precipitate, and purify via crystallization from an Ethanol/Water mixture.

  • Validation Checkpoint 3 (Physical): Dry the resulting white crystalline compound and verify the melting point. Pure 3-bromo-2-methylquinolin-4-ol melts at 322–324 °C [4]. (Expected Yield: ~0.8 g, 98%).

Protocol B: Activation via Chlorination to 3-Bromo-4-chloro-2-methylquinoline

Objective: Convert the C4-hydroxyl group into a labile chloride leaving group for downstream cross-coupling.

Causality & Design Choices: Phosphorus oxychloride ( POCl3​ ) serves a dual role as both the chlorinating agent and the solvent. It reacts with the C4-OH (or the C4=O of the quinolone tautomer) to form a highly reactive dichlorophosphate intermediate. The liberated chloride ion then attacks the C4 position via an SN​Ar mechanism. The reaction is heated to 80 °C to provide the necessary activation energy to overcome the aromatic stabilization of the quinoline ring.

Step-by-Step Procedure:

  • To a 50 mL round-bottom flask, add 3-bromo-2-methylquinolin-4-ol (13.1 g, 55 mmol) and phosphorus oxychloride (25.6 mL, 275 mmol) [2]. (Note: Conduct this step in a well-ventilated fume hood due to HCl gas evolution).

  • Stir the reaction at 80 °C for 2 hours.

  • Validation Checkpoint 1 (Analytical): Withdraw a 10 μL aliquot, quench in cold methanol, and analyze via HPLC. Proceed to the next step only when >95% conversion is confirmed.

  • Cool the reaction mixture to ambient temperature.

  • Validation Checkpoint 2 (Visual/Safety): Slowly and carefully pour the mixture into a 250 mL beaker filled with approximately 100 g of crushed ice[2]. The highly exothermic hydrolysis of excess POCl3​ will safely quench the reaction, while the hydrophobic target product (3-bromo-4-chloro-2-methylquinoline) will immediately crash out of the aqueous solution as a solid precipitate.

  • Filter the solid, wash extensively with cold water to remove residual phosphoric acid, and dry under a vacuum.

Protocol C: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C3

Objective: Install an aryl or heteroaryl group at the C3 position to build the extended kinase-binding motif.

Causality & Design Choices: The bromine atom at the C3 position serves as an excellent handle for Suzuki-Miyaura coupling [1]. Tetrakis(triphenylphosphine)palladium(0) is used as the catalyst because its electron-rich zero-valent palladium center readily undergoes oxidative addition into the C3-Br bond. Potassium carbonate ( K2​CO3​ ) is used as the base to activate the boronic acid by forming a highly nucleophilic boronate complex, which facilitates the transmetalation step.

Step-by-Step Procedure:

  • In an oven-dried Schlenk flask, combine the brominated quinoline intermediate (1.0 eq), the desired aryl boronic acid (1.2 eq), Pd(PPh3​)4​ (0.05 eq), and K2​CO3​ (2.5 eq).

  • Evacuate and backfill the flask with Argon three times to ensure an oxygen-free environment (preventing catalyst degradation).

  • Add a degassed solvent mixture of Toluene/Ethanol/Water (2:1:1 v/v/v).

  • Heat the mixture to 90 °C and stir for 12 hours.

  • Validation Checkpoint 1 (Analytical): Monitor via LC-MS. The reaction is complete when the starting material mass is replaced by the (M+H)+ peak of the coupled product.

  • Cool to room temperature, dilute with ethyl acetate, wash with brine, dry over Na2​SO4​ , and purify via flash column chromatography.

References

  • Synthetic and Theoretical Studies for Cyclization Reactions to Form C-C and C-N Bonds Source: The Aquila Digital Community, University of Southern Mississippi URL:[Link]

  • Quinaldine Derivatives Preparation and Their Antifungal Activity Source: Molecules / MDPI URL:[Link]

  • Quinaldine Derivatives: Preparation and Biological Activity Source: Medicinal Chemistry / ResearchGate URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 3-Bromo-2-methylquinolin-4-ol

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with the purification of 3-Bromo-2-methylquinolin-4-ol using column chromatography. The con...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with the purification of 3-Bromo-2-methylquinolin-4-ol using column chromatography. The content is structured to address specific experimental issues through a troubleshooting-focused FAQ, followed by detailed protocols and method development strategies.

Section 1: Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common problems encountered during the purification of quinoline derivatives, with a focus on the unique chemical properties of 3-bromo-2-methylquinolin-4-ol.

Q1: My compound is streaking severely on the silica gel TLC plate and column. Why is this happening and how can I fix it?

A1: Severe streaking or tailing is a classic issue when purifying basic compounds like quinoline derivatives on standard silica gel.[1][2] The root cause is the strong interaction between the basic nitrogen atom in the quinoline ring and the acidic silanol groups (Si-OH) on the surface of the silica gel.[2][3] This interaction leads to non-uniform movement of the compound, resulting in a streak rather than a compact spot or band.

Troubleshooting Strategies:

  • Incorporate a Basic Modifier: The most effective solution is to neutralize the acidic sites on the silica gel.[1] Add a small amount of a volatile tertiary amine, such as triethylamine (NEt₃) or pyridine, to your mobile phase.

    • Recommendation: Start by adding 0.5-1% triethylamine to your eluent system (e.g., for a 99 mL mobile phase, add 1 mL of NEt₃). This competing base will bind to the acidic sites, allowing your compound to elute more symmetrically.[2]

  • Use an Alternative Stationary Phase: If a basic modifier doesn't resolve the issue or is incompatible with your compound, consider a less acidic stationary phase.[4]

    • Alumina (Neutral or Basic): Alumina is an excellent alternative for purifying basic compounds.[4][5]

    • Deactivated Silica Gel: You can prepare this by pre-treating the silica gel with a solution containing triethylamine before packing the column.[4]

Q2: I am struggling to separate 3-bromo-2-methylquinolin-4-ol from a closely related impurity. What strategies can improve my separation (resolution)?

A2: Achieving good separation between compounds with similar polarities requires careful optimization of the chromatographic conditions.[4]

Strategies for Improved Resolution:

  • Optimize the Mobile Phase: The key to separation is finding the right mobile phase polarity. Your goal is to find a solvent system where the Rf value of your target compound is approximately 0.2-0.4 on a TLC plate.[2]

    • Systematic Screening: Use TLC to test various solvent mixtures. A good starting point for quinolinols is a mixture of a non-polar solvent like hexane or dichloromethane and a polar solvent like ethyl acetate or methanol.[6][7][8]

    • Reduce Eluent Strength: If the spots are too high on the TLC plate (high Rf), your mobile phase is too polar. Decrease its polarity by increasing the proportion of the non-polar solvent (e.g., move from 7:3 Hexane:EtOAc to 9:1 Hexane:EtOAc).[6]

  • Employ Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradient elution can significantly improve the separation of complex mixtures.[9] Start with a low-polarity mobile phase to elute non-polar impurities, and then gradually increase the polarity to elute your target compound, leaving more polar impurities behind on the column.

  • Column Dimensions and Packing: Use a longer, narrower column for difficult separations. Ensure the column is packed uniformly without any air bubbles or channels, as these will ruin separation efficiency.[5] A general rule is to use a ratio of at least 30:1 of silica gel to crude material by weight to avoid overloading.[4]

Q3: My compound appears to be decomposing or irreversibly stuck on the silica column. What is the cause and how can it be prevented?

A3: The acidic nature of silica gel can not only cause streaking but also lead to the degradation of sensitive compounds.[2][10] Given that 3-bromo-2-methylquinolin-4-ol is a quinolinol, it is susceptible to tautomerization and potential acid-catalyzed reactions.

Prevention Strategies:

  • Deactivate the Silica Gel: As mentioned in Q1, adding a base like triethylamine to the eluent is a primary solution.[4]

  • Minimize Contact Time: Use flash chromatography instead of traditional gravity chromatography. The increased flow rate reduces the time the compound spends in contact with the acidic stationary phase.[4]

  • Switch to a Different Stationary Phase: Neutral alumina is often a good choice for acid-sensitive compounds.[4] Alternatively, for highly polar compounds, reversed-phase chromatography (e.g., using a C18-functionalized silica) may be a more suitable option, where the stationary phase is non-polar.[1][11]

Q4: 3-Bromo-2-methylquinolin-4-ol is not very soluble in my initial, less polar mobile phase. How should I load it onto the column?

A4: This is a common challenge with polar compounds. Loading the sample in a solvent that is much more polar than the mobile phase will lead to poor separation right from the start. The best approach is "dry loading."[11]

Dry Loading Protocol:

  • Dissolve your crude product in a minimal amount of a suitable polar solvent in which it is highly soluble (e.g., methanol, dichloromethane, or acetone).

  • Add a small amount of silica gel (typically 2-3 times the weight of your crude product) to this solution.

  • Carefully evaporate the solvent completely using a rotary evaporator until you are left with a dry, free-flowing powder. This powder is your crude product adsorbed onto silica gel.

  • Carefully layer this powder on top of your packed column (which has a thin layer of sand on top of the main silica bed).

  • Gently add another thin layer of sand on top of the sample layer before slowly adding the mobile phase.

Section 2: Experimental Protocols & Method Development

Protocol 1: TLC Method Development for 3-Bromo-2-methylquinolin-4-ol

The first step in any successful column chromatography purification is to identify an appropriate solvent system using Thin-Layer Chromatography (TLC).[2]

Methodology:

  • Prepare a Sample Solution: Dissolve a tiny amount of your crude material in a few drops of a suitable solvent like dichloromethane or methanol.

  • Spot the TLC Plate: Use a capillary tube to spot the solution onto the baseline of a silica gel TLC plate.

  • Develop the Plate: Place the plate in a sealed TLC chamber containing your chosen test solvent system.

  • Visualize: After the solvent front has moved up the plate, remove it, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (typically at 254 nm).

  • Analyze: Calculate the Retention Factor (Rf) for each spot. The ideal solvent system will give your target compound an Rf value between 0.2 and 0.4 and show good separation from impurities.[2]

Table 1: Recommended Starting Solvent Systems for TLC Analysis

Solvent System (v/v)PolarityTypical Application Notes
Hexane / Ethyl Acetate (9:1 to 1:1)Low to MediumExcellent starting point for many organic compounds. Gradually increase ethyl acetate for more polar compounds.[6]
Dichloromethane / Methanol (99:1 to 9:1)Medium to HighEffective for more polar compounds like quinolinols. Use with caution as methanol is a very strong eluent on silica.
Chloroform / Ethanol (40:1)MediumA reported system for purifying 8-hydroxyquinoline derivatives.[8]
Add 0.5-1% Triethylamine (NEt₃)ModifierAdd to any of the above systems to prevent streaking of basic compounds.[1][4]
Purification Workflow Diagram

G cluster_prep Preparation Phase cluster_run Execution Phase cluster_analysis Analysis Phase TLC 1. TLC Method Development (Find Solvent System, Rf ≈ 0.3) Pack 3. Pack Column (Wet Slurry Method) TLC->Pack Crude Crude 3-Bromo-2-methylquinolin-4-ol Crude->TLC DryLoad 2. Sample Preparation (Dry Loading Recommended) Crude->DryLoad Load 4. Load Sample onto Column DryLoad->Load Pack->Load Elute 5. Elute with Mobile Phase (Isocratic or Gradient) Load->Elute Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Fractions by TLC Collect->Analyze Combine 8. Combine Pure Fractions Analyze->Combine Evaporate 9. Evaporate Solvent Combine->Evaporate Pure Pure Product Evaporate->Pure

Caption: Workflow for column chromatography purification.

Protocol 2: Normal-Phase Flash Column Chromatography

This protocol outlines a general procedure for purifying 3-bromo-2-methylquinolin-4-ol using flash column chromatography on silica gel.

Materials:

  • Crude 3-bromo-2-methylquinolin-4-ol

  • Silica gel (for flash chromatography, 230-400 mesh)

  • Solvents determined from TLC analysis (e.g., Hexane, Ethyl Acetate)

  • Triethylamine (NEt₃, optional modifier)

  • Glass chromatography column with stopcock

  • Sand (washed)

  • Cotton or glass wool plug

  • Collection tubes or flasks

Procedure:

  • Column Preparation:

    • Insert a small cotton or glass wool plug at the bottom of the column to support the packing.[9] Close the stopcock.

    • Add a small layer of sand (~0.5 cm).

    • In a separate beaker, prepare a slurry of silica gel in your initial, least polar mobile phase.[5] The consistency should be like a milkshake, not too thick.

    • Pour the slurry into the column. Use a funnel to avoid spilling. Tap the column gently to help the silica settle into a uniform bed.

    • Open the stopcock to drain some solvent, but never let the solvent level drop below the top of the silica bed.

    • Add a final layer of sand (~0.5 cm) on top of the packed silica to prevent disruption during solvent addition.

  • Sample Loading:

    • Use the "Dry Loading" method described in Q4 for best results.

  • Elution:

    • Carefully add your mobile phase to the column, ensuring not to disturb the top layer of sand.

    • If using flash chromatography, apply pressure using a pump or inert gas to achieve a steady flow rate.

    • Begin collecting fractions immediately. The volume of each fraction should be consistent (e.g., 10-20 mL depending on column size).

  • Fraction Analysis:

    • Systematically spot every few fractions on a TLC plate.

    • Develop the TLC plate using the same mobile phase and visualize under UV light to identify which fractions contain your pure product.

  • Isolation:

    • Combine the fractions that contain only the pure compound.

    • Remove the solvent from the combined fractions using a rotary evaporator to yield your purified 3-bromo-2-methylquinolin-4-ol.

Troubleshooting Logic Diagram

G Start Problem Observed Streaking Streaking / Tailing Bands Start->Streaking NoSep Poor / No Separation Start->NoSep NoElution Compound Not Eluting Start->NoElution Sol_Streaking1 Add 0.5-1% NEt₃ to Mobile Phase Streaking->Sol_Streaking1 Sol_NoSep1 Optimize Mobile Phase (Aim for Rf 0.2-0.4) NoSep->Sol_NoSep1 Sol_NoElution1 Increase Mobile Phase Polarity NoElution->Sol_NoElution1 Sol_Streaking2 Switch to Alumina Stationary Phase Sol_Streaking1->Sol_Streaking2 Sol_NoSep2 Use Gradient Elution Sol_NoSep1->Sol_NoSep2 Sol_NoSep3 Check for Column Overloading Sol_NoSep2->Sol_NoSep3 Sol_NoElution2 Check for Decomposition (Consider Alumina) Sol_NoElution1->Sol_NoElution2

Caption: Troubleshooting flowchart for common issues.

References

  • Benchchem. (n.d.). Column chromatography techniques for purifying oxazolo[4,5-c]quinoline derivatives.
  • Benchchem. (n.d.). Technical Support Center: Purification of Polar Heterocyclic Compounds.
  • RA College. (n.d.). SYNTHESIS AND HARACTERIZATION OF QUINOLINE DERIVATIVES CATALYSED BY β-CYCLODEXTRINE.
  • MDPI. (2025). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity.
  • Benchchem. (n.d.). Technical Support Center: Purification of Highly Lipophilic Quinoline Derivatives.
  • Benchchem. (n.d.). Technical Support Center: Purification of 3-Bromoquinoline by Column Chromatography.
  • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips.
  • University of California, Irvine. (n.d.). Column chromatography.
  • University of Rochester. (n.d.). Troubleshooting Flash Chromatography.
  • Reddit. (2017). Column chromatography & TLC on highly polar compounds?.
  • Benchchem. (n.d.). Technical Support Center: Purification of 3-Bromo-2-methylpyridine by Column Chromatography.

Sources

Optimization

Technical Support Center: Optimization of Suzuki Coupling for 3-Bromoquinolines

Welcome to the technical support center for the optimization of Suzuki-Miyaura coupling reactions involving 3-bromoquinolines. This guide is designed for researchers, scientists, and professionals in drug development who...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the optimization of Suzuki-Miyaura coupling reactions involving 3-bromoquinolines. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. The 3-arylquinoline motif is a privileged structure in medicinal chemistry, appearing in compounds with a range of biological activities, including anticancer and antimalarial properties.[1] The ability to efficiently synthesize diverse 3-arylquinolines is therefore of significant interest.

This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome common challenges and achieve optimal results in your experiments.

Frequently Asked Questions (FAQs)

Here are some of the most common issues encountered when performing Suzuki coupling with 3-bromoquinolines:

Q1: My reaction is sluggish or shows no conversion. What are the first things I should check?

Low or no conversion is a frequent problem. The root cause often lies in one of these areas:

  • Catalyst Activity: Ensure your palladium catalyst is active. Pd(PPh₃)₄, for instance, is sensitive to air and should be stored under an inert atmosphere.[2] If the catalyst appears discolored (e.g., black instead of yellow), it has likely decomposed.

  • Inert Atmosphere: The reaction must be performed under an inert atmosphere (e.g., argon or nitrogen).[[“]] Oxygen can oxidize the Pd(0) catalyst and phosphine ligands, rendering them inactive.[4]

  • Degassed Solvents: Solvents must be rigorously degassed to remove dissolved oxygen, which can lead to unwanted side reactions like boronic acid homocoupling.[2][4]

  • Reagent Quality: Boronic acids can degrade over time, especially if exposed to moisture.[4] It's recommended to use fresh or recently purified boronic acids.

Q2: I'm observing a significant amount of homocoupling of my boronic acid. How can I prevent this?

Homocoupling is a common side reaction where two boronic acid molecules couple with each other. This is often caused by the presence of oxygen.[5]

  • Improve Degassing: The most effective way to minimize homocoupling is to ensure your solvent is thoroughly degassed.

  • Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ can help. If you are using a Pd(II) precatalyst, it gets reduced to Pd(0) in situ, a process that can sometimes promote homocoupling.[4]

Q3: My reaction yields are inconsistent. What could be the cause?

Inconsistent yields can be frustrating. Here are some potential culprits:

  • Stirring: Inadequate stirring can lead to poor mixing and localized concentrations of reagents, which can affect reaction rates and lead to catalyst decomposition.[4]

  • Base Equivalents: The amount of base is critical. Insufficient base can stall the reaction.[4] Typically, 1.5 to 3.0 equivalents relative to the limiting reagent are used.

  • Solvent Purity: Ensure your solvents are of high purity and anhydrous if the protocol requires it.

Q4: I'm seeing dehalogenation of my 3-bromoquinoline. What causes this and how can I stop it?

Dehalogenation is the replacement of the bromine atom with a hydrogen atom. This can occur when the palladium complex, after oxidative addition, reacts with a hydride source in the mixture.[5]

  • Choice of Base and Solvent: Some bases and solvents (like alcohols) can act as hydride donors. Consider switching to a different base or solvent system.

Troubleshooting Guides

This section provides a more detailed breakdown of the Suzuki coupling workflow, with specific troubleshooting advice for each stage.

Starting Materials and Reagents

The quality of your starting materials is paramount for a successful reaction.

Issue Potential Cause Troubleshooting Steps
Low Yield/No Reaction Boronic acid degradation (protodeboronation).Use fresh boronic acid. Consider more stable derivatives like pinacol esters or MIDA boronates.[4][6]
3-Bromoquinoline impurity.Purify the 3-bromoquinoline by recrystallization or chromatography.
Catalyst poisoning.Certain functional groups or impurities (like sulfur) can poison the palladium catalyst.[7] Ensure starting materials are free of such impurities.
Reaction Setup and Inert Atmosphere

A properly executed reaction setup is crucial for excluding oxygen and moisture.

G cluster_setup Reaction Setup Workflow A Combine 3-bromoquinoline, boronic acid, catalyst, and base in a Schlenk flask. B Evacuate and backfill with inert gas (e.g., Argon) at least 3 times. A->B Establish Inert Atmosphere C Add degassed solvent via syringe. B->C Introduce Solvent D Heat to the desired temperature with vigorous stirring. C->D Initiate Reaction

Caption: Standard workflow for setting up a Suzuki coupling reaction.[1]

Troubleshooting:

  • Issue: Inconsistent results between runs.

  • Potential Cause: Incomplete removal of oxygen.

  • Solution: Ensure a good seal on your Schlenk flask and use a high-quality inert gas. Perform at least three evacuate/backfill cycles.

Catalyst and Ligand Selection

The choice of catalyst and ligand is critical and often substrate-dependent.

Catalyst/Ligand System Typical Conditions Notes
Pd(PPh₃)₄ Na₂CO₃, K₂CO₃, or K₃PO₄ in solvents like 1,4-dioxane/water or toluene/ethanol/water.A common starting point, but can be sensitive to air.[2]
Pd(dppf)Cl₂ Cs₂CO₃ in dioxane at elevated temperatures.Often effective for more challenging couplings.[8]
Buchwald Ligands (e.g., XPhos, SPhos) Used with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃.These bulky, electron-rich ligands can be very effective for difficult substrates.[2]

Troubleshooting:

  • Issue: Low yield with a standard catalyst like Pd(PPh₃)₄.

  • Potential Cause: The catalyst may not be active enough for your specific substrate combination.

  • Solution: Screen a panel of catalysts and ligands. Buchwald-type ligands are often a good choice for heteroaromatic substrates.[9] Consider using pre-catalysts which can be more stable and easier to handle.

Base and Solvent Selection

The base and solvent system plays a crucial role in the catalytic cycle.

G cluster_cycle Simplified Suzuki-Miyaura Catalytic Cycle A Pd(0)L₂ B Oxidative Addition Ar-Pd(II)-X(L₂) A:pd0->B:add Ar-X C Transmetalation Ar-Pd(II)-Ar'(L₂) B:reac->C:trans Ar'-B(OR)₂ (Base) D Reductive Elimination Ar-Ar' C:reac->D:elim D->A Regenerates Catalyst

Caption: The key steps of the Suzuki-Miyaura catalytic cycle.[1][10][11]

Troubleshooting:

  • Issue: Reaction stalls.

  • Potential Cause: Poor solubility of reagents or base incompatibility.

  • Solution:

    • Solvent: Try different solvent systems. A mixture of an organic solvent (e.g., 1,4-dioxane, THF, toluene) and water is common.[5] For substrates with poor solubility, consider higher boiling point solvents like DMF or using a phase-transfer catalyst.[2][8]

    • Base: The choice of base can significantly impact the reaction. Common bases include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[[“]] The strength and solubility of the base are important factors.

Reaction Monitoring and Workup

Proper monitoring and workup are essential for obtaining a pure product.

Experimental Protocol: General Procedure for Suzuki Coupling of 3-Bromoquinoline

  • Reaction Setup: In a dry Schlenk flask, combine 3-bromoquinoline (1.0 eq), the desired boronic acid or ester (1.1-1.5 eq), the palladium catalyst (1-5 mol%), and the base (2-3 eq).[1][12]

  • Inert Atmosphere: Seal the flask and perform at least three cycles of evacuating and backfilling with an inert gas (e.g., argon or nitrogen).[1]

  • Solvent Addition: Add the degassed solvent mixture via syringe.[1]

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1][9]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.[1][[“]]

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by column chromatography.

References

  • Application Notes: Suzuki Coupling of 3-Bromoquinoline for Advanced Drug Discovery. Benchchem.
  • Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. Benchchem.
  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. PMC.
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. PMC.
  • Problems with Suzuki coupling. Reddit.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Failed suzuki coupling, any suggenstions? Reddit.
  • Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. ResearchGate.
  • The Suzuki Reaction. Harvard University.
  • Suzuki Reaction General Procedure. Consensus Academic Search Engine.
  • Optimization of Suzuki cross-coupling reaction stoichiometry of... ResearchGate.
  • 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts.

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 3-Bromo-2-methylquinolin-4-ol

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Advanced Troubleshooting Guide & Standard Operating Procedure (SOP) Welcome to the Technical Support Center. As a Senior Applicat...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Advanced Troubleshooting Guide & Standard Operating Procedure (SOP)

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter inquiries regarding the regioselective halogenation of quinoline scaffolds. The synthesis of 3-bromo-2-methylquinolin-4-ol from 2-methylquinolin-4-ol is a fundamental transformation, yet it is notoriously susceptible to over-bromination and off-target reactions.

This guide is designed to deconstruct the mechanistic causality behind these failures and provide a self-validating, highly controlled protocol to ensure >95% regioselectivity.

Mechanistic Causality: The "Why" Behind Over-Bromination

To control the reaction, we must first understand the electronic landscape of the substrate. 2-Methylquinolin-4-ol exists in a tautomeric equilibrium with 2-methylquinolin-4(1H)-one[1].

  • The Primary Target (C3 Position): In the quinolone tautomer, the nitrogen lone pair donates electron density through the ring, rendering the C3 position highly nucleophilic—analogous to the alpha-carbon of an enamine. Electrophilic bromination here is exceptionally fast[1].

  • The Over-Bromination Hazard (C6 & C8 Positions): The benzenoid portion of the quinoline core is also electron-rich. If the highly reactive C3 position is already brominated, excess electrophile or elevated thermal energy will drive secondary electrophilic aromatic substitution at the C6 or C8 positions, yielding dibrominated impurities[2][3].

  • The Radical Hazard (C2-Methyl Group): Under specific conditions (e.g., non-polar solvents, light, or radical initiators), the reaction mechanism shifts from an ionic pathway to a free-radical substitution pathway. This results in the abstraction of an allylic/benzylic hydrogen, leading to 2-(bromomethyl)quinolin-4-ol[1][4].

Troubleshooting & FAQs

Q1: Why does my reaction yield a complex mixture of mono- and di-brominated products? A1: The most common cause is poor stoichiometric control and excessive reaction times. Because the C3 position is highly activated, monobromination is rapid. However, using a stoichiometric excess of your brominating agent (even 1.2 equivalents) provides the necessary electrophile to attack the C6 or C8 positions of the already-formed product[2][3]. Solution: Strictly limit the brominating agent to 1.00 – 1.05 equivalents and quench the reaction immediately upon consumption of the starting material.

Q2: Should I use molecular bromine ( Br2​ ) or N-bromosuccinimide (NBS) for this synthesis? A2: NBS is vastly superior for this specific transformation. Molecular bromine is a harsh reagent that generates a high localized concentration of electrophilic bromine, often leading to poor regioselectivity and poly-halogenation[2][5]. NBS, when used in polar protic solvents like acetic acid, provides a controlled, low steady-state concentration of reactive bromine species, favoring the highly nucleophilic C3 position without over-oxidizing the aromatic system[6][7].

Q3: I am observing bromination at the C2-methyl group instead of the C3-position. What is going wrong? A3: You have inadvertently triggered a radical reaction pathway[1]. This occurs if the reaction is exposed to intense light, radical initiators (such as trace peroxides in unpurified solvents or AIBN), or if it is run at reflux in non-polar solvents like carbon tetrachloride ( CCl4​ )[7][8]. Solution: Switch to a polar solvent (glacial acetic acid or DMF) to stabilize the ionic intermediates, exclude light if necessary, and keep temperatures moderate ( 60 °C).

Reaction Parameters & Outcome Matrix

The following table synthesizes quantitative data and expected outcomes based on varying reaction parameters, allowing you to benchmark your current methodology.

Reaction ParameterReagentSolventTempTimePrimary ProductYield / Outcome
Optimized Electrophilic NBS (1.0 eq)Acetic Acid60 °C30 min3-Bromo-2-methylquinolin-4-ol >95% (Clean) [6][8]
Excess Reagent NBS (2.0 eq)Acetic Acid60 °C2 hrs3,6-Dibromo / 3,8-Dibromo mixPoor (<40% desired)[2][3]
Radical Conditions NBS (1.1 eq) + AIBN CCl4​ Reflux4 hrs2-(Bromomethyl)quinolin-4-olMajor side product[1][8]
Harsh Electrophilic Br2​ (1.5 eq) CHCl3​ RT24 hrsPolybrominated mixtureComplex mixture[3][9]

Validated Experimental Protocol: Controlled Mono-Bromination

This protocol is engineered as a self-validating system. Visual cues are embedded within the steps to confirm the reaction is proceeding via the correct mechanistic pathway.

Reagents Required:

  • 2-Methylquinolin-4-ol (1.00 eq)

  • N-Bromosuccinimide (NBS) (1.00 - 1.02 eq) Note: Recrystallize NBS from water prior to use to remove trace Br2​ and succinimide.

  • Glacial Acetic Acid (Solvent)

Step-by-Step Methodology:

  • Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-methylquinolin-4-ol (e.g., 1.2 g, 7.5 mmol) and glacial acetic acid (approx. 34 mL)[6].

  • Controlled Addition: Add NBS (1.3 g, 7.5 mmol) portion-wise at room temperature. Self-Validation Check: The mixture should initially present as a white/off-white slurry.

  • Thermal Activation: Heat the reaction mixture to 60 °C.

  • Monitoring: Stir the reaction at 60 °C for exactly 30 minutes. Self-Validation Check: Within 10–15 minutes, the slurry will obtain a distinct yellow tint and increase in viscosity, confirming the formation of the C3-brominated intermediate[6]. If the solution turns dark red, the temperature is too high, and polybromination is occurring.

  • Quenching: After 30 minutes, immediately remove the flask from the heat source to prevent over-bromination. Pour the mixture into 100 mL of crushed ice/water to precipitate the product.

  • Isolation: Filter the resulting solid under vacuum. Wash the filter cake thoroughly with distilled water to remove acetic acid and succinimide byproducts, followed by a final wash with cold ethanol.

  • Drying: Dry the white/pale-yellow crystalline solid under high vacuum. Expected melting point: 322–324 °C[8].

Mechanistic Pathway Visualization

The following diagram maps the divergent pathways of 2-methylquinolin-4-ol under varying bromination conditions.

Pathway SM 2-Methylquinolin-4-ol (Nucleophilic at C3) Product 3-Bromo-2-methylquinolin-4-ol (Target Mono-brominated) SM->Product NBS (1.0 eq), AcOH 60°C, 30 min Ionic Pathway Radical 2-(Bromomethyl)quinolin-4-ol (Radical Side Product) SM->Radical NBS + AIBN / Light Non-polar solvent (CCl4) Radical Pathway Dibromo 3,6- or 3,8-Dibromo Derivatives (Over-bromination) Product->Dibromo Excess NBS/Br2 Prolonged Time / High Temp Electrophilic Aromatic Sub.

Caption: Reaction pathways for the bromination of 2-methylquinolin-4-ol highlighting over-bromination risks.

References

  • BenchChem.8-Bromo-2-methylquinolin-4-ol | 1201-08-7 | Benchchem: Novel Synthetic Approaches and Derivatization Strategies. BenchChem.
  • University of Southern Mississippi (USM).Synthetic and Theoretical Studies for Cyclization Reactions to Form C-C and C-N Bonds.
  • MDPI.Quinaldine Derivatives Preparation and Their Antifungal Activity.
  • BenchChem.Avoiding drastic conditions for the bromination of quinoline derivatives. BenchChem Tech Support.
  • Journal of Organic and Pharmaceutical Chemistry.Bromination of quinolin-4(1H)-ones as an efficient strategy for the development of new antibacterial agents.
  • BenchChem.How to avoid dibromination in quinoline synthesis. BenchChem Tech Support.
  • Chemistry Steps.Allylic Bromination by NBS with Practice Problems.
  • BenchChem.Application Notes and Protocols: N-Bromosuccinimide (NBS) for the Bromination of Tetrahydroquinolines.
  • ResearchGate.Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.

Sources

Optimization

Technical Support Center: HPLC Impurity Identification in 3-Bromo-2-methylquinolin-4-ol

Welcome to the analytical technical support center. This resource is engineered for researchers, analytical chemists, and drug development professionals tasked with the chromatographic profiling and structural elucidatio...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the analytical technical support center. This resource is engineered for researchers, analytical chemists, and drug development professionals tasked with the chromatographic profiling and structural elucidation of 3-Bromo-2-methylquinolin-4-ol (CAS: 65673-88-3)[1].

Because quinoline derivatives exhibit complex tautomeric equilibria and strong basicity, standard reverse-phase high-performance liquid chromatography (RP-HPLC) methods often fail, resulting in peak tailing, co-elution, and poor impurity resolution. This guide provides field-proven, causality-driven methodologies to isolate and identify synthetic and degradative impurities.

Part 1: Mechanistic Origins of Impurities (FAQ)

Q: What are the most common impurities associated with 3-Bromo-2-methylquinolin-4-ol, and why do they form? A: The synthesis of this molecule typically proceeds via the electrophilic bromination of 2-methylquinolin-4-ol[2]. Consequently, the impurity profile is heavily dictated by reaction kinetics and stoichiometry:

  • Unreacted Starting Material: Incomplete bromination leaves residual 2-methylquinolin-4-ol.

  • Over-brominated Regioisomers: Excess brominating agent leads to secondary substitutions, typically forming 3,6-dibromo-2-methylquinolin-4-ol or 3,8-dibromo-2-methylquinolin-4-ol[3].

  • Oxidative Degradants: Exposure to light and atmospheric oxygen can result in N-oxide formation at the quinoline nitrogen.

Q: Why does 3-Bromo-2-methylquinolin-4-ol exhibit severe peak tailing during standard HPLC analysis? A: Peak tailing in quinoline derivatives is caused by secondary ion-exchange interactions. The basic nitrogen atom in the quinoline ring interacts strongly with residual, unendcapped acidic silanols on silica-based stationary phases[4]. Causality & Solution: Operating at a neutral pH maximizes these deleterious interactions. By lowering the mobile phase pH (e.g., using 0.1% Trifluoroacetic acid, TFA), both the quinoline nitrogen and the surface silanols become protonated. This electrostatic repulsion suppresses secondary interactions, yielding sharp, symmetrical peaks[5].

Part 2: Self-Validating HPLC-MS Method Development Protocol

To ensure data integrity, the following protocol operates as a self-validating system . You must pass the System Suitability Test (SST) before analyzing unknown crude samples.

Step 1: Sample Preparation & Solubilization

Causality: 4-Hydroxyquinolines exist in a tautomeric equilibrium with their 4-quinolone form, which can cause poor solubility in purely aqueous environments and lead to split peaks if the interconversion rate is slow relative to the chromatography timeframe.

  • Weigh exactly 1.0 mg of the crude 3-bromo-2-methylquinolin-4-ol sample.

  • Dissolve the sample in 1.0 mL of Acetonitrile:Water (50:50, v/v) containing 0.1% TFA[5]. The acidic modifier forces the molecule into a single protonated state, preventing precipitation and tautomeric peak splitting.

  • Vortex for 60 seconds and sonicate for 5 minutes. Filter through a 0.22 µm PTFE syringe filter.

Step 2: Column Selection

Select a base-deactivated (end-capped) C18 column (e.g., 150 mm × 4.6 mm, 3 µm) to minimize silanol interactions[4]. Expert Tip: For superior resolution of halogenated impurities (like the dibromo-derivatives), utilize a fluorinated stationary phase (e.g., Pentafluorophenyl, F5). The robust dipole-dipole interactions between the fluorine atoms on the column and the bromine atoms on the analytes provide orthogonal selectivity compared to standard alkyl chains[5].

Step 3: Mobile Phase Configuration
  • Mobile Phase A: LC-MS Grade Water + 0.1% Formic Acid (FA) or TFA[6]. (Note: Use FA if downstream MS/MS structural elucidation is required, as TFA causes severe ion suppression in electrospray ionization).

  • Mobile Phase B: LC-MS Grade Acetonitrile + 0.1% FA.

Step 4: Gradient Elution & Detection Parameters
  • Flow Rate: 1.0 mL/min. Column Temperature: 35°C (stabilizes mass transfer and tautomeric equilibrium).

  • Gradient Program:

    • 0–5 min: Hold at 10% B (Elutes polar N-oxide degradants).

    • 5–25 min: Linear ramp to 85% B (Separates the mono-bromo API from di-bromo impurities).

    • 25–30 min: Hold at 85% B (Column wash).

    • 30–35 min: Return to 10% B (Re-equilibration).

  • Detection: Set the Diode Array Detector (DAD) to 254 nm (universal aromatic) and 280 nm (quinoline core specific)[7].

Step 5: System Suitability Test (SST) - Validation Gate

Inject a synthetic mixture of 2-methylquinolin-4-ol and 3-bromo-2-methylquinolin-4-ol.

  • Pass Criteria: The resolution ( Rs​ ) between the two peaks must be ≥2.0 . The tailing factor ( Tf​ ) for the brominated API must be ≤1.5 .

  • Action: If criteria are met, proceed to crude sample injection. If failed, proceed to the Troubleshooting Guide.

Part 3: Quantitative Data & Impurity Profiling

When coupled with an ESI-MS detector operating in positive ion mode ( [M+H]+ ), the isotopic signature of bromine becomes a powerful diagnostic tool. Bromine naturally exists as two isotopes ( 79Br and 81Br ) in a roughly 1:1 ratio.

Table 1: Expected Impurity Profile and Diagnostic Parameters

Analyte / ImpurityOrigin / CausalityRelative Retention Time (RRT)Diagnostic m/z [M+H]+ Isotopic Signature
2-Methylquinolin-4-ol Unreacted starting material0.65160.07Singlet (No Bromine)
Oxidation Degradant N-oxide formation0.82254.97, 256.971:1 Doublet (1 Bromine)
3-Bromo-2-methylquinolin-4-ol Target API 1.00 238.97, 240.97 1:1 Doublet (1 Bromine)
3,6-Dibromo-2-methylquinolin-4-ol Over-bromination1.45316.88, 318.88, 320.881:2:1 Triplet (2 Bromines)

Part 4: Troubleshooting Guide

Issue: The baseline drifts significantly upward during the gradient run at 254 nm.

  • Root Cause: This is an optical artifact. If using TFA, its UV absorbance changes dynamically as the ratio of Acetonitrile to Water changes during the gradient.

  • Solution: Balance the baseline by adding slightly less TFA to the organic phase (e.g., 0.1% TFA in Water, 0.08% TFA in Acetonitrile) to equalize the absorbance across the gradient[5]. Alternatively, switch to Formic Acid[6].

Issue: The target peak (3-Bromo-2-methylquinolin-4-ol) is splitting into two distinct peaks.

  • Root Cause: The molecule is undergoing slow tautomerization between the 4-hydroxyquinoline and 4-quinolone forms on the column, or the sample injection solvent is too strong (e.g., 100% Acetonitrile) compared to the initial mobile phase.

  • Solution: Ensure the sample is dissolved in the starting mobile phase composition (or a maximum of 50% organic)[5]. Increase the column temperature to 40°C to accelerate the tautomeric interconversion rate, merging the split peaks into a single sharp band.

Part 5: Workflow Visualization

The following diagram illustrates the logical decision tree for isolating and identifying unknown impurities in quinoline derivatives.

HPLC_Workflow N1 Crude Sample Prep (1.0 mg/mL in 50% ACN + Acid) N2 Initial HPLC-UV/MS Gradient Screening N1->N2 N3 Peak Tailing or Co-elution Detected? N2->N3 N4 Optimize Mobile Phase (Add 0.1% TFA/FA & Adjust pH) N3->N4  Yes N5 LC-MS/MS Mass Profiling (Analyze Isotopic Doublets/Triplets) N3->N5  No N4->N2 N6 Isolate Target Impurities (Prep-HPLC & NMR Elucidation) N5->N6 N7 Method Validated & Impurities Characterized N6->N7

HPLC troubleshooting and impurity characterization workflow for quinoline derivatives.

Sources

Troubleshooting

Stability and degradation of 3-Bromo-2-methylquinolin-4-ol under reaction conditions

Welcome to the technical support center for 3-Bromo-2-methylquinolin-4-ol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability and degra...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3-Bromo-2-methylquinolin-4-ol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability and degradation of this compound under various experimental conditions. Here, you will find answers to frequently asked questions, troubleshooting guides for common issues, and detailed protocols to help ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: My solution of 3-Bromo-2-methylquinolin-4-ol is turning yellow/brown. What is causing this discoloration?

A1: Discoloration, typically to yellow and then brown, is a common indicator of degradation for quinoline compounds.[1] This is most often caused by exposure to ambient light (photodegradation) or oxidation. The formation of colored byproducts suggests that the integrity of your compound is compromised. It is crucial to store solutions of 3-Bromo-2-methylquinolin-4-ol, especially stock solutions and samples for analysis, protected from light.[1]

Q2: I'm observing inconsistent results and a loss of potency in my biological assays using 3-Bromo-2-methylquinolin-4-ol. Could this be a stability issue?

A2: Yes, inconsistent results and loss of potency are classic signs of compound degradation.[1] Quinolin-4-ol derivatives can be unstable in solution, and their degradation is influenced by several factors, including pH, temperature, and light exposure.[1] For sensitive experiments, it is highly recommended to prepare fresh solutions or to validate the stability of your stock solutions under your specific experimental and storage conditions.

Q3: What are the primary factors that influence the stability of 3-Bromo-2-methylquinolin-4-ol in solution?

A3: The stability of quinolin-4-ol derivatives is primarily affected by:

  • pH: The solubility and stability of quinoline derivatives are highly dependent on the pH of the solution.[1] Degradation can be accelerated in both acidic and basic conditions.[1]

  • Light: Many quinoline compounds are photosensitive and can degrade upon exposure to UV or even ambient light, leading to the formation of various byproducts.[1][2] Halogenated compounds, in particular, can be susceptible to photolytic degradation.[2]

  • Temperature: Elevated temperatures generally increase the rate of chemical degradation.[1] Syntheses of quinolin-4-ols, such as the Gould-Jacobs reaction, require high temperatures, which can lead to product decomposition if not carefully controlled.[3]

  • Oxidation: The quinoline ring system can be susceptible to oxidation, especially in the presence of oxidizing agents or dissolved oxygen.[1]

Q4: How should I store stock solutions of 3-Bromo-2-methylquinolin-4-ol to minimize degradation?

A4: To enhance the stability of your solutions, consider the following:

  • Protect from Light: Use amber vials or wrap containers in aluminum foil.

  • Control Temperature: Store solutions at recommended temperatures, typically refrigerated (2-8 °C) or frozen (-20 °C to -80 °C).

  • Use Aprotic Solvents: For long-term storage, dissolving the compound in an anhydrous aprotic solvent like DMSO is often preferable to aqueous buffers.

  • Aliquot: Store solutions in small, single-use aliquots to avoid repeated freeze-thaw cycles.

Troubleshooting Guide: Common Experimental Issues

This guide addresses specific issues you might encounter during synthesis, purification, or application of 3-Bromo-2-methylquinolin-4-ol.

Issue 1: Low Yield and Tar Formation During Synthesis
  • Symptom: During the synthesis of 3-Bromo-2-methylquinolin-4-ol (e.g., via a Gould-Jacobs or similar cyclization reaction), you observe a low yield of the desired product and the formation of a dark, tarry substance.

  • Probable Cause: The high temperatures required for the cyclization step can lead to thermal degradation and polymerization of starting materials or the final product.[3] Prolonged reaction times at elevated temperatures exacerbate this issue.[3]

  • Causality and Recommended Actions:

    • Temperature Control: The intramolecular cyclization to form the quinolin-4-ol is in competition with intermolecular polymerization.[3] Carefully control the temperature of the cyclization. Use a high-boiling point, inert solvent (e.g., Dowtherm A, mineral oil) to maintain a consistent and optimal temperature.

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the intermediate and the formation of the product. Avoid prolonged heating after the reaction is complete.[3]

    • Consider Microwave Irradiation: Microwave-assisted synthesis can often provide rapid and uniform heating, reducing reaction times and potentially minimizing byproduct formation.[4]

G cluster_0 Troubleshooting Low Yield & Tar Formation start Low Yield / Tar Observed q1 Is reaction temperature well-controlled? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is reaction time optimized? a1_yes->q2 sol1 Implement precise temperature control (e.g., high-boiling solvent, careful monitoring). a1_no->sol1 sol1->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Consider alternative heating methods. a2_yes->q3 sol2 Monitor reaction by TLC to determine optimal endpoint and avoid prolonged heating. a2_no->sol2 sol2->q3 sol3 Use microwave irradiation for rapid, uniform heating. q3->sol3

Caption: Troubleshooting logic for low yield and tar formation.

Issue 2: Appearance of Unknown Impurities in Post-Reaction Analysis
  • Symptom: HPLC or LC-MS analysis of your reaction mixture or purified product shows unexpected peaks, suggesting the presence of impurities.

  • Probable Cause: These impurities could be degradation products formed under the reaction conditions (e.g., acidic or basic catalysts, heat) or during workup and purification. The 3-bromo substituent and the quinolin-4-ol core are susceptible to various transformations.

  • Causality and Recommended Actions:

    • Characterize Impurities: If possible, use LC-MS/MS to determine the mass of the impurities. This can provide clues to their structure (e.g., a mass increase of 16 Da could indicate oxidation; a loss of 80 Da could suggest de-bromination).

    • Review Reaction Conditions:

      • Acid/Base Sensitivity: If strong acids or bases are used, consider if hydrolysis or other pH-dependent reactions are occurring. The stability of quinoline compounds is highly pH-dependent.[1]

      • Oxidation: If the reaction is exposed to air for long periods at high temperatures, oxidation may occur. Consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

    • Perform a Forced Degradation Study: To proactively identify potential degradation products, it is advisable to conduct a forced degradation study. This will help in developing a stability-indicating analytical method.[5][6]

Data Presentation: Potential Degradation Pathways

The following table summarizes potential degradation pathways for 3-Bromo-2-methylquinolin-4-ol based on the chemistry of related compounds.

Degradation PathwayStress ConditionPotential Degradation ProductsRationale
Hydrolysis Strong Acid (e.g., 0.1 M HCl, heat) or Strong Base (e.g., 0.1 M NaOH, heat)Debromination, Ring OpeningThe C-Br bond can be susceptible to nucleophilic attack under harsh hydrolytic conditions. The quinoline ring system can also undergo cleavage under extreme pH and temperature.[1]
Oxidation Oxidizing Agent (e.g., H₂O₂, ambient O₂)N-oxides, Hydroxylated derivatives, Ring-opened productsThe nitrogen atom in the quinoline ring is a potential site for oxidation to an N-oxide. The aromatic rings can also be hydroxylated or cleaved by strong oxidizing agents.[1][7]
Photodegradation UV or Ambient LightDebromination, Rearrangement products, Hydroxylated derivativesHalogenated aromatic compounds are often susceptible to photolysis, which can lead to cleavage of the C-Br bond.[2] The quinoline ring itself is photosensitive.[1]
Thermal Degradation High Temperature (e.g., >200 °C)Polymerization products, Decarboxylation (if applicable), Ring fragmentationHigh heat can promote intermolecular reactions leading to polymers, and at very high temperatures, the heterocyclic ring system can fragment.[3][8]

Experimental Protocols

Protocol 1: Forced Degradation Study for 3-Bromo-2-methylquinolin-4-ol

This protocol outlines a systematic approach to assess the intrinsic stability of 3-Bromo-2-methylquinolin-4-ol under various stress conditions, as recommended by ICH guidelines for pharmaceutical compounds.[5][6] The goal is to induce 5-20% degradation to identify likely degradation products and establish a stability-indicating analytical method.[1][6]

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of 3-Bromo-2-methylquinolin-4-ol in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water).

2. Application of Stress Conditions:

  • For each condition, prepare a test sample and a control sample (stored at 2-8°C, protected from light).

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C. Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).[1][9] Neutralize samples with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C. Sample at the same time points as the acid hydrolysis.[1][9] Neutralize samples with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix an aliquot of the stock solution with a solution of 3% hydrogen peroxide. Keep the mixture at room temperature and monitor over time (e.g., up to 24 hours).[1][9]

  • Thermal Degradation: Place the stock solution in a temperature-controlled oven at an elevated temperature (e.g., 80°C).[1] Sample at various time points. For the solid compound, place a small amount of the powder in the oven under the same conditions.

  • Photolytic Degradation: Expose the stock solution in a chemically inert, transparent container (e.g., quartz) to a light source that provides both UV and visible light. A control sample should be wrapped in aluminum foil to protect it from light.[1][2] A common condition is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[1]

3. Sample Analysis:

  • Analyze the stressed samples and controls using a stability-indicating HPLC method (see Protocol 2).

  • Calculate the percentage of degradation and identify any major degradation products using a detector like a Photo Diode Array (PDA) for peak purity analysis and a Mass Spectrometer (MS) for mass identification.

G cluster_1 Forced Degradation Experimental Workflow prep Prepare 1 mg/mL Stock Solution stress Apply Stress Conditions prep->stress acid Acid Hydrolysis (0.1M HCl, 60°C) stress->acid base Base Hydrolysis (0.1M NaOH, 60°C) stress->base oxid Oxidation (3% H₂O₂, RT) stress->oxid thermal Thermal Stress (80°C) stress->thermal photo Photolytic Stress (UV/Vis Light) stress->photo analysis Analyze Samples by Stability-Indicating HPLC-MS acid->analysis base->analysis oxid->analysis thermal->analysis photo->analysis report Identify Degradants & Determine Degradation Pathways analysis->report

Caption: Experimental workflow for a forced degradation study.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying the parent compound from its degradation products.

  • Instrumentation: HPLC with a PDA or UV detector and preferably an in-line Mass Spectrometer.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

  • Mobile Phase: A gradient elution is typically required to separate the parent compound from potentially more polar or non-polar degradants.

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: Acetonitrile

    • Example Gradient: Start with 95% A / 5% B, ramp to 5% A / 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at the λmax of 3-Bromo-2-methylquinolin-4-ol, and also collect full spectra with the PDA detector to identify suitable wavelengths for any degradation products.

  • Method Validation: The method should be validated to ensure it is specific. Specificity is demonstrated by showing that the degradation products do not co-elute with the parent compound. This is confirmed by peak purity analysis using the PDA detector.[1]

References

  • Bonacorso, H. G., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Archives. Retrieved March 8, 2026, from [Link]

  • Determination of Stability Constant of Substituted Quinoline Pyrimidines Drugs. (2021). JETIR. Retrieved March 8, 2026, from [Link]

  • Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. (2023). PMC. Retrieved March 8, 2026, from [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025). Drug Target Review. Retrieved March 8, 2026, from [Link]

  • Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. (2021). PMC. Retrieved March 8, 2026, from [Link]

  • Development of new quinoline-based photo-labile groups for photo-regulation of bioactive molecules. (2025). ResearchGate. Retrieved March 8, 2026, from [Link]

  • Direct Detection of the Photorearrangement Reaction of Quinoline‐Protected Dialkylanilines. (2020). PMC. Retrieved March 8, 2026, from [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (2024). Onyx Scientific. Retrieved March 8, 2026, from [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026). ResolveMass. Retrieved March 8, 2026, from [Link]

  • Halogenated quinolines discovered through reductive amination with potent eradication activities against MRSA, MRSE and VRE biofilms. (2015). PubMed. Retrieved March 8, 2026, from [Link]

  • Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. (2023). IOPscience. Retrieved March 8, 2026, from [Link]

  • Forced Degradation Study: An Important Tool in Drug Development. (2013). Asian Journal of Pharmaceutical Research. Retrieved March 8, 2026, from [Link]

  • Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. (2024). MDPI. Retrieved March 8, 2026, from [Link]

  • Nucleophilic substitution of a 4-dimethylamino group in quinoline proton sponges. Stabilization of 4-quinolones in hydroxy form. Synthesis of a proton sponge based on 8-hydroxyquinoline. (2019). ResearchGate. Retrieved March 8, 2026, from [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2025). PMC. Retrieved March 8, 2026, from [Link]

  • Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. (2024). PMC. Retrieved March 8, 2026, from [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (2023). ACS Publications. Retrieved March 8, 2026, from [Link]

  • How Organic Substances Promote the Chemical Oxidative Degradation of Pollutants: A Mini Review. (2021). MDPI. Retrieved March 8, 2026, from [Link]

  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. (2000). MDPI. Retrieved March 8, 2026, from [Link]

  • Study on the degradation and metabolic mechanism of four quinolone antibiotics by mixed strains. (2023). Frontiers. Retrieved March 8, 2026, from [Link]

  • Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. (2024). ACS Publications. Retrieved March 8, 2026, from [Link]

  • Thermal Degradation Study of New Polymer derived from 8- Hydroxyquinoline 5-sulphonic acid and Catechol. (2015). Der Pharma Chemica. Retrieved March 8, 2026, from [Link]

  • Microbial metabolism of quinoline and related compounds. XIX. Degradation of 4-methylquinoline and quinoline by Pseudomonas putida K1. (1993). PubMed. Retrieved March 8, 2026, from [Link]

  • Oxidation of Drugs during Drug Product Development: Problems and Solutions. (2022). PMC. Retrieved March 8, 2026, from [Link]

  • A state-of-the-art review of quinoline degradation and technical bottlenecks. (2022). ResearchGate. Retrieved March 8, 2026, from [Link]

  • OXIDATIONS 5 Oxidations Carey & Sundberg: Chapter 12 problems. (n.d.). Retrieved March 8, 2026, from [Link]

  • Thermal Degradation and Combustion Behavior of Antifungal Pesticides: Triadimenol and Tebuconazole. (2014). AIDIC. Retrieved March 8, 2026, from [Link]

  • Oxidation of chemical compounds: Kinetics and mechanistic approach. (2012). Journal of Chemical and Pharmaceutical Research. Retrieved March 8, 2026, from [Link]

  • Synthesis and characterization of 3-( - JOCPR. (2012). Journal of Chemical and Pharmaceutical Research. Retrieved March 8, 2026, from [Link]

  • Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. (2016). ResearchGate. Retrieved March 8, 2026, from [Link]

  • Preparation of industrially important organo-bromo compounds using brominating reagent. (2021). In-Situ-Gen. Retrieved March 8, 2026, from [Link]

  • o - DOI. (n.d.). Retrieved March 8, 2026, from [Link]

  • Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. (2016). ACS Publications. Retrieved March 8, 2026, from [Link]

  • 3-bromo-4-aminotoluene. (n.d.). Organic Syntheses Procedure. Retrieved March 8, 2026, from [Link]

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Optimization

Technical Support Center: Troubleshooting the Synthesis of 3-Bromo-2-methylquinolin-4-ol

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter severe yield bottlenecks when synthesizing 3-bromo-2-methylquinolin-4-ol (often existing as...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter severe yield bottlenecks when synthesizing 3-bromo-2-methylquinolin-4-ol (often existing as its tautomer, 3-bromo-2-methylquinolin-4(1H)-one). This compound is a highly privileged scaffold in drug discovery due to its functionalizable C3 and C4 positions[1].

However, its synthesis is notoriously unforgiving. Failures typically stem from two mechanistic missteps: thermodynamic vs. kinetic regioselectivity during the initial quinoline ring formation, and competing radical vs. electrophilic pathways during the halogenation step. This guide deconstructs the causality behind these failures and provides a self-validating, highly optimized workflow to ensure reproducibility and high yields.

Quantitative Reaction Parameters

Before diving into troubleshooting, ensure your baseline parameters align with the optimized conditions outlined below. Deviations in temperature or equivalents are the primary drivers of yield loss.

Reaction StepReagents & EquivalentsKey ParametersTarget YieldCommon Yield-Limiting Factors
1. Enamine Formation Aniline (1.0 eq), Ethyl acetoacetate (1.2 eq)80–100 °C, 16 h>90%Formation of acetoacetanilide (thermodynamic product) if T > 130 °C.
2. Thermal Cyclization Enamine intermediate (1.0 eq)Diphenyl ether, 250–260 °C, 1.5 h60–75%Incomplete cyclization if T < 240 °C; tar formation if too concentrated.
3. Electrophilic Bromination 2-Methylquinolin-4-ol (1.0 eq), NBS (1.05 eq)Glacial AcOH, 60 °C, 30–60 min85–98%Benzylic bromination (C2-methyl) if radical initiators/light are present.
Synthetic Workflow & Competing Pathways

Workflow A Aniline + Ethyl Acetoacetate B Enamine Intermediate (Kinetic Product) A->B 80°C, -H2O E Acetoacetanilide (Thermodynamic) A->E 130°C, -EtOH C 2-Methylquinolin-4-ol (Conrad-Limpach) B->C Diphenyl Ether, 260°C D 3-Bromo-2-methylquinolin-4-ol (Target Product) C->D NBS, AcOH, 60°C F 4-Methylquinolin-2-ol (Knorr Byproduct) E->F H2SO4, Heat

Fig 1: Synthetic workflow and competing pathways for 3-bromo-2-methylquinolin-4-ol synthesis.

Troubleshooting FAQs

Q1: Why is my cyclization yielding 4-methylquinolin-2-ol instead of the desired 2-methylquinolin-4-ol? A1: This is a classic regioselectivity error driven by thermodynamics. If aniline and ethyl acetoacetate are heated directly to 130–150 °C, nucleophilic attack occurs at the highly reactive ester carbonyl, yielding the thermodynamic product, acetoacetanilide. Upon acid-catalyzed cyclization (Knorr synthesis), this forms the undesired 4-methylquinolin-2-ol. The Fix: You must force the kinetic pathway (Conrad-Limpach synthesis). Condense the reagents at lower temperatures (80–100 °C) to form the enamine intermediate first. Then, rapidly introduce this intermediate into a solvent boiling above 250 °C[2]. The sudden, extreme heat provides the activation energy required for the enamine to cyclize onto the aromatic ring before it can isomerize.

Q2: During the bromination step, LC-MS shows a mixture of the desired product, a dibrominated species, and an isomer. How do I force C3 selectivity? A2: The C3 position of 2-methylquinolin-4-ol is highly activated toward Electrophilic Aromatic Substitution (EAS) due to the electron-donating effect of the tautomeric hydroxyl/ketone group. However, the C2-methyl group is highly susceptible to benzylic radical bromination. The Fix: To strictly enforce C3 EAS, you must control the solvent causality. Use a polar, protic solvent like [3]. Acetic acid stabilizes the cationic Wheland intermediate formed during EAS. Avoid non-polar solvents (like CCl₄) and ensure no radical initiators (like AIBN or peroxides) are present, as these will trigger free-radical substitution at the methyl group[4].

Q3: 3-Bromo-2-methylquinolin-4-ol is notoriously insoluble in standard chromatography solvents (DCM, EtOAc, Hexanes). How can I purify it without massive yield loss? A3: The insolubility arises from strong intermolecular hydrogen bonding inherent to the quinolone-quinoline tautomerism. Do not attempt standard silica gel chromatography. Instead, leverage the molecule's amphoteric nature. The reaction in acetic acid often yields the product as a precipitate upon cooling. If further purification is needed, perform an acid/base extraction: dissolve the crude solid in aqueous NaOH (forming the soluble phenoxide salt), wash with diethyl ether to remove non-polar organic impurities (like unreacted NBS), and then carefully re-precipitate the pure product by adjusting the pH to ~6-7 using HCl.

Mechanistic Divergence in Bromination

Mechanism SM 2-Methylquinolin-4-ol Path1 Electrophilic Aromatic Substitution (Polar: AcOH) SM->Path1 NBS Path2 Free Radical Substitution (Non-polar: CCl4 + AIBN) SM->Path2 NBS Prod1 3-Bromo-2-methylquinolin-4-ol (C3 Bromination) Path1->Prod1 Enol/Keto activation Prod2 2-(Bromomethyl)quinolin-4-ol (Benzylic Bromination) Path2->Prod2 Radical stability

Fig 2: Divergent bromination pathways of 2-methylquinolin-4-ol based on reaction conditions.

Self-Validating Experimental Protocols
Protocol 1: Conrad-Limpach Synthesis of 2-Methylquinolin-4-ol

Causality Focus: Temperature control to trap the kinetic intermediate.

  • Enamine Formation: Stir a mixture of aniline (1.0 eq) and ethyl acetoacetate (1.2 eq) at 100 °C for 16 hours.

    • Validation Checkpoint: Monitor by TLC or LC-MS. The disappearance of aniline and the formation of a less polar spot indicates successful conversion to ethyl 3-(phenylamino)but-2-enoate.

  • Thermal Cyclization: Heat a reaction vessel containing diphenyl ether (approx. 10 volumes) to a vigorous reflux (250–260 °C).

  • Rapid Addition: Add the crude enamine mixture dropwise into the refluxing diphenyl ether[2]. Maintain reflux for 1.5 hours.

    • Causality: Dropwise addition ensures the enamine is instantly subjected to >250 °C, forcing cyclization before thermodynamic isomerization can occur.

  • Isolation: Cool the mixture to room temperature, then add hexanes to precipitate the product. Filter and wash thoroughly with hexanes to remove the diphenyl ether.

    • Validation Checkpoint: A tan/white solid will precipitate. LC-MS should confirm a mass of m/z 160 [M+H]+.

Protocol 2: Regioselective Bromination to 3-Bromo-2-methylquinolin-4-ol

Causality Focus: Solvent-mediated stabilization of the EAS pathway.

  • Reaction Setup: To a round-bottom flask, add 2-methylquinolin-4-ol (1.0 eq) and glacial acetic acid (approx. 0.2 M concentration).

  • Electrophile Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) in a single portion.

    • Causality: Using exactly 1.05 equivalents prevents over-bromination. Acetic acid is mandatory here to promote the ionic EAS mechanism[3].

  • Heating: Stir the reaction at 60 °C for 30–60 minutes.

    • Validation Checkpoint: The reaction is visually self-validating. Within 15 minutes, the initial white slurry will obtain a yellow tint and temporarily dissolve, followed by the precipitation of the highly insoluble brominated product[3].

  • Isolation: Cool the reaction to room temperature and pour it into ice water. Filter the resulting precipitate, wash with water, and dry under a vacuum.

    • Validation Checkpoint: LC-MS analysis of the solid must show a dominant mass peak at m/z 238/240, displaying the characteristic 1:1 isotopic ratio of a single bromine atom[1].

References
  • Synthetic and Theoretical Studies for Cyclization Reactions to Form C-C and C-N Bonds. Dissertations. University of Southern Mississippi (2018). Available at: [Link]

  • Quinaldine Derivatives Preparation and Their Antifungal Activity. Molecules 2005, 10(3), 592-603. MDPI. Available at:[Link]

  • Two-Photon Excitable Photoremovable Protecting Groups Based on the Quinoline Scaffold for Use in Biology. The Journal of Organic Chemistry 2019, 85(1), 134-145. ACS Publications. Available at:[Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activity of 3-Bromo-2-methylquinolin-4-ol and Other Quinoline Derivatives

The quinoline scaffold represents a cornerstone in medicinal chemistry, celebrated for its "privileged" structure that forms the backbone of countless synthetic and natural compounds with a vast array of pharmacological...

Author: BenchChem Technical Support Team. Date: March 2026

The quinoline scaffold represents a cornerstone in medicinal chemistry, celebrated for its "privileged" structure that forms the backbone of countless synthetic and natural compounds with a vast array of pharmacological activities.[1][2] From the pioneering antimalarial drug quinine to modern anticancer agents and broad-spectrum antibiotics, quinoline derivatives have consistently proven to be a fertile ground for drug discovery.[2][3] Their biological versatility stems from the bicyclic aromatic structure, which is amenable to substitution at various positions, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties.[2]

This guide provides an in-depth comparison of the biological activities of a specific derivative, 3-Bromo-2-methylquinolin-4-ol, against a backdrop of other functionally diverse quinoline compounds. While specific, comprehensive experimental data on 3-Bromo-2-methylquinolin-4-ol is not extensively documented in publicly available literature, we can infer its potential biological profile by dissecting its structural features and drawing parallels with well-characterized analogues. We will explore key therapeutic areas where quinolines have shown significant promise—oncology, infectious diseases, and inflammation—supported by experimental data and detailed protocols for their evaluation.

Dissecting the Subject: The Inferred Potential of 3-Bromo-2-methylquinolin-4-ol

The structure of 3-Bromo-2-methylquinolin-4-ol suggests a predisposition for significant biological activity. Its potential can be understood by examining its key substituents and their established roles in modulating the pharmacology of the quinoline core.

  • The 4-Quinolone Core: The hydroxyl group at the 4-position allows the molecule to exist in tautomeric equilibrium with its 4-quinolone form. This is a critical feature, as the 4-quinolone scaffold is famously associated with the potent antibacterial activity of fluoroquinolone antibiotics.

  • The 2-Methyl Group: Substitution at the C2 position is a common feature in many biologically active quinolines. It can influence the molecule's steric profile and its interaction with biological targets.

  • The 3-Bromo Substituent: Halogenation, particularly at the C3 position, is a powerful strategy in medicinal chemistry. The bromine atom can enhance lipophilicity, thereby improving membrane permeability and cellular uptake.[4] Furthermore, a substituent at the 3-position has been identified as a critical feature for the activity of certain quinoline derivatives, such as potent and selective α2C-adrenoceptor antagonists.[5][6] The presence of bromine can also create specific halogen bonds with target proteins, potentially increasing binding affinity and efficacy.

Based on these features, 3-Bromo-2-methylquinolin-4-ol is hypothesized to possess anticancer and antimicrobial properties, making these the primary domains for our comparative analysis.

Comparative Analysis: Biological Activity Across Quinoline Derivatives

The true potential of 3-Bromo-2-methylquinolin-4-ol can be appreciated by comparing its inferred activities with the established profiles of other quinoline derivatives.

Anticancer Activity

Quinoline derivatives are a prominent class of anticancer agents, exerting their effects through diverse mechanisms including cell cycle arrest, apoptosis induction, angiogenesis inhibition, and kinase inhibition.[7][8][9]

  • Versus 2,4-Disubstituted Quinolines: A series of 2,4-disubstituted quinolines have demonstrated potent cytotoxic activity against various cancer cell lines.[7] For example, certain compounds with a p-substituted phenyl at C2 and a propyl linker at C4 exhibited sub-micromolar GI50 values against colon cancer, leukemia, and melanoma cell lines.[8] The proposed mechanism often involves the induction of apoptosis, a form of programmed cell death crucial for eliminating cancerous cells.[10][11] Quinoline derivatives can trigger this pathway by modulating the expression of key regulatory proteins like p53, Bax, and Bcl-2, leading to the activation of caspases and eventual cell death.[10] Given the substitution pattern of 3-Bromo-2-methylquinolin-4-ol, it is plausible that it could also induce apoptosis, a hypothesis that warrants experimental validation using assays such as the MTT cytotoxicity test and caspase activation studies.

  • Versus 8-Hydroxyquinolines: Derivatives of 8-hydroxyquinoline have also shown significant anticancer and antibacterial activities.[12] For instance, 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide displayed high activity against melanoma, breast adenocarcinoma, and lung adenocarcinoma cell lines, with efficacy comparable to cisplatin and doxorubicin.[12] The mechanism for this class of compounds can involve altering the expression of cell cycle regulators like p53 and p21.[12]

The table below summarizes the cytotoxic potential of various quinoline derivatives against different cancer cell lines.

Compound Class/DerivativeCancer Cell LineActivity MetricValueReference
2,4-Disubstituted Quinoline (14m)Colon CancerGI500.875 µM[8]
2,4-Disubstituted Quinoline (14m)LeukemiaGI500.904 µM[8]
2-oxoquinoline derivative (A7)HeLa (Cervical)IC504.4 - 8.7 µM[8]
8-Hydroxyquinoline derivative (3c)C-32 (Melanoma)IC50< 10 µM[12]
8-Hydroxyquinoline derivative (3c)MDA-MB-231 (Breast)IC50< 10 µM[12]
Pyrano[3,2-c]quinolone (4a-b)Hep-G2 (Liver)IC50Moderate-Strong[13]
Pyrano[3,2-c]quinolone (4a-b)MCF-7 (Breast)IC50Moderate-Strong[13]
Antimicrobial Activity

The quinoline core is central to some of the most successful antibacterial agents. The comparison here is most relevant to the fluoroquinolones, which share the 4-quinolone nucleus with our target compound.

  • Versus Fluoroquinolones (e.g., Ciprofloxacin): Fluoroquinolones are broad-spectrum antibiotics that function by inhibiting DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication. This leads to bacterial cell death. The efficacy of these drugs is well-established against both Gram-positive and Gram-negative bacteria.[3]

  • Versus Other Novel Quinolines: Recent research has explored new quinoline derivatives with potent antimicrobial properties. For example, quinoline-based compounds bearing a carbothioamide motif have shown significant antibacterial activity against P. aeruginosa.[3] Similarly, newly synthesized 3-(2-(3-(substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline derivatives showed good activity against P. mirabilis and the fungus A. niger with MIC values in the range of 15.62–62.5 μM.[14] The brominated structure of 3-Bromo-2-methylquinolin-4-ol suggests it could possess notable antibacterial or antifungal properties, which can be quantified using standard methods like broth microdilution to determine the Minimum Inhibitory Concentration (MIC).

The table below presents the antimicrobial efficacy of selected quinoline derivatives.

Compound Class/DerivativeMicrobial StrainActivity MetricValue (µg/mL)Reference
6-Methoxy-4-methylquinoline-2-thiolMethicillin-resistant S. aureusMIC7.81[15]
6-Methoxy-4-methylquinoline-2-thiolEscherichia coli ATCC 35218MIC15.63[15]
Furan, quinoline, diamide (FQD) derivativesM. tuberculosis H37RvMIC1.6 - 12[16]
Phenylamino-substituted 1,4-benzoquinonesPseudomonas aeruginosaMIC16 - 128[17]
Phenylamino-substituted 1,4-benzoquinonesMethicillin-resistant S. aureusMIC64 - 128[17]
Anti-inflammatory Activity

Certain quinoline derivatives have been developed as anti-inflammatory agents, often targeting enzymes like Cyclooxygenase (COX).[1][18] The anti-inflammatory drug Mefloquine, for instance, is based on a quinoline moiety.[1] While not the primary inferred activity for 3-Bromo-2-methylquinolin-4-ol, the structural versatility of quinolines means this potential cannot be dismissed without experimental testing. For example, some quinoline-2-carboxamides have been reported as dual inhibitors of COX and LOX enzymes.[1]

Experimental Protocols: A Guide to Validation

To empirically determine and validate the biological activities of a novel compound like 3-Bromo-2-methylquinolin-4-ol, standardized, self-validating experimental protocols are essential.

Protocol 1: MTT Assay for In Vitro Cytotoxicity

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines by measuring cell viability.[19]

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[19]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 3-Bromo-2-methylquinolin-4-ol (and other comparative quinolines) in the culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, formazan crystals will form in viable cells.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot cell viability against compound concentration to determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).[19]

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[20][21]

Step-by-Step Methodology:

  • Inoculum Preparation: From a fresh culture, suspend colonies of the test microorganism (e.g., S. aureus, E. coli) in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[20][22]

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in a suitable liquid growth medium (e.g., Mueller-Hinton Broth). Concentrations might range from 256 µg/mL down to 0.5 µg/mL.[21]

  • Inoculation: Add the standardized microbial inoculum to each well, resulting in a final concentration of about 5 x 10⁵ CFU/mL.[22]

  • Controls: Include a positive control (broth with inoculum, no compound) to ensure microbial growth and a negative/sterility control (broth only) to check for contamination.[20]

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria.[20]

  • MIC Determination: The MIC is identified as the lowest concentration of the compound in which no visible turbidity (growth) is observed.[21]

Visualizing the Science: Workflows and Mechanisms

To better illustrate the concepts discussed, the following diagrams created using Graphviz provide visual representations of the experimental workflow and a key biological pathway.

G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Data Analysis S Synthesis of 3-Bromo-2-methylquinolin-4-ol C Structural Characterization (NMR, Mass Spec) S->C AS Antimicrobial Screening (MIC Assay) C->AS AC Anticancer Screening (MTT Assay) C->AC DA Determine MIC & IC50 Values AS->DA AC->DA SAR Structure-Activity Relationship (SAR) Analysis DA->SAR

Caption: Experimental workflow for evaluating the biological activity of a novel quinoline derivative.

G Quinoline Quinoline Derivative p53 ↑ p53 Activation Quinoline->p53 Bcl2 ↓ Bcl-2 (Anti-apoptotic) Quinoline->Bcl2 Bax ↑ Bax (Pro-apoptotic) p53->Bax Mito Mitochondrial Permeability Bax->Mito Bcl2->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Generalized intrinsic apoptotic pathway induced by anticancer quinoline derivatives.[10]

Conclusion and Future Directions

The quinoline scaffold remains an exceptionally versatile and productive platform for the development of new therapeutic agents.[2][7] While 3-Bromo-2-methylquinolin-4-ol awaits comprehensive biological evaluation, a structure-based analysis strongly suggests its potential as a bioactive compound, particularly in the realms of cancer and infectious diseases. Its 4-quinolone core, combined with strategic methyl and bromo substitutions, provides a compelling rationale for further investigation.

The comparative analysis with other well-documented quinoline derivatives reveals the breadth of possibilities. The anticancer potential is underscored by numerous 2,4-disubstituted and 8-hydroxyquinoline analogues that exhibit potent cytotoxicity through mechanisms like apoptosis induction.[7][12] The antimicrobial prospects are highlighted by the entire class of fluoroquinolone antibiotics and other novel derivatives active against resistant pathogens.[3][14]

The path forward is clear: empirical validation through the robust experimental protocols detailed in this guide is the essential next step. By systematically evaluating its efficacy against a panel of cancer cell lines and microbial strains, the scientific community can determine where 3-Bromo-2-methylquinolin-4-ol fits within the vast and pharmacologically rich landscape of quinoline derivatives.

References

  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016). [Source Name Redacted].
  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC. (n.d.). National Center for Biotechnology Information.
  • Anticancer Activity of Quinoline Derivatives; An Overview. (2025). ResearchGate. Available at: [Link]

  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (2024). [Source Name Redacted].
  • Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α 2C -Adrenoceptor Antagonists. (2006). ACS Publications. Available at: [Link]

  • Structure−Activity Relationship of Newly Synthesized Quinoline Derivatives for Reversal of Multidrug Resistance in Cancer. (n.d.). Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Structure-activity relationships in quinoline Reissert derivatives with HIV-1 reverse transcriptase inhibitory activity. (n.d.). ResearchGate. Available at: [Link]

  • Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2‑c]quinoline Analogues. (n.d.). [Source Name Redacted].
  • Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. (n.d.). [Source Name Redacted].
  • Quinolines: a new hope against inflammation. (2013). PubMed. Available at: [Link]

  • Structure-activity relationship of quinoline derivatives as potent and selective alpha(2C)-adrenoceptor antagonists. (2006). PubMed. Available at: [Link]

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  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • an overview of quinoline derivatives as anti-cancer agents. (2024). ResearchGate. Available at: [Link]

  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022). RSC Publishing. Available at: [Link]

  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (2023). Oriental Journal of Chemistry. Available at: [Link]

  • Investigating the Anti-inflammatory Effect of Quinoline Derivative. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • Synthesis and In Vitro Evaluation of Substituted Quinolines as New Apoptosis Inducers and Anticancer Agents: Pharmacophore-based Design. (2021). Bentham Science Publishers. Available at: [Link]

  • Methods for in vitro evaluating antimicrobial activity: A review. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. (2021). Acta Scientific. Available at: [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2024). ResearchGate. Available at: [Link]

  • Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. (2021). [Source Name Redacted].
  • Synthesis and the antimicrobial activity of 3-(2-methyl-4-oxo-1,4-dihydroquinoline-3-yl)propanoic acids. (2015). [Source Name Redacted].
  • Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. (2023). AIR Unimi. Available at: [Link]

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  • (PDF) Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes. (n.d.). ResearchGate. Available at: [Link]

  • Synthesis, Characterization, and Antimicrobial Activity Screening of Some Novel 3-(2-(3-(Substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline Derivatives as Potential Antimycobacterial Agents. (2022). ACS Omega. Available at: [Link]

  • Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • Synthesis and evaluation of antibacterial and antibiofilm agents based on phenylamino-substituted 1,4-benzoquinones. (2024). National Center for Biotechnology Information. Available at: [Link]

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Comparative

Spectroscopic comparison of 3-Bromo-2-methylquinolin-4-ol isomers

Title: Spectroscopic Comparison Guide: 3-Bromo-2-methylquinolin-4-ol and Its Isomers Executive Summary & Scope In the development of quinaldine-based therapeutics—particularly those exhibiting antifungal and antibacteria...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Spectroscopic Comparison Guide: 3-Bromo-2-methylquinolin-4-ol and Its Isomers

Executive Summary & Scope

In the development of quinaldine-based therapeutics—particularly those exhibiting antifungal and antibacterial properties—the precise structural characterization of halogenated derivatives is non-negotiable[1]. 3-Bromo-2-methylquinolin-4-ol is a highly versatile scaffold, frequently utilized in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to synthesize complex analogs[2].

However, differentiating 3-bromo-2-methylquinolin-4-ol from its positional isomers (such as the 6-bromo or 8-bromo variants) and identifying its dominant tautomeric state (enol vs. keto) presents a significant analytical challenge. As a Senior Application Scientist, I have designed this guide to provide researchers with a robust, self-validating spectroscopic framework using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy to unambiguously identify these isomers.

The Causality of Spectroscopic Variations

To successfully differentiate these molecules, we must understand the fundamental physical chemistry driving their spectral signatures.

Positional Isomerism (The Heavy Atom Effect): The position of the bromine atom drastically alters the local electronic environment. Bromine is highly electronegative but acts as a weak π -donor. When bromine is positioned at C3 (3-bromo-2-methylquinolin-4-ol), it replaces the highly diagnostic C3 proton. Consequently, the absence of the C3 proton singlet in 1H NMR is the primary self-validating marker for the 3-bromo isomer[1]. Conversely, bromination at the homocyclic ring (e.g., C6 or C8) leaves the C3 proton intact, which resonates as a distinct singlet around 5.9–6.4 ppm[3].

Tautomeric Equilibrium (Keto vs. Enol): 2-methylquinolin-4-ol derivatives exist in a dynamic tautomeric equilibrium between the true hydroxyl form (quinolin-4-ol) and the keto form (quinolin-4(1H)-one)[4].

  • Why does this matter experimentally? The solid state overwhelmingly favors the keto form due to strong intermolecular hydrogen bonding networks[5]. Therefore, solid-state FTIR will almost always show a strong carbonyl ( C=O ) stretch rather than a sharp hydroxyl ( O−H ) stretch[6]. In solution-state NMR, polar aprotic solvents like DMSO-d 6​ stabilize the highly polarized keto form, pushing the C4 carbon chemical shift significantly downfield (~176 ppm)[3].

Quantitative Spectroscopic Data

The following tables synthesize the critical spectral markers required to differentiate the 3-bromo isomer from its positional alternatives and to identify its tautomeric state.

Table 1: Comparative 1H and 13C NMR Chemical Shifts (DMSO-d 6​ )

Compound / IsomerC2-Methyl ( 1H )C3-Proton ( 1H )C4-Carbon ( 13C )Diagnostic Aromatic Shifts
3-Bromo-2-methylquinolin-4-ol ~2.60 ppm (s, 3H)Absent ~164.3 ppmMultiplets (7.2 - 8.2 ppm)
6-Bromo-2-methylquinolin-4-ol ~2.39 ppm (s, 3H)~6.01 ppm (s, 1H)~176.3 ppmC5-H deshielded by Br
8-Bromo-2-methylquinolin-4-ol ~2.50 ppm (s, 3H)~6.10 ppm (s, 1H)~170.0 ppmC7-H deshielded by Br

Note: The C4 carbon shift >160 ppm strongly indicates that the molecule is predominantly adopting the quinolin-4(1H)-one (keto) tautomeric form in DMSO-d 6​ [3][6].

Table 2: FTIR Vibrational Frequencies (Solid State, ATR)

Tautomeric StateDiagnostic Stretching Frequency ( νmax​ )Causality / Observation
Keto (Quinolin-4(1H)-one) 1626 – 1680 cm −1 (Strong)Represents the C=O bond. Dominant in solid state due to H-bonding[6].
Enol (Quinolin-4-ol) 3300 – 3400 cm −1 (Broad)Represents the O−H bond. Rarely dominant in solid state without disruption[7].

Experimental Workflows: Self-Validating Protocols

To ensure absolute trustworthiness in your structural assignments, do not rely on a single analytical method. The following protocols are designed as a closed-loop validation system.

Protocol 1: High-Resolution NMR Acquisition

Why use DMSO-d 6​ instead of CDCl 3​ ? Quinolone tautomers form rigid hydrogen-bonded dimers that are virtually insoluble in non-polar solvents like CDCl 3​ . DMSO-d 6​ acts as a hydrogen-bond acceptor, breaking these dimers and yielding sharp, quantifiable peaks[3].

  • Sample Preparation: Weigh precisely 5.0 mg of the purified quinaldine derivative. Dissolve completely in 0.6 mL of anhydrous DMSO-d 6​ containing 0.03% v/v TMS as an internal standard.

  • 1H NMR Acquisition: Run at 400 MHz or 500 MHz at 298 K. Use a relaxation delay (D1) of 1.5 seconds. Acquire 16 scans.

  • 13C NMR Acquisition: Acquire a minimum of 1024 scans. Critical Step: Set the relaxation delay (D1) to at least 2.0 seconds. Quaternary carbons (like C3-Br and C4=O) relax slowly; a short D1 will cause these vital diagnostic peaks to disappear into the baseline.

  • Self-Validation Check: Integrate the C2-methyl peak and set it to 3.00. If the isomer is 3-bromo-2-methylquinolin-4-ol, the total integration of the aromatic region must equal exactly 4.00, and there must be no singlet near 6.0 ppm.

Protocol 2: FTIR-ATR Analysis for Tautomeric State

Why use Attenuated Total Reflectance (ATR) instead of KBr pellets? Grinding the sample with KBr under high pressure can induce polymorphic transitions or artificially shift the keto-enol equilibrium due to localized heating and moisture absorption. ATR preserves the native solid-state structure.

  • Background Calibration: Clean the diamond ATR crystal with isopropanol. Collect a background spectrum (32 scans, 4 cm −1 resolution, 4000–400 cm −1 ).

  • Sample Application: Place 1–2 mg of the solid powder directly onto the crystal. Apply consistent pressure using the ATR anvil until the IR throughput stabilizes.

  • Acquisition & Validation: Collect 32 scans. Examine the 1600–1700 cm −1 region. A sharp, intense peak here validates the presence of the keto tautomer[6].

Data Visualization & Logical Workflows

The following diagrams map the logical decision trees for distinguishing these isomers and understanding their environmental dependencies.

Isomer_Workflow A Synthesized Quinaldine Derivative B 1H & 13C NMR (DMSO-d6) A->B Dissolve & Acquire C FTIR-ATR (Solid State) A->C Direct Analysis D Positional Isomer ID (C3 vs C6 vs C8) B->D Chemical Shifts E Tautomeric State ID (Keto vs Enol) B->E Solvent Effects C->E Vibrational Modes F Validated Structural Assignment D->F E->F

Fig 1: Logical workflow for the spectroscopic differentiation of quinoline isomers.

Tautomeric_Equilibrium N1 Enol Form (Quinolin-4-ol) N2 Keto Form (Quinolin-4(1H)-one) N1->N2 Polar Solvent / Solid State N3 IR: ~3300 cm⁻¹ (O-H) NMR C4: ~160 ppm N1->N3 Spectral Markers N4 IR: ~1630 cm⁻¹ (C=O) NMR C4: ~176 ppm N2->N4 Spectral Markers

Fig 2: Tautomeric equilibrium states and their corresponding spectroscopic markers.

Conclusion

The successful deployment of 3-bromo-2-methylquinolin-4-ol in pharmaceutical synthesis requires absolute certainty regarding its regiochemistry and tautomeric state. By integrating the absence of the C3 proton in 1H NMR with the dominant carbonyl stretching frequencies in FTIR, researchers can establish a self-validating analytical loop. This prevents downstream failures in cross-coupling reactions where positional purity is paramount.

References

  • 8-Bromo-2-methylquinolin-4-ol | Benchchem Source: Benchchem URL
  • Quinaldine Derivatives Preparation and Their Antifungal Activity Source: MDPI URL
  • Quinaldine Derivatives: Preparation and Biological Activity Source: ResearchGate URL
  • A Flexible Route to Synthesis and Molecular Docking of Some New Quinoline Derivatives through Imine and Cyclization Processes Source: Oriental Journal of Chemistry URL
  • N-(2-Aminobenzoyl)benzotriazole Mediated Synthesis of 3-Acyl-2-alkyl(aryl)-4-hydroxyquinolines and 3-Acylamino-4(3H)

Sources

Validation

Comparative Guide: Palladium Catalysts for Suzuki-Miyaura Coupling of 3-Bromoquinolines

As a Senior Application Scientist, selecting the optimal catalytic system for the functionalization of heteroaryl halides is a critical decision that dictates both the yield and scalability of a synthetic route. The 3-ar...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the optimal catalytic system for the functionalization of heteroaryl halides is a critical decision that dictates both the yield and scalability of a synthetic route. The 3-arylquinoline scaffold is a privileged structure in drug discovery, frequently utilized in the development of HER-2/EGFR kinase inhibitors and antimalarial therapeutics 1.

While the Suzuki-Miyaura cross-coupling reaction is the premier method for constructing these C-C bonds, 3-bromoquinoline presents unique mechanistic challenges. This guide provides an in-depth, objective comparison of palladium catalyst systems, analyzing the causality behind their performance and providing self-validating experimental protocols.

Mechanistic Causality: The Heteroaryl Challenge

To understand why certain catalysts fail while others excel, we must examine the fundamental causality of the Suzuki-Miyaura catalytic cycle in the presence of basic nitrogen heterocycles.

While the relatively weak C–Br bond of 3-bromoquinoline readily undergoes oxidative addition to a Pd(0) center, the primary failure mode occurs immediately afterward. The basic quinoline nitrogen acts as a potent Lewis base. Coordinatively unsaturated Pd(II) intermediates are highly susceptible to being intercepted by the quinoline nitrogen of either the starting material or the newly formed product. This off-cycle coordination forms stable, unreactive complexes (analogous to bipyridine-palladium deactivation pathways), effectively "poisoning" the catalyst and halting the reaction 2.

To achieve high turnover, the chosen ligand architecture must physically or electronically prevent this off-cycle heteroatom coordination.

CatalyticCycle Pd0 Pd(0) Active Catalyst (Electron-Rich) OxAdd Oxidative Addition (C-Br Bond Cleavage) Pd0->OxAdd PdII Pd(II) Aryl Halide (Prone to N-Coordination) OxAdd->PdII 3-Bromoquinoline TransMet Transmetalation (Boronate Transfer) PdII->TransMet Base Activation PdII_Diaryl Pd(II) Diaryl Intermediate TransMet->PdII_Diaryl Arylboronic Acid RedElim Reductive Elimination (Sterically Driven) PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product 3-Arylquinoline Target Scaffold RedElim->Product

Logical flow of the Suzuki-Miyaura cycle highlighting intermediate transitions.

Comparative Analysis of Catalyst Systems

A. First-Generation Systems: Pd(PPh₃)₄
  • Mechanism & Causality: Tetrakis(triphenylphosphine)palladium(0) is the traditional workhorse. However, triphenylphosphine is a monodentate ligand that readily dissociates in solution. This leaves the palladium center highly vulnerable to quinoline nitrogen coordination.

  • Performance: To overcome the rapid catalyst deactivation, researchers are forced to use high catalyst loadings (>10 mol%) and extended reaction times. It is generally not recommended for modern, scalable syntheses of 3-arylquinolines.

B. Bidentate Protection: Pd(dppf)Cl₂
  • Mechanism & Causality: The bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand enforces a rigid cis-coordination geometry around the palladium center. This structural constraint severely restricts the available coordination sites, preventing the quinoline nitrogen from binding and poisoning the catalyst.

  • Performance: A highly robust and reliable choice. It operates efficiently at 1–3 mol% loading and is particularly effective in aqueous or surfactant-based green chemistry conditions (e.g., using Kolliphor EL) 3.

C. Steric Shielding: Pd₂(dba)₃ with Buchwald Ligands (XPhos / SPhos)
  • Mechanism & Causality: Dialkylbiarylphosphine ligands (like XPhos) are transformative. Their extreme steric bulk physically shields the palladium center from unwanted heteroatom coordination. Furthermore, their electron-rich dicyclohexylphosphine moiety accelerates the rate-determining oxidative addition, while the bulky biaryl backbone forces the intermediates closer together, accelerating reductive elimination 4.

  • Performance: Ideal for complex, sterically hindered, or electronically deactivated heteroaryl boronic acids. Automated feedback optimization has shown these ligands to be vastly superior for challenging 3-bromoquinoline couplings.

D. Ultra-Low Loading: Thioether Palladacycles
  • Mechanism & Causality: Palladacycles act as "precatalysts" that provide a slow, controlled release of highly active, monoligated Pd(0) species into the reaction mixture. Because the active species is generated continuously at extremely low concentrations, the relative rate of productive cross-coupling outcompetes off-cycle deactivation.

  • Performance: Exceptional. These systems can achieve Turnover Numbers (TON) exceeding 70,000 at parts-per-million (0.001 mol%) catalyst loadings 5.

Quantitative Performance Data

The following table synthesizes experimental data for the Suzuki-Miyaura coupling of 3-bromoquinoline across different catalyst systems to enable objective selection based on project constraints.

Catalyst SystemLoading (mol%)Coupling Partner (Boronic Acid)Base / SolventTemp / TimeYield (%)Est. TON
Pd(PPh₃)₄ 10.0Phenylboronic acidNa₂CO₃ / Toluene-H₂O90°C / 12h~65%< 10
Pd(dppf)Cl₂ 2.02-Thienylboronic acidEt₃N / Kolliphor EL (aq)35°C / 3h83%~41
Pd₂(dba)₃ / XPhos 1.03,5-Dimethylisoxazole-4-boronic acidK₃PO₄ / THF-H₂O97°C / 5 min90%90
Thioether Palladacycle 0.001Phenylboronic acidK₂CO₃ / DMF-H₂O100°C / 15h72%72,000

Self-Validating Experimental Protocol: Pd(dppf)Cl₂ Catalysis

To ensure scientific integrity, the following protocol is designed as a self-validating system. It incorporates specific checkpoints to verify that the causality of the reaction conditions (e.g., atmospheric exclusion, transmetalation activation) is maintained.

Reagents
  • 3-Bromoquinoline (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd(dppf)Cl₂ (0.02 mmol, 2.0 mol%)

  • Na₂CO₃ (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane / H₂O (4:1 v/v, 5.0 mL)

Step-by-Step Methodology
  • Reagent Assembly: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-bromoquinoline, arylboronic acid, Pd(dppf)Cl₂, and Na₂CO₃.

    • Causality: Solid-state mixing prior to solvent addition prevents localized concentration gradients that can lead to boronic acid homocoupling.

  • Atmospheric Control (Crucial): Seal the flask with a rubber septum. Connect to a Schlenk line, evacuate the flask under high vacuum for 2 minutes, and backfill with ultra-pure Argon. Repeat this cycle three times.

    • Causality: Palladium(0) is highly electron-rich and susceptible to irreversible oxidation by atmospheric O₂, which forms catalytically dead Pd(II) oxides.

  • Solvent Introduction: Sparging the 1,4-Dioxane/H₂O mixture with Argon for 15 minutes prior to use. Inject 5.0 mL of the degassed solvent into the flask via syringe.

    • Causality: Water is strictly required to hydroxylate the boronic acid, forming an activated boronate complex [R-B(OH)₃]⁻ which is the actual species that undergoes transmetalation with the Pd(II) intermediate.

  • Thermal Activation: Transfer the flask to a pre-heated oil bath at 90°C. Stir vigorously (800 rpm) for 4-6 hours.

    • Validation Checkpoint 1: Monitor the solution color. A transition to a deep red/orange indicates active Pd species. If the solution rapidly turns black with a fine precipitate (Palladium Black), the inert atmosphere was compromised, and the catalyst has aggregated.

  • Reaction Monitoring & Quenching: After 4 hours, remove a 10 µL aliquot, dilute in EtOAc, and analyze via LC-MS or TLC.

    • Validation Checkpoint 2: Look for the complete consumption of the 3-bromoquinoline peak/spot and the emergence of a highly UV-active product (due to extended biaryl conjugation). Once complete, cool to room temperature and quench with 10 mL of saturated aqueous NH₄Cl.

  • Isolation: Extract the aqueous layer with EtOAc (3 x 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol Step1 1. Reagent Assembly Combine 3-Bromoquinoline, Boronic Acid, Pd Catalyst, and Base Step2 2. Atmospheric Control Evacuate & Backfill with Argon (3x) Prevents Pd(0) oxidation Step1->Step2 Step3 3. Solvent Introduction Inject Degassed Dioxane/H2O Water accelerates transmetalation Step2->Step3 Step4 4. Thermal Activation Heat to 90°C with Vigorous Stirring Overcomes activation barrier Step3->Step4 Step5 5. Isolation & Purification Aqueous Workup & Chromatography Yields pure 3-Arylquinoline Step4->Step5

Step-by-step experimental workflow for palladium-catalyzed cross-coupling.

References

  • Recent Progress on the Synthesis of Bipyridine Derivatives. MDPI. Available at:[Link]

  • Palladacycles of Thioethers Catalyzing Suzuki–Miyaura C–C Coupling: Generation and Catalytic Activity of Nanoparticles. ACS Publications. Available at:[Link]

  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. NIH PMC. Available at:[Link]

  • Taming Troublesome Suzuki–Miyaura Reactions in Water Solution of Surfactants by the Use of Lecithin: A Step beyond the Micellar Model. ACS Publications. Available at:[Link]

Sources

Comparative

A Head-to-Head Comparison of Synthetic Routes to 3-Bromo-2-methylquinolin-4-ol: A Guide for the Research Scientist

Introduction 3-Bromo-2-methylquinolin-4-ol, also known as 3-bromo-2-methyl-4-quinolone, is a valuable heterocyclic compound. The quinoline core is a privileged scaffold in medicinal chemistry, appearing in numerous pharm...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-Bromo-2-methylquinolin-4-ol, also known as 3-bromo-2-methyl-4-quinolone, is a valuable heterocyclic compound. The quinoline core is a privileged scaffold in medicinal chemistry, appearing in numerous pharmaceuticals. The specific substitution pattern of this molecule, featuring a bromine atom at the 3-position, a methyl group at the 2-position, and a hydroxyl group at the 4-position, makes it a versatile intermediate for further molecular elaboration. The bromine atom, in particular, serves as a synthetic handle for introducing a wide range of functionalities through cross-coupling reactions, enabling the construction of complex molecular architectures for drug discovery and materials science.

This in-depth technical guide provides a head-to-head comparison of two distinct synthetic strategies for the preparation of 3-Bromo-2-methylquinolin-4-ol. We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and present a comparative analysis to aid researchers in selecting the most suitable method for their specific needs.

Route A: Two-Step Synthesis via Conrad-Limpach Cyclization and Subsequent Regioselective Bromination

This is the most established and well-documented approach. It involves the initial construction of the 2-methylquinolin-4-ol core, followed by a regioselective bromination at the electron-rich C3 position.

Logical Workflow for Route A

Route A Workflow start Starting Materials: Aniline & Ethyl Acetoacetate step1 Step 1: Conrad-Limpach Reaction (Thermal Cyclization) start->step1 intermediate Intermediate: 2-Methylquinolin-4-ol step1->intermediate step2 Step 2: Electrophilic Bromination (e.g., NBS or Br2) intermediate->step2 product Final Product: 3-Bromo-2-methylquinolin-4-ol step2->product

Caption: Overall workflow for the synthesis of 3-Bromo-2-methylquinolin-4-ol via Route A.

Step 1: Synthesis of 2-Methylquinolin-4-ol via Conrad-Limpach Reaction

The Conrad-Limpach synthesis is a robust and high-yielding method for preparing 4-hydroxyquinolines.[1][2][3] It proceeds in two stages: first, the condensation of an aniline with a β-ketoester to form an enamine (or an anilide under different conditions), followed by a high-temperature intramolecular cyclization.

Mechanism Insight: The initial reaction between aniline and ethyl acetoacetate forms ethyl β-anilinocrotonate. The critical step is the thermal cyclization, which is typically carried out in a high-boiling inert solvent like diphenyl ether (Dowtherm A) at approximately 250 °C. At this temperature, the enamine undergoes an intramolecular cyclization via electrophilic attack of the enamine's double bond onto the aniline ring, followed by the elimination of ethanol to yield the aromatic quinolin-4-ol.[4]

Experimental Protocol: Synthesis of 2-Methyl-4-hydroxyquinoline [4]

  • Intermediate Formation: In a suitable reaction vessel, mix equimolar amounts of aniline and ethyl acetoacetate. The mixture can be stirred at room temperature for 2-4 hours or gently warmed to facilitate the formation of ethyl β-anilinocrotonate. Water is formed as a byproduct and can be removed under reduced pressure. The crude product is often a solid or viscous oil and can be used directly in the next step.

  • Thermal Cyclization: In a 500-mL three-necked round-bottomed flask equipped with a mechanical stirrer and a reflux condenser, place 150 mL of diphenyl ether (Dowtherm A).

  • Heat the diphenyl ether to a vigorous reflux (approx. 250-260 °C) with stirring.

  • Add the crude ethyl β-anilinocrotonate (approx. 0.32 mole) rapidly through a dropping funnel.

  • Continue stirring and refluxing for 10–15 minutes after the addition is complete.

  • Allow the mixture to cool to room temperature. A yellow solid should precipitate.

  • Add approximately 200 mL of petroleum ether to the cooled mixture to further precipitate the product.

  • Collect the solid by vacuum filtration and wash with 100 mL of petroleum ether.

  • Purification: The crude product can be purified by recrystallization from boiling water with the use of decolorizing carbon to yield white, needle-like crystals of 2-methyl-4-hydroxyquinoline.

  • Yield: 85–90%.

Step 2: Regioselective Bromination of 2-Methylquinolin-4-ol

The 2-methylquinolin-4-ol intermediate is then subjected to electrophilic aromatic substitution to introduce the bromine atom at the C3 position.

Mechanism Insight: The quinolin-4-ol tautomer exists in equilibrium with its 4-quinolone form. The heterocyclic ring is activated towards electrophilic attack, particularly at the C3 position. This is due to the electron-donating effect of the nitrogen atom and the hydroxyl/keto group, which direct electrophiles to this position. Reagents like molecular bromine (Br₂) or N-Bromosuccinimide (NBS) can serve as the electrophilic bromine source.[5][6] The reaction is typically performed in a solvent like acetic acid or chloroform.

Experimental Protocol: Synthesis of 3-Bromo-2-methylquinolin-4-ol (Adapted from[5])

  • In a round-bottom flask, dissolve 2-methylquinolin-4-ol (1 equivalent) in glacial acetic acid.

  • With stirring, add a solution of N-Bromosuccinimide (1.1 equivalents) in glacial acetic acid dropwise at room temperature. Alternatively, a solution of molecular bromine (1.1 equivalents) in acetic acid can be used.

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing crushed ice and water.

  • The white precipitate of 3-Bromo-2-methylquinolin-4-ol is collected by vacuum filtration.

  • Wash the solid with copious amounts of water to remove acetic acid, followed by a small amount of cold ethanol.

  • The product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Route B: One-Step Synthesis via Combes-type Reaction

This route offers a more direct, convergent approach by constructing the 3-brominated quinoline ring in a single cyclization step. It utilizes a pre-brominated β-diketone as a key starting material.

Logical Workflow for Route B

Route B Workflow start Starting Materials: Aniline & 3-Bromo-2,4-pentanedione step1 Combes Synthesis (Acid-Catalyzed Cyclization) start->step1 product Final Product: 3-Bromo-2-methylquinolin-4-ol step1->product

Caption: Overall workflow for the synthesis of 3-Bromo-2-methylquinolin-4-ol via Route B.

Combes-type Synthesis from Aniline and 3-Bromo-2,4-pentanedione

The Combes quinoline synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[1][7] By using 3-bromo-2,4-pentanedione, the bromine atom is incorporated into the final quinoline structure at the desired position from the outset.

Mechanism Insight: The reaction is initiated by the nucleophilic attack of the aniline nitrogen on one of the carbonyl groups of the β-diketone, followed by dehydration to form an enamine intermediate. In the presence of a strong acid catalyst (e.g., concentrated sulfuric acid), the enamine undergoes an intramolecular electrophilic aromatic substitution, where the enamine double bond attacks the aniline ring to form the new six-membered ring. Subsequent dehydration and tautomerization yield the final 3-bromo-2-methylquinolin-4-ol product.[7][8] The synthesis of 3-substituted pentane-2,4-diones is a well-established process, making the required diketone precursor accessible.[9]

Plausible Experimental Protocol:

  • In a reaction vessel, carefully combine aniline (1 equivalent) and 3-bromo-2,4-pentanedione (1 equivalent).

  • With cooling in an ice bath, slowly add a strong acid catalyst, such as concentrated sulfuric acid or polyphosphoric acid (PPA), to the mixture.

  • After the addition is complete, heat the reaction mixture. The specific temperature and duration will depend on the catalyst used (e.g., 120-140 °C for several hours).

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture and carefully pour it onto crushed ice.

  • Neutralize the acidic solution with a base, such as aqueous sodium hydroxide or ammonium hydroxide, until the product precipitates.

  • Collect the crude product by vacuum filtration and wash thoroughly with water.

  • Purify the product by recrystallization from a suitable solvent.

  • Expected Yield: Moderate to good. The yield for this specific reaction is not documented in the searched literature, but Combes syntheses typically provide respectable yields. However, the presence of the bromine atom on the diketone might influence the reaction efficiency.

Head-to-Head Comparison

FeatureRoute A: Conrad-Limpach & BrominationRoute B: Combes-type Synthesis
Number of Steps Two distinct synthetic operations.One primary synthetic operation.
Starting Materials Aniline, ethyl acetoacetate, brominating agent (NBS or Br₂). All are common and readily available.Aniline, 3-bromo-2,4-pentanedione. The latter is a less common, specialized reagent that may need to be synthesized.[9]
Reaction Conditions High temperature (250 °C) for cyclization. Mild conditions for bromination.Requires strong acid catalyst and elevated temperatures (e.g., 120-140 °C).
Yield High and well-documented for Step 1 (85-90%).[4] High expected yield for Step 2.Not specifically documented for this target molecule. Potentially moderate to good, but requires optimization.
Regioselectivity Excellent control. The C3 position of the pre-formed 2-methylquinolin-4-ol is electronically favored for bromination.[5]Excellent control. The bromine position is pre-determined by the structure of the β-diketone starting material.
Advantages - Highly reliable and predictable.- Based on a classic, high-yield named reaction.- Uses common, inexpensive starting materials.- More convergent and atom-economical (fewer steps).- Direct installation of the bromo substituent.
Disadvantages - Two separate steps, increasing overall labor and time.- Requires very high temperature for the cyclization step.- Requires a specialized, less common starting material (3-bromo-2,4-pentanedione).- Lack of specific literature precedent and yield data for this exact transformation.- Use of concentrated strong acids requires careful handling.

Conclusion and Recommendation for the Practicing Scientist

Both synthetic routes presented offer viable pathways to 3-Bromo-2-methylquinolin-4-ol.

Route A , the two-step sequence involving Conrad-Limpach cyclization followed by electrophilic bromination, stands out as the more robust and reliable method. Its foundation on a well-established, high-yield Organic Syntheses procedure for the key intermediate, coupled with the predictable regioselectivity of the subsequent bromination, makes it the recommended approach for researchers seeking a dependable and scalable synthesis. The use of common and inexpensive starting materials is an additional significant advantage.

Route B , the one-step Combes-type synthesis, is an intellectually appealing and more convergent alternative. While it offers the elegance of a single-step transformation, its practical implementation is hampered by the need for a less common starting material and the absence of specific literature precedent for this exact target molecule. This route would require significant process development and optimization to establish reliable reaction conditions and yields. It represents a good option for exploratory synthetic work but is less suited for routine or large-scale preparation without further investigation.

Ultimately, the choice of synthetic route will depend on the specific objectives of the research program, including scale, timeline, and available resources. For guaranteed access to the target compound, Route A is the clear choice.

References

  • Ukrainets, I. V., et al. (2020). Bromination of quinolin-4(1H)-ones as an efficient strategy for the development of new antibacterial agents. Journal of Organic and Pharmaceutical Chemistry, 18(4), 26-34. [Link]

  • Name Reactions in Organic Synthesis (n.d.). Combes Quinoline Synthesis. [Link]

  • Wikipedia (2023). Conrad–Limpach synthesis. [Link]

  • Avetisyan, A. A., et al. (2012). Synthesis of 2-Bromomethyl-4-methyl-2,3-dihydrofuro[3,2-c]quinoline and Some Its Transformations. Russian Journal of Organic Chemistry, 48, 103-107. [Link]

  • Reynolds, G. A., & Hauser, C. R. (1955). 2-methyl-4-hydroxyquinoline. Organic Syntheses, 35, 78. [Link]

  • SynArchive (n.d.). Conrad-Limpach Synthesis. [Link]

  • Wikipedia (2023). Combes quinoline synthesis. [Link]

  • Terent'ev, P. B., et al. (2016). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Chemical Reviews, 116(12), 7141-7217. [Link]

  • ChemHelp ASAP (2021, February 11). electrophilic aromatic bromination with N-bromosuccinimide. YouTube. [Link]

  • Wikipedia (2024). N-Bromosuccinimide. [Link]

  • Organic Chemistry Portal (n.d.). Synthesis of 4-quinolones. [Link]

  • Google Patents (2019).
  • Taylor & Francis (2023). N-bromosuccinimide – Knowledge and References. [Link]

  • Al-dujaili, L. H., et al. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances, 13(13), 8563-8585. [Link]

  • Zhuravleva, Y. A., et al. (2011). Bromination of Methyl 2-Methyl-6-R-1,2,3,4-tetrahydroquinoline-4-carboxylates. Russian Journal of Organic Chemistry, 47(2), 306-307. [Link]

  • Coach Sahanawaz (2024, March 18). Combe's synthesis of quinoline || detailed mechanism. YouTube. [Link]

  • Szymańska, I., et al. (2014). A simple and efficient synthesis of 3-substituted derivatives of pentane-2,4-dione. Central European Journal of Chemistry, 12(1), 125-133. [Link]

  • Abbott, B. M., et al. (2014). Synthesis and biological evaluation of substituted 3-anilino-quinolin-2(1H)-ones as PDK1 inhibitors. Bioorganic & Medicinal Chemistry, 22(13), 3465-3475. [Link]

  • Duarte, A. S., et al. (2013). Synthesis of 4-quinolinones. Molecules, 18(11), 13455-13467. [Link]

  • S., S., & S., A. (2022). Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. Journal of Pharmaceutical Negative Results, 13(2), 241-248. [Link]

  • Meth-Cohn, O. (1993). THE SYNTHESIS OF PYRmms, QUINOLINES AND OTHER RELATED SYSTEMS BY THE VILSMEIER AND THE REVERSE. Heterocycles, 35(1), 539-557. [Link]

  • Ghorab, M. M., et al. (2018). Substituted Quinolinones. Part 14. Synthesis of Novel Dispiro(heterocycle-n,2'-[1][10]dithietane- 4',3"-quinolinedione) Derivatives Under PTC-conditions. Molbank, 2018(2), M988. [Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Laboratory Disposal Protocol for 3-Bromo-2-methylquinolin-4-OL

As a Senior Application Scientist, I frequently oversee the lifecycle management of complex chemical intermediates. 3-Bromo-2-methylquinolin-4-OL (CAS: 65673-88-3) is a highly valuable nitrogenous heterocyclic compound u...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently oversee the lifecycle management of complex chemical intermediates. 3-Bromo-2-methylquinolin-4-OL (CAS: 65673-88-3) is a highly valuable nitrogenous heterocyclic compound used in drug discovery. However, its structural composition—specifically the covalently bound bromine atom on the quinoline ring—fundamentally dictates its end-of-life management.

Improper disposal of brominated organics is not merely a compliance violation; it is a severe environmental hazard. Combusting halogenated compounds at suboptimal temperatures triggers the radical-mediated formation of highly toxic polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs). Therefore, we must implement a strict, self-validating disposal architecture that ensures total thermal destruction.

Regulatory Causality & Mechanistic Grounding

The disposal of 3-Bromo-2-methylquinolin-4-OL is governed by the US Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). Specifically, outlines the Land Disposal Restrictions (LDR) for Halogenated Organic Compounds (HOCs)[1]. Because this compound contains a carbon-halogen bond, it is legally prohibited from standard landfill disposal.

The only scientifically sound method for its destruction is high-temperature incineration. According to the EPA's, halogenated wastes require a combustion zone temperature exceeding 1100°C (2000°F) with a residence time of at least 2 seconds[2]. This extreme thermal environment ensures a 99.99% Destruction and Removal Efficiency (DRE), breaking the robust C-Br bonds while alkaline scrubbers in the exhaust stack neutralize the resulting hydrobromic acid (HBr) gas.

Quantitative Data Summary

Property / ParameterValue / SpecificationDisposal Implication
Chemical Name 3-Bromo-2-methylquinolin-4-OLNitrogenous heterocyclic waste
CAS Number 65673-88-3Unique identifier for waste manifests
Molecular Formula C10H8BrNOContains Bromine (Halogenated)
Molecular Weight 238.08 g/mol High mass fraction of halogen
EPA Classification Halogenated Organic Compound (HOC)Subject to 40 CFR Part 268 LDR
Incineration Temp > 1100°C (2000°F)Prevents PBDD/PBDF formation

Self-Validating Disposal Protocol

This step-by-step methodology ensures that the waste stream is perfectly segregated, legally compliant, and chemically stable prior to Environmental Health and Safety (EHS) pickup.

Phase 1: Source Segregation and Containment

  • Isolate Halogenated Streams: Never mix 3-Bromo-2-methylquinolin-4-OL waste (whether solid powder or dissolved in solvent) with non-halogenated waste streams.

    • Causality: Mixing dilutes the halogen concentration but increases the total volume of regulated HOC waste, exponentially increasing disposal costs. Furthermore, introducing halogens into non-halogenated incinerators causes severe corrosive damage to the facility's refractory lining.

  • Select Compatible Containers: Use high-density polyethylene (HDPE) or amber glass containers. Do not use metal drums.

    • Causality: Trace moisture can react with degraded brominated compounds to form hydrobromic acid (HBr), which will rapidly corrode metal containment, leading to secondary spills.

  • Volume Management: Fill liquid waste containers to a maximum of 90% capacity.

    • Causality: This headspace allows for thermal expansion of the solvent during transport, preventing pressure-induced ruptures.

Phase 2: Labeling and Compliance Verification

  • Apply RCRA-Compliant Labels: Immediately affix a label reading "Hazardous Waste - Halogenated Organics".

  • Detail Chemical Constituents: Explicitly write "3-Bromo-2-methylquinolin-4-OL" and its estimated concentration. As per EPA guidelines on, terms like "spent" or "aqueous" are insufficient for emergency responders[3].

    • Causality: Waste processors rely on exact nomenclature to calculate the required stoichiometric oxygen and alkaline scrubber capacity during incineration.

  • Self-Validation Check (Integrity Verification): Before moving the container, wipe the exterior cap and sides with a dry chemo-wipe. Test the wipe with a localized pH indicator strip moistened with DI water. A neutral pH confirms that no micro-spills of acidic halogenated degradation products have compromised the exterior.

Phase 3: Transfer and Manifesting

  • Secondary Containment: Place the verified container into a secondary HDPE bin before transporting it to the Central Accumulation Area (CAA).

  • Manifest Generation: Work with your EHS officer to generate a Uniform Hazardous Waste Manifest. Explicitly note the presence of brominated heterocycles to ensure the waste is routed to an EPA-permitted facility equipped with acid-gas scrubbers.

Workflow Visualization

G A Generate 3-Bromo-2-methylquinolin-4-OL Waste B Determine State: Solid or Liquid? A->B C Solid Packing (HDPE/Glass) B->C Solid D Liquid Accumulation (Halogenated Carboy) B->D Liquid E RCRA Labeling & EHS Manifesting C->E D->E F High-Temp Incineration (>1100°C) E->F G Alkaline Scrubbing (HBr Neutralization) F->G

Workflow for the segregation and thermal destruction of brominated organic waste.

References

  • Title: Frequent Questions About Managing Hazardous Waste at Academic Laboratories Source: US Environmental Protection Agency (EPA) URL: [Link]

  • Title: Test Methods for Evaluating Solid Waste, Physical/Chemical Methods, Chapter Thirteen: Incineration Source: US Environmental Protection Agency (EPA) URL: [Link]

Sources

Handling

Personal protective equipment for handling 3-Bromo-2-methylquinolin-4-OL

As a Senior Application Scientist, I recognize that handling halogenated N-heterocycles like 3-Bromo-2-methylquinolin-4-ol (CAS: 65673-88-3) requires more than a cursory glance at a Safety Data Sheet (SDS). This compound...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling halogenated N-heterocycles like 3-Bromo-2-methylquinolin-4-ol (CAS: 65673-88-3) requires more than a cursory glance at a Safety Data Sheet (SDS). This compound is a critical intermediate in the synthesis of antifungal, antibacterial, and antiprotozoal agents[1]. However, the integration of a lipophilic quinoline core with an electrophilic bromine atom creates specific toxicological and logistical challenges.

This guide provides a self-validating, mechanistic approach to Personal Protective Equipment (PPE), operational handling, and waste management for 3-Bromo-2-methylquinolin-4-ol, ensuring your laboratory maintains the highest standards of safety and scientific integrity.

Mechanistic Hazard Profile & PPE Causality

To select the correct PPE, we must first understand why the chemical is hazardous. 3-Bromo-2-methylquinolin-4-ol presents multiple acute hazards: it is harmful if swallowed (H302), causes severe skin irritation (H315), induces serious eye irritation (H319), and acts as a respiratory irritant (H335)[2].

The presence of the bromine atom increases the molecule's lipophilicity, enhancing its ability to permeate the stratum corneum of the skin. Furthermore, because this compound is typically synthesized or dissolved in aggressive carrier solvents (such as acetic acid, carbon tetrachloride, or dichloromethane)[1], the solvent can act as a penetration enhancer, carrying the brominated quinoline directly into the bloodstream.

Quantitative PPE Specification Matrix

Do not rely on standard latex gloves, as halogenated aromatics and their carrier solvents rapidly degrade natural rubber. Summarized below are the engineered PPE requirements for handling this compound:

PPE CategoryRecommended Material / SpecificationMechanistic Justification (The "Why")
Hand Protection Nitrile or Neoprene (Min. thickness: 0.11 mm for splash contact; 0.30 mm for prolonged handling).Halogenated compounds permeate natural rubber latex. Nitrile provides a superior cross-linked barrier against both the brominated solid and common organic carrier solvents.
Eye Protection Indirect-Vented Safety Goggles (EN 166 / ANSI Z87.1 compliant).The solid powder poses a severe risk of corneal abrasion and chemical conjunctivitis (H319)[2]. Indirect venting prevents airborne dust from bypassing the seal.
Respiratory N95 / P100 Particulate Respirator (If handled outside a fume hood).Prevents inhalation of micro-particulates that cause severe mucosal and respiratory tract irritation (H335)[2].
Body Protection Flame-Resistant (FR) Nomex or 100% Cotton Lab Coat .Synthetic fabrics (like polyester) can melt into the skin if exposed to the exothermic reactions often associated with bromination workflows.

Operational Handling & Synthesis Workflow

The synthesis and processing of 3-Bromo-2-methylquinolin-4-ol typically involve the bromination of 2-methylquinolin-4-ol using N-bromosuccinimide (NBS)[1]. This reaction must be treated as a high-risk operation due to the generation of reactive bromine species.

G Start 3-Bromo-2-methylquinolin-4-ol Operational Workflow PPE 1. PPE Verification (Nitrile, Goggles, FR Coat) Start->PPE Hood 2. Fume Hood Operations (Min 100 fpm face velocity) PPE->Hood Reaction 3. NBS Bromination Reaction (Controlled Exotherm) Hood->Reaction Waste 4. Waste Segregation Protocol Reaction->Waste Halogenated Halogenated Organic Waste (Strictly Segregated) Waste->Halogenated

Workflow for the safe handling, synthesis, and disposal of brominated quinoline derivatives.
Step-by-Step Handling Protocol
  • Environmental Verification: Ensure the chemical fume hood is operational with a minimum face velocity of 100 feet per minute (fpm). Never weigh the dry powder on an open benchtop due to its H335 respiratory hazard[2].

  • Static Elimination: Halogenated powders can accumulate static charge. Use an anti-static gun (zerostat) on the weighing spatula and weigh boat to prevent the powder from aerosolizing.

  • Reaction Setup (If Synthesizing): When reacting 2-methylquinolin-4-ol with NBS, dissolve the starting material in a compatible, dry solvent (e.g., carbon tetrachloride or acetic acid)[1].

  • Controlled Addition: Add NBS in small, controlled aliquots. The bromination reaction can be mildly exothermic. Maintain the reaction vessel in a secondary containment tray to catch any potential solvent boil-over.

  • Decontamination: Upon completion, wipe down the sash and benchtop with a solvent-dampened cloth (e.g., isopropanol), and dispose of the cloth in the designated halogenated solid waste container[3].

Logistical Disposal & Waste Management Plan

The disposal of 3-Bromo-2-methylquinolin-4-ol and its byproducts is strictly governed by environmental regulations regarding halogenated organics. Under no circumstances should this compound or its solutions be disposed of down the drain or mixed with standard organic waste [3],[4].

The Causality of Segregation: Halogenated waste streams must be segregated because their destruction requires specialized, high-temperature incineration[3]. If halogenated compounds are mixed with standard organic waste and incinerated at standard temperatures, they can catalyze the formation of highly toxic, environmentally persistent polychlorinated or polybrominated dibenzodioxins and furans. Furthermore, incinerators processing halogens require alkaline scrubbers to neutralize the resulting hydrobromic acid (HBr) gas[4].

Step-by-Step Disposal Protocol
  • Source Segregation: Collect all liquid waste containing 3-Bromo-2-methylquinolin-4-ol in a heavy-duty, chemically compatible container (e.g., HDPE plastic or safety-coated glass)[4].

  • Mandatory Labeling: The container must be explicitly labeled as "Halogenated Organic Waste" [5]. Include the specific chemical names (e.g., "Contains 3-Bromo-2-methylquinolin-4-ol, Acetic Acid, NBS byproducts").

  • Solid Waste Management: Contaminated labware (pipette tips, nitrile gloves, weigh boats, and filter paper used during crystallization) must be placed in a separate, puncture-resistant container labeled "Solid Halogenated Hazardous Waste" [3],[4].

  • Volume Control: Never fill the waste container beyond 80% capacity. Halogenated solvents can expand with temperature changes, and headspace is required to prevent pressure-induced rupture[5].

  • Vented Storage: Store the sealed waste container in a designated, ventilated hazardous waste cabinet until collection by your institution's Environmental Health and Safety (EHS) department[4].

References

  • MDPI. "Quinaldine Derivatives Preparation and Their Antifungal Activity." Molecules. Available at:[Link]

  • University of Tennessee Safety Office. "Laboratory Hazardous Waste Management Guide." Available at:[Link]

  • Auckland Microfab. "Cleanroom Waste Disposal Protocol." Available at:[Link]

Sources

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